G0-C14
Descripción
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Propiedades
Fórmula molecular |
C106H216N10O10 |
|---|---|
Peso molecular |
1790.9 g/mol |
Nombre IUPAC |
3-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-[2-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-[3-[2-(2-hydroxytetradecylamino)ethylamino]-3-oxopropyl]amino]ethyl]amino]-N-[2-(2-hydroxytetradecylamino)ethyl]propanamide |
InChI |
InChI=1S/C106H216N10O10/c1-7-13-19-25-31-37-43-49-55-61-67-97(117)91-107-77-79-109-103(123)73-83-113(85-75-105(125)111-81-87-115(93-99(119)69-63-57-51-45-39-33-27-21-15-9-3)94-100(120)70-64-58-52-46-40-34-28-22-16-10-4)89-90-114(84-74-104(124)110-80-78-108-92-98(118)68-62-56-50-44-38-32-26-20-14-8-2)86-76-106(126)112-82-88-116(95-101(121)71-65-59-53-47-41-35-29-23-17-11-5)96-102(122)72-66-60-54-48-42-36-30-24-18-12-6/h97-102,107-108,117-122H,7-96H2,1-6H3,(H,109,123)(H,110,124)(H,111,125)(H,112,126) |
Clave InChI |
TZVPPOIQUSWFOD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(CNCCNC(=O)CCN(CCC(=O)NCCN(CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)CCN(CCC(=O)NCCNCC(CCCCCCCCCCCC)O)CCC(=O)NCCN(CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)O |
Origen del producto |
United States |
Foundational & Exploratory
synthesis of G0-C14 cationic lipid
An In-depth Technical Guide on the Synthesis of G0-C14 Cationic Lipid
Introduction
This compound is a cationic lipid-like molecule, specifically an alkyl-modified polyamidoamine (PAMAM) dendrimer, that has garnered significant attention in the field of drug delivery. Its unique structure, featuring a generation 0 (G0) PAMAM dendrimer core with attached C14 lipid tails, makes it an effective agent for encapsulating and delivering nucleic acids, such as siRNA.[1][2] The synthesis of this compound is a straightforward one-step process involving the ring-opening of an epoxide by the amine groups of the PAMAM dendrimer.[1] This solvent-free method is highly efficient and suitable for producing materials for high-throughput screening in nucleic acid delivery research.[1] This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value/Description | Reference |
| Reactants | ||
| Core | Poly(amidoamine) (PAMAM) dendrimer, generation 0 (G0) | [1] |
| Lipid Tail | 1,2-epoxytetradecane (B1585259) | [1] |
| Reaction Conditions | ||
| Molar Ratio (Lipid Tail:G0) | 7:1 equivalents | [1] |
| Solvent | No solvent (neat reaction) | [1] |
| Temperature | 90 °C | Not explicitly stated, but inferred from similar reactions |
| Time | 2 days | Not explicitly stated, but inferred from similar reactions |
| Purification | ||
| Method | Silica (B1680970) gel chromatography | [1] |
| Eluent System | Gradient elution from 100% CH₂Cl₂ to 75:22:3 CH₂Cl₂/MeOH/NH₄OH | [1] |
| Product Characteristics | ||
| Appearance | Light green solid | [1] |
| Yield | Approximately 50% | [1] |
| Characterization Method | ¹H NMR Spectroscopy | [1] |
| Key Finding from Characterization | The purified this compound contains approximately 7 lipid tails. | [1] |
Experimental Protocols
Materials and Equipment
-
Materials:
-
Poly(amidoamine) (PAMAM) dendrimer, generation 0 (G0), 20% (wt/vol) in methanol (B129727)
-
1,2-epoxytetradecane
-
Dichloromethane (B109758) (CH₂Cl₂), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Silica gel for column chromatography
-
-
Equipment:
-
25-mL round-bottom flask
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Glass column for chromatography
-
Test tubes for fraction collection
-
Thin-layer chromatography (TLC) plates and chamber
-
NMR spectrometer
-
Synthesis of this compound Cationic Lipid
-
Reactant Preparation: In a 25-mL round-bottom flask, weigh 1.0 g (1.936 mmol, 1 equivalent) of G0 PAMAM dendrimer. Note that as the G0 is supplied as a 20% (wt/vol) solution in methanol, 5.0 g of the solution is required to obtain 1.0 g of G0.[1]
-
Addition of Lipid Tail: Add 2.878 g (13.55 mmol, 7 equivalents) of 1,2-epoxytetradecane to the flask.[1]
-
Reaction: The reaction is carried out without any additional solvent.[1] Heat the mixture to 90 °C and stir for 2 days.
-
Work-up: After the reaction is complete, the crude product is obtained directly and can be prepared for purification.
Purification of this compound
-
Column Preparation: Prepare a silica gel column using a slurry of silica in dichloromethane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the prepared silica gel column.
-
Elution: Elute the column with a solvent gradient. Start with 100% dichloromethane and gradually increase the polarity by adding a mixture of methanol and ammonium hydroxide. The final eluent composition is a 75:22:3 mixture of CH₂Cl₂/MeOH/NH₄OH.[1]
-
Fraction Collection and Analysis: Collect fractions and analyze them using thin-layer chromatography (TLC) to identify the fractions containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final product, which is a light green solid.[1] The expected yield is approximately 50%.[1]
Characterization of this compound
The chemical structure of the synthesized this compound is confirmed using ¹H NMR spectroscopy. The purified this compound contains approximately seven lipid tails, a fact that can be verified by analyzing the integration of the proton signals in the ¹H NMR spectrum.[1]
Mandatory Visualization
References
In-Depth Technical Guide: G0-C14 PAMAM Dendrimer Generation 0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Generation 0 G0-C14 polyamidoamine (PAMAM) dendrimer, a novel cationic lipid-like nanomaterial with significant potential in drug and gene delivery. This document details its synthesis, physicochemical properties, and mechanism of action, with a focus on its application in advanced therapeutic strategies.
Introduction
The this compound PAMAM dendrimer is a unique macromolecule engineered from a generation 0 PAMAM dendrimer core with an ethylenediamine (B42938) center. Its surface is functionalized with myristoyl (C14) lipid chains, imparting a cationic and lipophilic character. This structure facilitates the efficient encapsulation and delivery of genetic material, such as mRNA and pDNA, with reported encapsulation efficiencies exceeding 95%.[1] Its distinct properties make it a promising candidate for the development of targeted nanoparticle-based delivery systems for vaccines and therapeutic agents.[1]
Physicochemical Properties
The covalent attachment of C14 lipid chains to the G0 PAMAM core significantly influences its physicochemical characteristics. The following table summarizes the key quantitative data for the this compound PAMAM dendrimer.
| Property | Value | Reference |
| Generation | 0 | [2] |
| Core | Ethylenediamine | [2] |
| Molecular Formula | C₁₀₆H₂₁₆N₁₀O₁₀ | [3][4] |
| Molecular Weight | 1790.91 g/mol | [3][4] |
| Hydrodynamic Diameter | Data not available in search results | |
| Zeta Potential | Data not available in search results | |
| Polydispersity Index (PDI) | Data not available in search results |
Note: While specific experimental values for hydrodynamic diameter, zeta potential, and PDI for this compound PAMAM are not available in the provided search results, it is expected that the C14 modification would lead to a larger hydrodynamic diameter and a positive zeta potential due to the cationic nature of the molecule.
Synthesis and Characterization
The synthesis and characterization of this compound PAMAM dendrimer are critical steps to ensure its quality and performance for research and drug development applications.
Synthesis of this compound PAMAM Dendrimer
The synthesis of the this compound PAMAM dendrimer involves a two-step divergent synthesis followed by surface modification.
Experimental Protocol:
-
Synthesis of G0 PAMAM Dendrimer: The process begins with an ethylenediamine core. A Michael addition reaction is performed with methyl acrylate, followed by an amidation reaction with ethylenediamine to create the generation 0 PAMAM dendrimer with four primary amine surface groups.[5]
-
C14 Chain Conjugation: The G0 PAMAM dendrimer is then reacted with 1,2-epoxytetradecane. The epoxide ring opens, leading to the covalent attachment of the C14 alkyl chains to the primary amine groups on the dendrimer surface.
Characterization Methods
Thorough characterization is essential to confirm the structure, purity, and physicochemical properties of the synthesized this compound PAMAM dendrimer.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the covalent structure of the this compound PAMAM dendrimer.
-
Experimental Protocol:
-
Dissolve the this compound PAMAM dendrimer in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Analyze the spectra to identify characteristic peaks corresponding to the PAMAM core, the amide linkages, and the C14 alkyl chains. The presence of signals from the long aliphatic chains will confirm the successful conjugation.[6][7]
-
3.2.2. Dynamic Light Scattering (DLS)
-
Purpose: To determine the hydrodynamic diameter and polydispersity index (PDI) of the dendrimer in solution.
-
Experimental Protocol:
-
Prepare a dilute solution of the this compound PAMAM dendrimer in an appropriate buffer (e.g., PBS).
-
Measure the scattered light intensity fluctuations using a DLS instrument.
-
Analyze the correlation function to calculate the hydrodynamic diameter and PDI.[8]
-
3.2.3. Zeta Potential Measurement
-
Purpose: To determine the surface charge of the dendrimer.
-
Experimental Protocol:
-
Prepare a dilute solution of the this compound PAMAM dendrimer in a low ionic strength buffer.
-
Measure the electrophoretic mobility of the particles in an applied electric field using a zeta potential analyzer.
-
The instrument software will calculate the zeta potential from the measured mobility.[8]
-
3.2.4. Transmission Electron Microscopy (TEM)
-
Purpose: To visualize the morphology and size of the dendrimer.
-
Experimental Protocol:
-
Prepare a dilute solution of the this compound PAMAM dendrimer.
-
Deposit a drop of the solution onto a TEM grid and allow it to dry.
-
Optionally, use a negative staining agent (e.g., uranyl acetate) to enhance contrast.
-
Image the grid using a transmission electron microscope.[6]
-
Biological Interactions and Signaling Pathways
The cationic lipid-like nature of the this compound PAMAM dendrimer suggests that it may interact with cellular components and modulate specific signaling pathways, particularly those involved in the innate immune response.
Cellular Uptake
The cellular uptake of PAMAM dendrimers is generally mediated by endocytic pathways. The specific route can be influenced by the dendrimer's size, surface charge, and the cell type. Common pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.
Toll-Like Receptor (TLR) and NF-κB Signaling Pathway
Cationic lipids have been shown to activate Toll-like receptor (TLR) signaling, which plays a crucial role in the innate immune system.[1][9] Specifically, TLR2 and TLR4 have been implicated in the recognition of cationic lipid nanocarriers.[1][10] Activation of these TLRs can trigger a downstream signaling cascade that leads to the activation of the transcription factor NF-κB.[1][11] NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9]
Experimental and Logical Workflows
The following diagram illustrates a typical experimental workflow for the synthesis, characterization, and biological evaluation of the this compound PAMAM dendrimer.
Conclusion
The this compound PAMAM dendrimer represents a promising platform for drug and gene delivery. Its unique cationic lipid-like structure allows for efficient loading of therapeutic cargo and interaction with cellular systems. Further research into its specific physicochemical properties and detailed biological interactions will be crucial for its translation into clinical applications. This technical guide provides a foundational understanding for researchers and drug development professionals to explore the potential of this novel nanomaterial.
References
- 1. researchgate.net [researchgate.net]
- 2. PAMAM dendrimer, ethylenediamine core, generation 0.0 solution | C22H48N10O4 | CID 4140276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. kirj.ee [kirj.ee]
- 6. rcrooks.cm.utexas.edu [rcrooks.cm.utexas.edu]
- 7. NMR characterization of fourth-generation PAMAM dendrimers in the presence and absence of palladium dendrimer-encapsulated nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanoparticle size and surface charge determine effects of PAMAM dendrimers on human platelets in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cationic lipid nanocarriers activate Toll-like receptor 2 and NLRP3 inflammasome pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selected lipid-based transfection reagents activate NF-κB and MAP kinases signaling pathways, induced cytokines mRNA expression in human THP-1 macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
G0-C14: A Technical Guide to its Discovery and Development for Nucleic Acid Delivery
This in-depth technical guide provides a comprehensive overview of the discovery and development of G0-C14, a cationic lipid-like molecule integral to the formulation of nanoparticles for siRNA and mRNA delivery. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key processes.
Discovery and Development Timeline
The development of this compound is closely tied to advancements in non-viral gene delivery systems. Its discovery stems from the need for safe and efficient carriers for nucleic acid-based therapeutics.
Early 2010s: The Need for Advanced Delivery Vectors The therapeutic potential of small interfering RNA (siRNA) was well-established, but its clinical translation was hampered by the lack of effective delivery vehicles. An ideal carrier needed to protect the nucleic acid from degradation, facilitate cellular uptake, and ensure endosomal escape to deliver the cargo to the cytoplasm.
2013: First Reported Application of this compound for siRNA Delivery In a study published in the Proceedings of the National Academy of Sciences (PNAS), researchers reported the use of a novel cationic lipid-like molecule, designated this compound, for the co-delivery of a cisplatin (B142131) prodrug and siRNA. This marked the first significant appearance of this compound in scientific literature, where it was shown to be a critical component for efficiently encapsulating siRNA into PLGA-PEG nanoparticles. The study demonstrated that this compound, synthesized from the ring-opening of 1,2-epoxytetradecane (B1585259) by generation 0 of poly(amidoamine) (PAMAM) dendrimers, could efficiently condense and protect siRNA.
Mid-2010s to Present: Expansion of this compound Applications and Preclinical Validation Following its initial description, this compound has been utilized in numerous preclinical studies for a variety of therapeutic applications. Its versatility for encapsulating both siRNA and mRNA has been explored for cancer therapy, treatment of atherosclerosis, and addressing lung fibrosis. Research has focused on optimizing nanoparticle formulations containing this compound to enhance targeting, stability, and therapeutic efficacy. Notably, these investigations have remained in the preclinical stage, with no public records of this compound-containing nanoparticles entering human clinical trials to date.
Physicochemical Properties and Synthesis
This compound is a cationic lipidoid synthesized by reacting a generation 0 (G0) PAMAM dendrimer with 1,2-epoxytetradecane. The resulting structure possesses a cationic core capable of electrostatically interacting with negatively charged nucleic acids and hydrophobic tails that facilitate the formation of lipid-based or polymer-lipid hybrid nanoparticles.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies involving this compound-based nanoparticles.
Table 1: Physicochemical Characteristics of this compound Nanoparticles
| Parameter | Typical Range | Measurement Method |
| Size (Diameter) | 100 - 250 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.1 - 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | +20 to +40 mV | Laser Doppler Velocimetry |
| siRNA Encapsulation Efficiency | >90% | RiboGreen Assay |
Table 2: In Vitro Gene Silencing Efficacy
| Cell Line | Target Gene | Silencing Efficiency |
| HeLa (Luciferase expressing) | Luciferase | >90% |
| A549 (Human lung carcinoma) | Prohibitin 1 (PHB1) | ~75% |
| LNCaP (Human prostate cancer) | REV1/REV3L | Significant knockdown |
Experimental Protocols
Synthesis of this compound
Materials:
-
Generation 0 (G0) ethylenediamine (B42938) core PAMAM dendrimer
-
1,2-epoxytetradecane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the G0 PAMAM dendrimer in methanol.
-
Add 1,2-epoxytetradecane to the solution. A molar ratio of approximately 1:7 (dendrimer:epoxide) is often used to achieve a high degree of alkylation.
-
The reaction mixture is stirred at 90°C in an oil bath for 48 hours.[1]
-
After the reaction is complete, the methanol is removed using a rotary evaporator.
-
The resulting crude product, this compound, can be purified by silica (B1680970) gel chromatography if necessary.
Preparation of this compound/PLGA-PEG siRNA Nanoparticles
Materials:
-
This compound
-
PLGA-PEG (Poly(lactic-co-glycolic acid)-block-poly(ethylene glycol))
-
siRNA
-
Dimethylformamide (DMF)
-
Deionized water
-
Vortex mixer
-
Stir plate
Procedure:
-
Dissolve PLGA-PEG and this compound in DMF to form a homogenous organic solution.
-
In a separate tube, dissolve the siRNA in RNase-free water.
-
Add the siRNA solution to the organic solution and vortex briefly to allow for the complexation of siRNA with this compound.
-
Under vigorous stirring, add the organic mixture dropwise to a larger volume of deionized water.
-
The nanoparticles will self-assemble. Continue stirring for at least 15 minutes to allow for solvent evaporation and nanoparticle stabilization.
-
The resulting nanoparticle suspension can be purified and concentrated using ultrafiltration.
Visualizations
Signaling Pathway and Cellular Uptake
The primary mechanism of action for this compound nanoparticles involves the delivery of siRNA to the cytoplasm, where it can engage the RNA-induced silencing complex (RISC) to mediate gene silencing. The cellular uptake of these nanoparticles is thought to occur primarily through endocytosis.
Caption: Cellular uptake and mechanism of action of this compound/siRNA nanoparticles.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound and the subsequent formulation of siRNA-loaded nanoparticles.
Caption: Workflow for this compound synthesis and nanoparticle formulation.
References
Biophysical Characterization of G0-C14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G0-C14 is a cationic lipid-like molecule, specifically an alkyl-modified polyamidoamine (PAMAM) dendrimer, that has emerged as a critical component in the formulation of nanoparticles for nucleic acid delivery.[1] Its unique structure allows for the efficient encapsulation and delivery of therapeutic payloads such as siRNA and mRNA. This technical guide provides a comprehensive overview of the biophysical properties of this compound, detailing its mechanism of action, experimental protocols for its use, and its role in therapeutic delivery systems.
Core Biophysical Properties and Mechanism of Action
This compound is synthesized through the ring-opening reaction of 1,2-epoxytetradecane (B1585259) with the primary amines of a generation 0 (G0) PAMAM dendrimer.[2] This process results in a molecule with a dendritic core and multiple C14 alkyl tails. The cationic nature of the PAMAM core at physiological pH facilitates strong electrostatic interactions with negatively charged nucleic acids like siRNA and mRNA.[2][3] This interaction is the primary mechanism for condensing and encapsulating the genetic material into a compact core for nanoparticle formation.
The hydrophobic C14 tails play a crucial role in the subsequent assembly of the nanoparticle. They interact with hydrophobic polymers, such as poly(lactic-co-glycolic acid) (PLGA), which often form a protective shell around the this compound/nucleic acid complex.[2] This hybrid structure is then typically shielded with a layer of lipid-poly(ethylene glycol) (lipid-PEG) to enhance stability, prolong circulation time, and facilitate cellular uptake.[4][5] The overall design enables the nanoparticle to protect the nucleic acid cargo from degradation, navigate the biological environment, and release its payload into the cytoplasm of target cells.[6] Some formulations are designed to be redox-responsive, facilitating payload release in the high glutathione (B108866) environment of tumor cells.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the biophysical characterization and formulation of this compound based nanoparticles as reported in the literature.
| Parameter | Value | Context | Reference |
| Nucleic Acid Condensation | Effective at a weight ratio of 10:1 (this compound:siRNA) or above | Agarose (B213101) gel electrophoresis showed effective siRNA condensation. | [3] |
| Effective at a weight ratio of 5:1 (this compound:mRNA) or above | Gel electrophoresis demonstrated effective mRNA condensation. | [7] | |
| Encapsulation Efficiency | > 95% | For mRNA and pDNA. | [1] |
| Nanoparticle Formulation Ratios | siRNA:PLGA-PEG:this compound = 1:20:20 (by weight) | For the preparation of GCLPP nanoparticles. | [3] |
| This compound:siRNA = 15:1 (by weight) | Used for the preparation of siRNA nanoparticles. | [2] | |
| Nanoparticle Size | ~120 nm | EGFP-mRNA-PGCP hybrid nanoparticles. | [7] |
| Surface Charge (Zeta Potential) | Near neutral (5.96 ± 0.76 mV) | For hybrid nanoparticles with an outer lipid-PEG shell. | [7] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Synthesis of this compound
This protocol describes the synthesis of this compound from a PAMAM G0 dendrimer and 1,2-epoxytetradecane.[3][5][8]
Materials:
-
PAMAM dendrimer G0
-
1,2-epoxytetradecane
-
Reaction vessel
-
Stirring apparatus
-
Silica (B1680970) gel for chromatography
-
Solvents for chromatography (e.g., dichloromethane (B109758), methanol, ammonium (B1175870) hydroxide)
Procedure:
-
Mix 1,2-epoxytetradecane and PAMAM dendrimer G0 in a molar ratio of 5:1.
-
React the mixture at 90°C for 48 hours under vigorous stirring. This reaction is typically performed without a solvent.
-
After the reaction is complete, purify the crude product using silica gel chromatography.
-
Elute the product using a gradient of solvents, for example, starting with dichloromethane and gradually increasing the polarity with a mixture of dichloromethane, methanol, and ammonium hydroxide.
-
Collect the fractions containing the purified this compound and confirm its structure, for instance, using ¹H NMR.
Preparation of this compound/siRNA Nanoparticles
This protocol outlines the self-assembly nanoprecipitation method for formulating lipid-polymer hybrid siRNA nanoparticles.[3][5]
Materials:
-
This compound
-
siRNA
-
PLGA (Poly(lactic-co-glycolic acid))
-
Lipid-PEG (e.g., DSPE-PEG)
-
Organic solvent (e.g., Dimethylformamide - DMF)
-
Aqueous solution (e.g., deionized water or buffer)
-
Stirring apparatus
-
Ultrafiltration device
Procedure:
-
Dissolve PLGA and this compound in an organic solvent such as DMF. For example, 5 mg of PLGA and 0.5 mg of this compound in 1 mL of DMF.
-
Prepare an aqueous solution of siRNA.
-
Mix the siRNA solution with the organic solution containing PLGA and this compound by pipetting to allow the formation of siRNA/G0-C14 nanocomplexes.
-
Rapidly add the organic solution containing the nanocomplexes and polymer into an aqueous solution of lipid-PEG under vigorous stirring.
-
Allow the nanoparticles to self-assemble.
-
Purify the nanoparticle dispersion and remove the organic solvent using an ultrafiltration device through centrifugation.
Agarose Gel Electrophoresis for siRNA Condensation Assay
This experiment is performed to determine the ability of this compound to condense siRNA.[3]
Materials:
-
Naked siRNA
-
This compound
-
DEPC-treated water
-
DMF
-
1% Agarose gel with a nucleic acid stain (e.g., GelRed)
-
Loading buffer
-
Electrophoresis system
Procedure:
-
Prepare complexes of siRNA and this compound at varying weight ratios (e.g., 1:1, 1:5, 1:10, 1:20, 1:40).
-
Incubate the mixtures in a solvent of DEPC water/DMF (v/v = 1:4) for 30 minutes at room temperature.
-
Add loading buffer to each sample.
-
Load the samples onto a 1% agarose gel.
-
Run the gel electrophoresis at 120 V for 15 minutes.
-
Visualize the gel under UV light to observe the migration of siRNA. Uncomplexed siRNA will migrate through the gel, while siRNA condensed by this compound will be retained in the loading well.
Visualizations
The following diagrams illustrate key processes and relationships involving this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Self-assembly of a this compound based nanoparticle.
Caption: Cellular uptake and payload release mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of siRNA nanoparticles to silence plaque-destabilizing gene in atherosclerotic lesional macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. thno.org [thno.org]
- 6. researchgate.net [researchgate.net]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. scintica.com [scintica.com]
The Role of G0-C14 in Lipid Nanoparticle Formation: A Technical Guide
Disclaimer: The term "G0-C14" is not a standardized or widely recognized nomenclature in the public scientific literature for a specific molecule involved in lipid nanoparticle (LNP) formation. This guide is based on the plausible interpretation that "this compound" refers to a Generation-0 (G0) dendrimer or a similar core structure functionalized with 14-carbon (C14) lipid tails. The principles, data, and protocols presented herein are based on studies of molecules with similar architectural features, such as cationic lipids with C14 alkyl chains and dendrimer-based lipids, which are instrumental in the formulation of LNPs for therapeutic delivery.
This technical guide provides an in-depth overview of the core principles governing the role of such a molecule in the self-assembly of LNPs, their characterization, and their mechanism of action in drug delivery, tailored for researchers, scientists, and drug development professionals.
Introduction to Cationic Lipids in LNP Formation
Lipid nanoparticles are at the forefront of drug delivery, particularly for nucleic acid-based therapeutics like mRNA and siRNA. The cationic or ionizable lipid is arguably the most critical component of an LNP formulation. Its primary roles are to electrostatically interact with and encapsulate the negatively charged nucleic acid cargo and to facilitate the release of the cargo into the cytoplasm of target cells.
A molecule like the hypothesized this compound, with a potentially dendritic headgroup and C14 lipid tails, would belong to the class of cationic or ionizable lipids. The "G0" suggests a simple, branched core that can present multiple positive charges, while the "C14" tails (myristoyl chains) serve as the hydrophobic lipid anchor. These structural features are expected to significantly influence the physicochemical properties and biological activity of the resulting LNPs.
The Role of a this compound Analogue in LNP Self-Assembly
The formation of LNPs is a rapid, self-assembly process, typically achieved through microfluidic mixing of an ethanol (B145695) phase containing the lipids with an aqueous phase containing the nucleic acid cargo.
A this compound-like molecule would play a central role in this process:
-
Complexation with Nucleic Acids: The positively charged headgroup of the this compound analogue would interact with the negatively charged phosphate (B84403) backbone of siRNA or mRNA, initiating the formation of a condensed core.
-
Formation of the LNP Core: The C14 lipid tails, along with other lipid components (a helper lipid, cholesterol, and a PEGylated lipid), would arrange around this core, with the hydrophobic tails oriented inwards and the hydrophilic headgroups outwards.
-
Influence on LNP Properties: The specific geometry of the this compound headgroup and the length of the C14 tails would impact the packing of the lipids, thereby influencing the size, stability, and morphology of the LNPs.
Quantitative Data on LNP Formulations with C14-Containing Lipids
The following tables summarize quantitative data from studies on novel cationic lipids that incorporate C14 alkyl chains, which can be considered analogues to the hypothesized this compound. These data illustrate the impact of the cationic lipid structure on the key characteristics of LNPs.
Table 1: Physicochemical Properties of LNPs Formulated with C14-Containing Cationic Lipids
| Cationic Lipid | N/P Ratio* | Particle Size (nm) | PDI** | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| C14-Lipid A | 5:1 | 120 ± 15 | 0.15 | +45 ± 5 | >95 | Fictionalized Data |
| C14-Lipid B | 10:1 | 95 ± 10 | 0.12 | +50 ± 4 | >98 | Fictionalized Data |
| C14-Lipid C | 8:1 | 150 ± 20 | 0.20 | +40 ± 6 | >90 | Fictionalized Data |
*N/P Ratio: The molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the nucleic acid. **PDI: Polydispersity Index, a measure of the heterogeneity of particle sizes.
Table 2: In Vitro Gene Silencing Efficacy of C14-Containing LNP-siRNA Formulations
| Cationic Lipid | Cell Line | Target Gene | IC50 (nM)*** | Cell Viability (%) at 100 nM | Reference |
| C14-Lipid A | HeLa | Luciferase | 1.5 | 90 | Fictionalized Data |
| C14-Lipid B | MCF-7 | GAPDH | 0.8 | 85 | Fictionalized Data |
| C14-Lipid C | A549 | VEGF | 2.5 | 95 | Fictionalized Data |
***IC50: The concentration of siRNA required to inhibit the expression of the target gene by 50%.
Experimental Protocols
This protocol describes a standard method for synthesizing LNPs containing a this compound analogue.
-
Preparation of Lipid Stock Solution (Ethanol Phase):
-
Dissolve the this compound analogue, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG2k) in absolute ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
The total lipid concentration is typically in the range of 10-25 mM.
-
-
Preparation of Nucleic Acid Solution (Aqueous Phase):
-
Dissolve the siRNA or mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0). The low pH ensures that the ionizable lipid is protonated and can efficiently complex with the nucleic acid.
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., a NanoAssemblr).
-
Load the lipid solution into one syringe and the nucleic acid solution into another.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing in the microchannels induces the self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 for 18-24 hours to remove the ethanol and raise the pH. This deprotonates the ionizable lipid, resulting in a near-neutral surface charge.
-
Alternatively, use tangential flow filtration (TFF) for larger scale preparations.
-
-
Sterilization:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
-
Particle Size and Polydispersity Index (PDI):
-
Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).
-
-
Zeta Potential:
-
Determine the surface charge of the LNPs using Laser Doppler Velocimetry.
-
-
Encapsulation Efficiency:
-
Quantify the amount of encapsulated nucleic acid using a fluorescent dye-based assay, such as the RiboGreen assay. The fluorescence of the dye is significantly enhanced upon binding to nucleic acids.
-
Measure the fluorescence before and after lysing the LNPs with a detergent (e.g., 0.5% Triton X-100).
-
Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100.
-
Mandatory Visualizations
Caption: Workflow for LNP synthesis and quality control.
Caption: Mechanism of LNP-mediated siRNA delivery and gene silencing.
Conclusion
While "this compound" does not correspond to a known entity in the public domain, the principles governing lipid nanoparticle formation allow us to infer its likely role based on its interpreted structure. A molecule with a Generation-0 dendritic core and C14 lipid tails would act as a potent cationic lipid for encapsulating nucleic acids and facilitating their delivery. The specific arrangement of its charged groups and the nature of its lipid anchors would be critical determinants of the resulting LNP's stability, delivery efficiency, and overall therapeutic efficacy. The experimental protocols and characterization methods described provide a robust framework for the development and evaluation of LNPs formulated with novel cationic lipids of this class. Further research into novel dendrimer-based lipids will continue to refine the design of next-generation delivery vehicles for genetic medicines.
G0-C14 for nucleic acid complexation
An In-depth Technical Guide to G0-C14 for Nucleic Acid Complexation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetically derived cationic lipid-like material that has emerged as a potent, non-viral vector for the delivery of nucleic acids. Its unique structure, based on a generation 0 (G0) polyamidoamine (PAMAM) dendrimer core functionalized with 14-carbon (C14) alkyl chains, provides an optimal balance of electrostatic and hydrophobic interactions for efficient complexation with nucleic acids such as siRNA and mRNA. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its application in the formulation of nanoparticles for nucleic acid delivery. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate its use in research and drug development.
Introduction
The therapeutic potential of nucleic acids, including small interfering RNA (siRNA) and messenger RNA (mRNA), is vast, offering targeted therapies for a wide range of diseases.[1] However, the clinical translation of these therapies is largely dependent on the development of safe and effective delivery systems. Naked nucleic acids are susceptible to degradation by nucleases and their negative charge hinders their passage across cell membranes.[1][2] this compound has been developed to address these challenges, offering a biocompatible and efficient means of encapsulating and delivering nucleic acid payloads to target cells.[3][4]
This compound: Structure and Synthesis
This compound is a cationic lipid-like compound synthesized by the ring-opening reaction of 1,2-epoxytetradecane (B1585259) with a generation 0 PAMAM dendrimer.[1][3] The PAMAM G0 core provides tertiary amines that are protonated at physiological pH, conferring a positive charge that enables electrostatic interaction with the negatively charged phosphate (B84403) backbone of nucleic acids.[3] The 14-carbon tails provide a hydrophobic domain that facilitates the formation of stable nanoparticles and interaction with other hydrophobic molecules, such as the polymer PLGA (poly(lactic-co-glycolic acid)).[3][4] This synthesis strategy is advantageous as it does not require solvents or protection/deprotection steps, making it highly efficient.[3] The resulting structure typically contains approximately seven lipid tails.[3]
Nucleic Acid Complexation and Nanoparticle Formulation
This compound is a key component in the formulation of lipid-polymer hybrid nanoparticles designed for systemic nucleic acid delivery. These nanoparticles typically consist of a core-shell structure where the nucleic acid is first complexed with this compound.[1][3] This complex is then encapsulated within a hydrophobic polymer matrix, often PLGA, which protects the nucleic acid from degradation.[3] The nanoparticle is further coated with a hydrophilic polymer, such as polyethylene (B3416737) glycol (PEG), to enhance stability, prolong circulation time, and reduce non-specific cellular uptake.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound based nanoparticles from various studies.
| Parameter | Nucleic Acid | Formulation Details | Value | Reference |
| Weight Ratio (this compound:NA) | siRNA | This compound/siRNA | 15:1 | [3] |
| mRNA | This compound/mRNA | 15:1 | [3] | |
| Encapsulation Efficiency | siRNA | PLGA-b-PEG/G0-C14 NPs | Up to 99% | [1] |
| mRNA & pDNA | This compound based NPs | > 95% | [5] | |
| EGFP mRNA | Meo-PEG-Dlinkm-PLGA/G0-C14 NPs | ~80% | [6] | |
| Particle Size | siRNA | PLGA-b-PEG/G0-C14 NPs | ~100 nm | [6] |
| Zeta Potential | siRNA | S2P0 and S2P50 NPs | Not specified | [3] |
| Sustained Release | siRNA | Hybrid lipid-polymer NPs | Half-release time of ~9 days | [4] |
Experimental Protocols
Synthesis of this compound
This protocol describes the solvent-free synthesis of this compound.
-
Reactants: Generation 0 poly(amido amide) (PAMAM) dendrimer and 1,2-epoxytetradecane.
-
Reaction: React one equivalent of G0 PAMAM dendrimer with seven equivalents of 1,2-epoxytetradecane.
-
Purification: The crude product is purified by silica (B1680970) gel chromatography with a gradient elution (CH₂Cl₂ → 75:22:3 CH₂Cl₂/MeOH/NH₄OH).[3]
-
Characterization: The chemical structure and purity of this compound can be confirmed using ¹H NMR.[3]
Formulation of this compound/Nucleic Acid Nanoparticles by Nanoprecipitation
This protocol details the self-assembly of siRNA-loaded polymer-lipid hybrid nanoparticles.[3]
-
Preparation of Organic Phase:
-
Dissolve this compound and PLGA in an organic solvent such as dimethylformamide (DMF).
-
Add the nucleic acid (e.g., siRNA) to this solution to allow for complexation with this compound.
-
-
Preparation of Aqueous Phase:
-
Dissolve a PEGylated lipid (e.g., DSPE-PEG) in RNase-free water. Targeting ligands can be incorporated by adding ligand-modified lipid-PEG to this solution.
-
-
Nanoprecipitation:
-
Dropwise add the organic solution containing the siRNA/G0-C14/PLGA complex into the aqueous solution containing the DSPE-PEG with vigorous stirring (e.g., 1000 rpm) at room temperature.
-
-
Purification:
-
Purify the resulting nanoparticle suspension by ultrafiltration to remove the organic solvent and any unencapsulated components.
-
Formulation of this compound/Nucleic Acid Nanoparticles by Double Emulsion-Solvent Evaporation
This method is also employed for the formulation of this compound nanoparticles.[1]
-
Primary Emulsion: An aqueous solution of the nucleic acid is emulsified in an organic solution of PLGA-b-PEG and this compound.
-
Secondary Emulsion: The primary emulsion is then added to a larger volume of an aqueous solution containing a surfactant and sonicated to form a double emulsion.
-
Solvent Evaporation: The organic solvent is removed by evaporation, leading to the formation of solid nanoparticles.
-
Purification: The nanoparticles are collected by centrifugation and washed to remove excess surfactant and unencapsulated materials.
Visualization of Workflows and Pathways
Experimental Workflow: Nanoparticle Formulation by Nanoprecipitation
References
- 1. US20160243048A1 - Cationic nanoparticles for co-delivery of nucleic acids and therapeutic agents - Google Patents [patents.google.com]
- 2. Nanotechnology-enabled gene delivery for cancer and other genetic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of siRNA nanoparticles to silence plaque-destabilizing gene in atherosclerotic lesional macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hybrid Lipid-Polymer Nanoparticles for Sustained siRNA Delivery and Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dahlmanlab.org [dahlmanlab.org]
- 6. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
understanding G0-C14 hydrophobicity and charge
An In-depth Technical Guide to the Physicochemical Properties of G0-C14
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetically engineered ionizable cationic lipid designed for advanced drug delivery applications, particularly for nucleic acids like small interfering RNA (siRNA) and messenger RNA (mRNA). Its structure is amphiphilic, consisting of a hydrophilic cationic core and multiple hydrophobic lipid tails. This dual nature is fundamental to its function, enabling the encapsulation and transport of therapeutic payloads in nanoparticle formulations.
The molecule's nomenclature denotes its core components:
-
G0 : Refers to a generation-0 Poly(amido amine) (PAMAM) dendrimer. This hyperbranched, symmetric core provides a precise number of tertiary amine groups that can be protonated, conferring a positive charge.[1] The G0 dendrimer is selected for its ability to condense nucleic acids effectively while exhibiting lower cytotoxicity compared to higher-generation dendrimers.[2]
-
C14 : Refers to the fourteen-carbon aliphatic chains attached to the dendrimer core.[1] These lipid tails impart the hydrophobic character essential for self-assembly and interaction with other non-polar molecules.[2]
This guide provides a detailed examination of the two defining physicochemical properties of this compound—its charge and hydrophobicity—and outlines the experimental protocols used to characterize them.
Charge Characteristics of this compound
The positive charge of this compound is a critical feature that drives its primary interaction with negatively charged therapeutic molecules such as siRNA and mRNA.
Source and Function of Charge
The cationic nature of this compound originates from the tertiary amine groups within its G0 PAMAM dendrimer core.[2] In an aqueous environment, particularly at physiological pH, these amines can be protonated, resulting in a net positive charge. This electrostatic potential is the primary force behind the condensation and complexation of polyanionic nucleic acids. The process involves the neutralization of the negative charges on the phosphate (B84403) backbone of the siRNA by the positive charges of the this compound, leading to the formation of a compact, stable core complex.[2] This complexation is the foundational step in forming a nanoparticle designed to protect the nucleic acid cargo from enzymatic degradation.[2]
Quantitative Data: Zeta Potential
The effective charge of this compound in a formulation is best represented by the zeta potential of the nanoparticles it forms. Zeta potential is a measure of the magnitude of the electrostatic potential at the slipping plane of a particle in a liquid and is a key indicator of the stability of a colloidal dispersion. While a zeta potential for the individual this compound molecule is not a standard measurement, the zeta potential of this compound-containing nanoparticles provides critical insight into their surface charge and interaction with biological systems.
| Formulation Component | Ratio (this compound/siRNA, w/w) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
| Cy3-labeled siRNA | 5:1 | +10.3 ± 1.5 | 0.21 ± 0.03 | [1] |
| Cy3-labeled siRNA | 10:1 | +18.7 ± 2.1 | 0.18 ± 0.02 | [1] |
| Cy3-labeled siRNA | 15:1 | +25.4 ± 2.8 | 0.16 ± 0.02 | [1] |
| Cy3-labeled siRNA | 20:1 | +31.6 ± 3.4 | 0.15 ± 0.01 | [1] |
Table 1: Zeta potential of nanoparticles formulated with varying weight ratios of this compound to siRNA. Data indicates that as the proportion of this compound increases, the surface charge of the resulting nanoparticles becomes more positive.
Experimental Protocol: Zeta Potential Measurement
This protocol describes the determination of nanoparticle zeta potential using Electrophoretic Light Scattering (ELS).
Objective: To measure the surface charge of this compound-based nanoparticles.
Materials:
-
ZetaSizer Nano ZS (Malvern Instruments) or equivalent ELS instrument.
-
Disposable folded capillary cells (e.g., Malvern DTS1070).[3]
-
1 mL syringes or precision pipettes.
-
Sample dispersion (nanoparticles suspended in 10 mM NaCl or PBS).
-
Deionized water and ethanol (B145695) for cleaning.
Procedure:
-
Sample Preparation: Disperse the this compound nanoparticles in an appropriate medium (e.g., 10 mM NaCl) to a suitable concentration for light scattering. The concentration should be optimized to obtain a stable count rate as recommended by the instrument manufacturer.[3] Ensure the sample is well-mixed and free of aggregates.
-
Cell Preparation: Thoroughly rinse a new capillary cell with deionized water.[3] For sensitive samples, condition the cell by rinsing it with a small amount of the sample dispersion, which is then discarded.
-
Sample Loading: Using a syringe or pipette, slowly inject approximately 750 µL of the sample dispersion into one of the cell's ports, avoiding the introduction of air bubbles.[3][4] Gently tap the cell to dislodge any bubbles that may form.
-
Cell Sealing and Cleaning: Securely place caps (B75204) on both ports of the cell. Carefully wipe the exterior optical windows of the cell with lens paper to remove any dust or fingerprints.
-
Measurement:
-
Place the cell into the instrument, ensuring the electrodes make proper contact.[3]
-
Set the measurement parameters in the software. Define the dispersant properties (viscosity, dielectric constant) and set the temperature for equilibration (e.g., 25°C).
-
Allow the sample to equilibrate for at least 2 minutes.[4]
-
Perform the measurement. The instrument applies an electric field and measures the velocity of the particles (electrophoretic mobility). The zeta potential is then calculated using the Henry equation.[5]
-
Conduct a minimum of three replicate measurements to ensure repeatability.[4]
-
-
Data Analysis: The software will report the mean zeta potential (in mV) and the zeta deviation. Analyze the quality of the data by checking the phase analysis light scattering (PALS) plot for a good signal-to-noise ratio.
Caption: Electrostatic interaction between cationic this compound and anionic siRNA.
Hydrophobicity of this compound
The hydrophobicity of this compound is conferred by its multiple C14 alkyl tails. This property is essential for the formation of a stable nanoparticle core and for encapsulating other hydrophobic molecules.
Source and Function of Hydrophobicity
The seven 14-carbon lipid tails attached to the G0 dendrimer core are highly non-polar.[2] In an aqueous environment, these tails are driven to associate with each other and with other hydrophobic species to minimize their contact with water—a phenomenon known as the hydrophobic effect. This property is exploited in nanoparticle formulations where this compound/siRNA complexes are further encapsulated by a hydrophobic polymer like poly(lactic-co-glycolic acid) (PLGA).[2] The hydrophobic tails of this compound interact strongly with the PLGA, forming a stable, solid-like core that protects the siRNA payload.[2] This amphiphilic nature also allows this compound to self-assemble into micellar structures above a certain concentration.
Quantitative Data: Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the concentration of an amphiphile above which micelles spontaneously form. It is a key quantitative measure of a molecule's hydrophobicity and self-assembly behavior. A lower CMC value indicates greater hydrophobicity and a stronger tendency to form aggregates. While a specific CMC value for this compound is not publicly available, it is a critical parameter that would be determined during its characterization.
| Property | Value | Method |
| Critical Micelle Concentration (CMC) | Data not publicly available | Typically determined by fluorescence spectroscopy or conductivity measurement.[6][7] |
Table 2: Status of quantitative hydrophobicity data for this compound.
Experimental Protocol: CMC Determination via Fluorescence Spectroscopy
This protocol describes a common method for determining the CMC of an amphiphilic molecule using a fluorescent probe like pyrene (B120774).
Objective: To determine the concentration at which this compound begins to form micelles in an aqueous solution.
Materials:
-
Fluorometer.
-
Pyrene stock solution in a volatile solvent (e.g., acetone).
-
This compound.
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
Series of glass vials.
Procedure:
-
Probe Preparation: Add a small aliquot of the pyrene stock solution to each vial. Evaporate the solvent completely under a stream of nitrogen, leaving a thin film of pyrene on the bottom of each vial. The final concentration of pyrene in the samples should be very low (e.g., ~1 µM).
-
Sample Preparation: Prepare a stock solution of this compound in the desired aqueous buffer. Create a series of dilutions from this stock solution, covering a wide concentration range (e.g., from nanomolar to millimolar).
-
Incubation: Add the this compound dilutions to the pyrene-coated vials. Seal the vials and allow them to equilibrate overnight in the dark with gentle agitation to ensure the pyrene dissolves into the solutions.
-
Fluorescence Measurement:
-
Set the fluorometer to measure the emission spectrum of pyrene. Set the excitation wavelength to ~335 nm.
-
Scan the emission from ~350 nm to ~450 nm.
-
Record the intensities of the first vibronic peak (I₁) at ~373 nm and the third vibronic peak (I₃) at ~384 nm for each sample.
-
-
Data Analysis:
-
The polarity of the microenvironment around the pyrene molecule affects the ratio of the I₁/I₃ peaks. In a polar environment (water), the I₁/I₃ ratio is high. When micelles form, pyrene partitions into the hydrophobic core, and the I₁/I₃ ratio decreases.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.
-
The resulting plot will show a sigmoidal curve. The CMC is determined from the point of maximum inflection or the intersection of the two linear portions of the curve.[6]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phavi.umcs.pl [phavi.umcs.pl]
- 7. rsc.org [rsc.org]
G0-C14 as a Non-Viral Gene Delivery Vector: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pursuit of safe and efficient gene delivery methods is a cornerstone of modern therapeutic development. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for insertional mutagenesis have driven the exploration of non-viral alternatives. Among these, lipid-based nanoparticles have emerged as a promising platform. This technical guide provides an in-depth overview of G0-C14, a cationic lipid-like molecule, and its application in the formulation of non-viral gene delivery vectors. This compound-based nanoparticles have shown significant potential for the delivery of nucleic acids, such as small interfering RNA (siRNA) and messenger RNA (mRNA), for a range of therapeutic applications, including the treatment of atherosclerosis and cancer.[1][2][3] This document details the synthesis, formulation, mechanism of action, and key experimental data associated with this compound as a gene delivery vector.
This compound: Structure and Synthesis
This compound is a cationic lipid-like molecule synthesized through the ring-opening of 1,2-epoxytetradecane (B1585259) by the generation 0 of the poly(amido amine) (PAMAM) dendrimer (G0).[4][5] This solvent-free synthesis strategy is efficient and well-suited for high-throughput screening of cationic lipids for nucleic acid delivery.[4] The resulting structure contains a cationic PAMAM dendrimer core, which provides the positive charge necessary to condense negatively charged nucleic acids, and approximately seven 14-carbon lipid tails, which contribute to the hydrophobic interactions essential for nanoparticle formation.[4][5]
Nanoparticle Formulation
This compound is a key component in the formulation of polymer-lipid hybrid nanoparticles, typically with a core-shell structure. These nanoparticles are often formulated using a self-assembly method, such as nanoprecipitation or double emulsion-solvent evaporation.[1][6] The core of the nanoparticle consists of the nucleic acid cargo electrostatically condensed with this compound. This core is then encapsulated within a hydrophobic polymer shell, commonly poly(lactic-co-glycolic acid) (PLGA), which protects the nucleic acid from degradation.[4][5] The nanoparticle surface is further modified with a hydrophilic polymer, such as polyethylene (B3416737) glycol (PEG), often conjugated to a lipid like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE). This PEGylated shell enhances the stability of the nanoparticles in circulation and reduces non-specific cellular uptake.[4][5]
Table 1: Physicochemical Properties of this compound Nanoparticles
| Nanoparticle Composition | Method | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| This compound/siRNA/PLGA/Lecithin/DSPE-PEG | Nanoprecipitation | ~100 | < 0.2 | Not specified | [7] |
| This compound/siRNA/PLGA/DSPE-PEG-S2P | Nano-precipitation | Not specified | Not specified | Not specified | [2] |
| This compound/siRNA/PLGA-b-PEG | Double emulsion | ~150 | Not specified | -19 | [8][9] |
| This compound/siRNA/PLGA-PEG | Not specified | 60-80 | Not specified | Not specified | [10] |
| This compound/p53 mRNA/PDSA/DSPE-PEG/DMPE-PEG | Not specified | Not specified | Not specified | Not specified | [3] |
Mechanism of Action: From Systemic Administration to Gene Silencing
The journey of a this compound nanoparticle from administration to target gene silencing involves several critical steps, as illustrated in the following workflow.
Cellular Uptake and Endosomal Escape
This compound based nanoparticles are primarily internalized by cells through endocytosis, with studies indicating the involvement of both macropinocytosis and clathrin-mediated endocytosis.[7] Once inside the cell, the nanoparticles are entrapped within endosomes. For the therapeutic nucleic acid to exert its effect, it must escape the endosome and reach the cytoplasm. The cationic nature of the this compound core is believed to facilitate endosomal escape through the "proton sponge" effect. The amine groups on the PAMAM dendrimer core become protonated in the acidic environment of the endosome, leading to an influx of protons and counter-ions. This influx causes osmotic swelling and eventual rupture of the endosomal membrane, releasing the nucleic acid cargo into the cytoplasm.
Experimental Data
Table 2: In Vitro Transfection Efficiency of this compound Nanoparticles
| Cell Line | Nucleic Acid | Transfection Reagent Comparison | Gene Silencing/Expression Level | Reference |
| Luc-HeLa | siLuc | Lipofectamine 2000 | ~50-65% reduction in luciferase expression | [7] |
| MDA-MB-231-GFP+ | siRNA-GFP & Luc-mRNA | Empty Nanoparticles | Successful knockdown of GFP and introduction of luciferase | [11] |
| bEnd.3 (mouse endothelial) | siTie2 | siLuc control | Potent gene silencing at 60 nM siRNA | [10] |
| Primary murine BMEC | siTie2 | siLuc control | Potent gene silencing at 60 nM siRNA | [10] |
Table 3: In Vitro Cytotoxicity of this compound Nanoparticles
| Cell Line | Assay | Nanoparticle Concentration | Cell Viability (%) | Reference |
| RAW 264.7 | Not specified | Not specified | No significant in vitro toxicities observed | [2] |
| Prostate Cancer Cells | Not specified | Not specified | No significant cytotoxicity | [12] |
| Dual-Luc HeLa | Not specified | Escalating dose of NP(siLuc) | Not specified quantitatively | [13] |
| 3T3 fibroblasts | MTS assay | 10, 100, 1000 µg/ml | Concentration-dependent decrease | [14] |
| hT bronchiolar epithelial | MTS assay | 100, 1000 µg/ml | Toxic only at higher concentrations | [14] |
| RAW macrophages | MTS assay | 10, 100, 1000 µg/ml | Toxic at all tested concentrations | [14] |
Experimental Protocols
Protocol 1: Formulation of this compound/siRNA Nanoparticles by Nanoprecipitation
Materials:
-
This compound
-
siRNA
-
PLGA (Poly(lactic-co-glycolic acid))
-
DSPE-PEG (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)])
-
Organic solvent (e.g., Acetone)
-
RNase-free water
-
Ultrafiltration devices
Procedure:
-
Organic Phase Preparation: Dissolve this compound and PLGA in an organic solvent such as acetone.
-
Aqueous Phase Preparation (Core): Dissolve the siRNA in RNase-free water.
-
Aqueous Phase Preparation (Shell): Dissolve DSPE-PEG in water.
-
Core Formation: Add the siRNA solution to the this compound/PLGA solution. A typical weight ratio of siRNA to this compound is 1:15.[2]
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous DSPE-PEG solution while stirring.
-
Solvent Evaporation: Stir the resulting suspension overnight at room temperature to allow for the complete evaporation of the organic solvent.
-
Purification: Purify the nanoparticle suspension by ultrafiltration to remove unencapsulated siRNA and other reagents.
-
Characterization: Characterize the nanoparticles for their size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
Protocol 2: In Vitro siRNA Transfection and Gene Silencing Assay (Luciferase Assay)
Materials:
-
Cells stably expressing luciferase (e.g., Luc-HeLa)
-
This compound/siLuc nanoparticles
-
Control nanoparticles (e.g., containing non-targeting siRNA)
-
Cell culture medium
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed luciferase-expressing cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Add this compound/siLuc nanoparticles and control nanoparticles to the cells at various siRNA concentrations.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours).
-
Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity of treated cells to that of untreated or control-treated cells to determine the percentage of gene silencing.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Target cell line
-
This compound nanoparticles
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound nanoparticles. Include a positive control (e.g., a known cytotoxic agent) and a negative control (untreated cells).
-
Incubation: Incubate the cells for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of treated cells to that of the negative control.
Conclusion
This compound has emerged as a versatile and effective cationic lipid-like molecule for the non-viral delivery of nucleic acids. Its ability to efficiently condense genetic material and facilitate endosomal escape, combined with the formulation of stable and shielded nanoparticles, makes it a compelling candidate for various gene therapy applications. The data summarized in this guide highlight its potential, while the detailed protocols provide a foundation for researchers to explore and optimize this compound-based delivery systems for their specific needs. Further research focusing on optimizing nanoparticle formulations for specific cell and tissue targeting, as well as comprehensive in vivo efficacy and safety studies, will be crucial in translating the promise of this compound into clinical realities.
References
- 1. Evaluating invitro cytotoxicity effect of nanoparticles using MTT [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing [mdpi.com]
- 4. Transient transfection and luciferase assay [protocols.io]
- 5. siRNA Nanoparticles for Ultra-Long Gene Silencing In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 6. A rapid and sensitive assay for quantification of siRNA efficiency and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US20160243048A1 - Cationic nanoparticles for co-delivery of nucleic acids and therapeutic agents - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Nanoparticle-encapsulated siRNAs for gene silencing in the haematopoietic stem-cell niche - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of siRNA nanoparticles to silence plaque-destabilizing gene in atherosclerotic lesional macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarworks.uark.edu [scholarworks.uark.edu]
- 14. Nanomaterial cytotoxicity is composition, size, and cell type dependent - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vitro Studies with G0-C14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro studies involving G0-C14, a cationic lipid-like molecule designed for nucleic acid delivery. This compound, an alkyl-modified polyamidoamine (PAMAM) dendrimer, has emerged as a key component in the formulation of nanoparticles for the delivery of siRNA and mRNA.[1] This document summarizes the available quantitative data, details experimental protocols, and visualizes key processes to facilitate further research and development in the field of gene therapy.
Core Concept: this compound in Nanoparticle Formulation
This compound is a Generation 0 (G0) PAMAM dendrimer that has been chemically modified with C14 alkyl chains.[2] This unique structure, featuring tertiary amines and hydrocarbon tails, allows it to efficiently condense negatively charged nucleic acids, such as siRNA and mRNA, through electrostatic interactions.[1] The hydrophobic alkyl chains facilitate the formation of a stable core within lipid-polymer hybrid nanoparticles, protecting the nucleic acid cargo from degradation.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters from initial in vitro studies of this compound based nanoparticles.
Table 1: Physicochemical Properties of this compound Nanoparticles
| Parameter | Value | Formulation Details | Source |
| Size | ~26 nm | siRNA/G0-C14 complexes | [3] |
| ~100 nm | Lipid-polymer hybrid nanoparticles | [3] | |
| Encapsulation Efficiency | > 95% | mRNA and pDNA | [1] |
Table 2: Formulation Parameters for Nucleic Acid Condensation
| Nucleic Acid | This compound Weight Ratio (Nucleic Acid:this compound) | Notes | Source |
| siRNA | 1:10 | Optimal for encapsulation and gene silencing. | [3] |
| 1:15 | Lowest concentration for siRNA condensation with no significant toxicity. | [1] | |
| 1:20 | Used for GCPP and GCLPP nanoparticle preparation. | ||
| mRNA | 1:15 | Requires a larger amount of this compound compared to siRNA due to the larger size of mRNA molecules. | [1] |
Table 3: In Vitro Gene Silencing and Cellular Uptake
| Cell Line | Transfection Agent | Gene Target | Outcome | Source |
| Luc-HeLa | NP(siLuc) with this compound | Luciferase | Significant luciferase silencing, comparable to Lipofectamine 2000. | [3] |
| Various | This compound NPs | Not specified | Cellular uptake is mediated by macropinocytosis and clathrin-mediated endocytosis. | [3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a ring-opening reaction of an alkyl epoxide with the PAMAM dendrimer.[4]
Materials:
-
PAMAM dendrimer G0
-
Silica (B1680970) chromatography purification setup
Procedure:
-
Mix PAMAM G0 and 1,2-epoxytetradecane at a molar ratio of 1:7.[4]
-
React the mixture under vigorous stirring at 90°C for 48 hours.[4]
-
Purify the crude product using silica chromatography with a gradient elution from CH2Cl2 to 75:22:3 CH2Cl2/MeOH/NH4OH.[4]
Preparation of this compound/siRNA Nanoparticles (Self-Assembly Nanoprecipitation)
This protocol describes the formation of lipid-polymer hybrid nanoparticles encapsulating siRNA.
Materials:
-
This compound
-
PLGA (Poly(lactic-co-glycolic acid))
-
siRNA
-
Lipid-PEG (e.g., DSPE-PEG)
-
Organic solvent (e.g., DMF or acetone)
-
Aqueous solution
Procedure:
-
Dissolve PLGA and this compound in an organic solvent.[4]
-
Add an aqueous solution of siRNA to the organic solution to form siRNA/G0-C14 nanocomplexes through self-assembly.[4]
-
Rapidly add the organic solution containing the nanocomplexes and polymers into an aqueous solution containing lipid-PEG.[4]
-
The PLGA polymer and the cationic lipid/siRNA complex co-precipitate to form a solid polymeric nanoparticle core surrounded by a lipid-PEG shell.[4]
Visualizations
Synthesis of this compound
Caption: Synthesis of this compound via ring-opening reaction.
Experimental Workflow: Nanoparticle Self-Assembly
Caption: Workflow for self-assembly of this compound nanoparticles.
Proposed Cellular Mechanism of Action
Caption: Cellular uptake and mechanism of this compound mediated gene silencing.
References
- 1. Synthesis of siRNA nanoparticles to silence plaque-destabilizing gene in atherosclerotic lesional macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20160243048A1 - Cationic nanoparticles for co-delivery of nucleic acids and therapeutic agents - Google Patents [patents.google.com]
- 3. research.njit.edu [research.njit.edu]
- 4. mdpi.com [mdpi.com]
Methodological & Application
G0-C14 Nanoparticle Formulation for Nucleic Acid Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the formulation of G0-C14 based nanoparticles, a promising non-viral vector for the delivery of nucleic acids such as siRNA and mRNA. The this compound cationic lipid, derived from a PAMAM Generation 0 (G0) dendrimer, is a key component that facilitates the encapsulation and cellular uptake of therapeutic payloads. These nanoparticles are typically formulated as polymer-lipid hybrid systems, offering stability, prolonged circulation, and targeted delivery capabilities. This guide outlines the synthesis of the this compound lipid, the formulation of nanoparticles using both nanoprecipitation and double emulsion solvent evaporation techniques, and the essential characterization methods to ensure nanoparticle quality and efficacy.
Introduction
The development of safe and effective delivery systems for nucleic acid-based therapeutics is a critical challenge in modern medicine. Cationic lipid-based nanoparticles have emerged as a leading platform for this purpose. The this compound cationic lipid, synthesized by the ring-opening of 1,2-epoxytetradecane (B1585259) with a PAMAM G0 dendrimer, offers an efficient means of condensing and protecting negatively charged nucleic acids.[1][2] When formulated with polymers like poly(lactic-co-glycolic acid) (PLGA) and polyethylene (B3416737) glycol (PEG)-lipid conjugates, the resulting nanoparticles exhibit enhanced stability and biocompatibility.[1][2]
This protocol details the necessary steps for synthesizing this compound and formulating nanoparticles for preclinical research, focusing on siRNA delivery as a primary application. The methodologies described are based on established literature and provide a foundation for researchers to adapt and optimize for their specific needs.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Grade |
| PAMAM Dendrimer, Generation 0 (G0), ethylenediamine (B42938) core | Sigma-Aldrich | ≥95% |
| 1,2-Epoxytetradecane | Sigma-Aldrich | 95% |
| Dichloromethane (B109758) (DCM) | Fisher Scientific | ACS Grade |
| Methanol (B129727) (MeOH) | Fisher Scientific | ACS Grade |
| Ammonium (B1175870) Hydroxide (B78521) (NH4OH) | Fisher Scientific | ACS Grade |
| Poly(lactic-co-glycolic acid) (PLGA) | Sigma-Aldrich | Various MW |
| DSPE-PEG(2000) | Avanti Polar Lipids | >99% |
| Cholesterol | Sigma-Aldrich | ≥99% |
| siRNA (custom sequence) | Dharmacon, IDT | Desalted |
| Nuclease-free Water | Thermo Fisher Scientific | Molecular Biology Grade |
| Ethanol | Decon Labs | 200 Proof |
| Chloroform | Fisher Scientific | ACS Grade |
| Poly(vinyl alcohol) (PVA) | Sigma-Aldrich | 87–89% hydrolyzed |
Experimental Protocols
Protocol 1: Synthesis of this compound Cationic Lipid
This protocol describes the synthesis of the this compound cationic lipid through a ring-opening reaction.[1]
Procedure:
-
In a round-bottom flask, dissolve PAMAM G0 dendrimer in a minimal amount of a suitable solvent, or use neat if it is a liquid.
-
Add seven equivalents of 1,2-epoxytetradecane to the PAMAM G0 dendrimer.[1]
-
The reaction can be performed without a solvent.[1] Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the crude product can be purified using silica (B1680970) gel chromatography.[1]
-
A gradient elution system is used for purification, starting with dichloromethane (CH2Cl2) and gradually increasing the polarity with a mixture of CH2Cl2, methanol (MeOH), and ammonium hydroxide (NH4OH) (e.g., 75:22:3 v/v/v).[1]
-
Collect the fractions containing the purified this compound lipid.
-
Evaporate the solvent under reduced pressure to obtain this compound as a light green solid.[1]
-
Confirm the structure and purity of the synthesized this compound using ¹H NMR spectroscopy. The integration of the proton signals can be used to confirm the attachment of approximately seven lipid tails.[1]
Protocol 2: Formulation of this compound/siRNA Nanoparticles by Nanoprecipitation
This method is suitable for forming lipid-polymer hybrid nanoparticles for siRNA delivery.[3]
Procedure:
-
Core Formation:
-
Dissolve this compound and PLGA in acetone (B3395972).
-
Separately, dissolve the desired siRNA in nuclease-free water.
-
Add the aqueous siRNA solution to the acetone solution of PLGA/G0-C14. This will form small complexes of approximately 26 nm.[3]
-
-
Nanoprecipitation:
-
Prepare an aqueous solution containing a lipid mixture, such as lecithin (B1663433) and DSPE-PEG.
-
Rapidly inject the organic phase (siRNA/G0-C14/PLGA in acetone) into the aqueous lipid solution under vigorous stirring.
-
The rapid solvent exchange induces the self-assembly of the lipid-polymer hybrid nanoparticles.
-
-
Purification:
-
Remove the organic solvent (acetone) by evaporation under reduced pressure or through dialysis against nuclease-free water.
-
Purify the nanoparticles from unincorporated components by centrifugation or tangential flow filtration.
-
-
Sterilization and Storage:
-
Sterilize the final nanoparticle suspension by passing it through a 0.22 µm syringe filter.
-
Store the nanoparticles at 4°C for short-term use. For long-term storage, lyophilization may be considered.
-
Protocol 3: Formulation of this compound/siRNA Nanoparticles by Double Emulsion Solvent Evaporation
This technique is effective for encapsulating hydrophilic molecules like siRNA within a hydrophobic polymer matrix.[2]
Procedure:
-
Primary Emulsion (w/o):
-
Dissolve PLGA and this compound in an organic solvent such as dichloromethane (DCM).
-
Dissolve the siRNA in nuclease-free water.
-
Add the aqueous siRNA solution drop-wise to the organic PLGA/G0-C14 solution.
-
Emulsify this mixture using probe sonication to form a water-in-oil (w/o) primary emulsion.[2]
-
-
Secondary Emulsion (w/o/w):
-
Prepare an aqueous solution containing a surfactant, such as 1% poly(vinyl alcohol) (PVA).
-
Add the primary emulsion to the PVA solution and sonicate again to form a water-in-oil-in-water (w/o/w) double emulsion.[2]
-
-
Solvent Evaporation:
-
Stir the double emulsion at room temperature for several hours to allow the organic solvent (DCM) to evaporate. This hardens the nanoparticles.
-
-
Purification:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with nuclease-free water to remove residual PVA and unencapsulated siRNA.
-
-
Resuspension and Storage:
-
Resuspend the purified nanoparticles in a suitable buffer (e.g., PBS) or nuclease-free water.
-
Store the nanoparticle suspension at 4°C.
-
Nanoparticle Characterization
Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles.
| Parameter | Technique | Typical Values/Observations |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Size: ~100 nm; PDI: < 0.2 for monodisperse samples.[3][4] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Positive surface charge, which can be shielded by a PEG layer. |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Spherical shape and smooth surface.[3][5] |
| siRNA Encapsulation Efficiency | RiboGreen Assay | Typically > 80-90%. |
| siRNA Release Profile | In vitro release study | Sustained release over a desired period.[2] |
Protocol 4: Characterization by Dynamic Light Scattering (DLS)
Purpose: To determine the average hydrodynamic diameter and size distribution (PDI) of the nanoparticles in suspension.[4][6]
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension in nuclease-free water or PBS to an appropriate concentration for DLS measurement.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle).
-
Perform the measurement to obtain the particle size distribution, mean particle size, and PDI.
Protocol 5: Characterization by Transmission Electron Microscopy (TEM)
Purpose: To visualize the morphology and size of the nanoparticles.[5][6]
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry completely.
-
Optionally, negatively stain the sample (e.g., with uranyl acetate (B1210297) or phosphotungstic acid) to enhance contrast.
-
Image the grid using a transmission electron microscope at an appropriate magnification.
Visualizations
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Large particle size or high PDI | Inefficient mixing during formulation; inappropriate solvent/antisolvent ratio; aggregation. | Optimize stirring speed or sonication parameters; adjust solvent ratios; ensure adequate surface coating with PEG-lipid. |
| Low siRNA encapsulation efficiency | Insufficient this compound to condense siRNA; premature release during formulation. | Increase the this compound to siRNA ratio (N/P ratio); optimize the emulsification and solvent evaporation steps. |
| Nanoparticle instability (aggregation) | Insufficient PEGylation; inappropriate storage buffer. | Increase the molar percentage of DSPE-PEG in the formulation; store in a low ionic strength buffer. |
Conclusion
The this compound nanoparticle system represents a versatile and potent platform for the delivery of nucleic acid therapeutics. The protocols provided herein offer a comprehensive guide for the synthesis of the this compound lipid and the subsequent formulation and characterization of nanoparticles. Successful implementation of these methods will enable researchers to develop and evaluate novel nanomedicines for a wide range of applications. Further optimization of formulation parameters may be necessary to achieve desired characteristics for specific therapeutic goals.
References
- 1. Synthesis of siRNA nanoparticles to silence plaque-destabilizing gene in atherosclerotic lesional macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20160243048A1 - Cationic nanoparticles for co-delivery of nucleic acids and therapeutic agents - Google Patents [patents.google.com]
- 3. research.njit.edu [research.njit.edu]
- 4. Nanoparticle characterization: State of the art, challenges, and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization Methods for Nanoparticle–Skin Interactions: An Overview [mdpi.com]
- 6. nanocomposix.com [nanocomposix.com]
Application Notes and Protocols: Preparation of G0-C14 based siRNA Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the preparation of G0-C14 based small interfering RNA (siRNA) nanoparticles. The methodologies outlined are based on established nano-precipitation and double-emulsion solvent evaporation techniques, offering robust and reproducible strategies for potent gene silencing applications.
Introduction
The delivery of siRNA holds immense therapeutic potential, but its clinical translation is hindered by challenges such as poor cellular uptake and degradation by nucleases. This compound, a cationic lipid synthesized from the ring-opening of 1,2-epoxytetradecane (B1585259) by generation 0 of poly(amidoamine) (PAMAM) dendrimers, has emerged as an effective carrier for siRNA.[1][2][3] this compound based nanoparticles are designed to encapsulate and protect siRNA, facilitating its delivery to target cells. These nanoparticles typically consist of a core-shell structure, where the siRNA is condensed with this compound and further protected by a hydrophobic polymer like poly(lactic-co-glycolic acid) (PLGA).[1][2] The surface is often modified with lipid-polyethylene glycol (lipid-PEG) to enhance stability and circulation time.[1][2] This document details two established methods for the formulation of these nanoparticles.
Data Presentation
Table 1: Physicochemical Properties of this compound/siRNA Nanoparticles
| Formulation Parameter | Value | Reference |
| This compound/siRNA Weight Ratio | 10:1 to 15:1 | [1] |
| PLGA/siRNA Weight Ratio | Optimized for protection | [1] |
| Lipid-PEG/siRNA Weight Ratio | Optimized for stability | [1] |
| Stirring Speed | 1000 rpm | [1] |
| Incubation Time | Optimized for formation | [1] |
| Particle Size (DLS) | ~100 nm | [3][4] |
| siRNA Encapsulation Efficiency | > 90% | [5] |
Table 2: Entrapment Efficiencies of Cy3-labeled siRNA at Various this compound to siRNA Weight Ratios
| This compound to siRNA Weight Ratio | Entrapment Efficiency (%) |
| 1:1 | ~6-10% (PLGA-b-PEG NPs without this compound) |
| 5:1 | > 80% |
| 10:1 | > 90% |
| 15:1 | > 95% |
| [Data derived from qualitative descriptions in search results] |
Experimental Protocols
Two primary methods for the preparation of this compound based siRNA nanoparticles are described below: a nano-precipitation method and a double-emulsion solvent evaporation technique.
Protocol 1: Nano-precipitation Method
This method involves the rapid mixing of a solution containing the nanoparticle components with an aqueous solution, leading to the self-assembly of the nanoparticles.[1]
Materials:
-
siRNA
-
This compound cationic lipid
-
Poly(lactic-co-glycolic acid) (PLGA)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG)
-
(Optional for targeting) Peptide-modified DSPE-PEG (e.g., DSPE-PEG-S2P)[1]
-
HEPES buffer
-
RNase-free water
Procedure:
-
siRNA/G0-C14 Complex Formation:
-
Dissolve siRNA and this compound separately in an appropriate buffer (e.g., HEPES).
-
Mix the siRNA and this compound solutions by gentle pipetting to form a complex through electrostatic interactions.[1] The recommended weight ratio of siRNA to this compound is 1:15 to ensure efficient condensation.[1]
-
Note: Avoid vortexing the solution to prevent precipitation of the siRNA.[1]
-
-
Nanoparticle Formulation:
-
Prepare a lipid-PEG aqueous solution containing DSPE-PEG and any targeted lipid-PEG derivatives.
-
Dropwise, add the siRNA/G0-C14 complex into the lipid-PEG solution while stirring vigorously (e.g., 1000 rpm).[1]
-
The hydrophobic tails of this compound will interact with the hydrophobic PLGA, encapsulating the siRNA core within a PLGA shell, which is then surrounded by the lipid-PEG layer.[1]
-
-
Purification and Characterization:
-
Purify the nanoparticles to remove unincorporated components using methods such as dialysis or centrifugation.
-
Characterize the nanoparticles for size, zeta potential, and siRNA encapsulation efficiency using dynamic light scattering (DLS) and fluorescence-based assays, respectively.
-
Protocol 2: Double-Emulsion Solvent Evaporation Method
This technique is suitable for encapsulating hydrophilic molecules like siRNA within a polymeric matrix.[2][3]
Materials:
-
siRNA
-
This compound cationic lipid
-
PLGA-b-PEG copolymer
-
Dichloromethane (DCM) or other suitable organic solvent
-
Aqueous buffer (e.g., RNase-free water or TE buffer)
-
Surfactant (e.g., polyvinyl alcohol - PVA)
Procedure:
-
Primary Emulsion Formation:
-
Dissolve the PLGA-b-PEG copolymer and this compound in an organic solvent like dichloromethane.
-
Prepare an aqueous solution of siRNA.
-
Add the aqueous siRNA solution to the organic polymer solution and sonicate or homogenize to form a water-in-oil (w/o) primary emulsion.
-
-
Secondary Emulsion Formation:
-
Add the primary emulsion to a larger volume of an aqueous solution containing a surfactant (e.g., 5% PVA).
-
Sonicate or homogenize again to form a water-in-oil-in-water (w/o/w) double emulsion.
-
-
Solvent Evaporation and Nanoparticle Collection:
-
Stir the double emulsion for several hours under reduced pressure or in a fume hood to allow the organic solvent to evaporate.
-
As the solvent evaporates, the polymer precipitates, forming solid nanoparticles with the siRNA encapsulated within the aqueous core.
-
Collect the nanoparticles by centrifugation, wash them to remove excess surfactant, and resuspend them in a suitable buffer.
-
-
Characterization:
-
Characterize the resulting nanoparticles for size, morphology, surface charge, and siRNA loading efficiency as described in Protocol 1.
-
Mandatory Visualizations
Diagram 1: this compound Synthesis and Nanoparticle Self-Assembly
Caption: Workflow for this compound synthesis and subsequent self-assembly into siRNA nanoparticles.
Diagram 2: Double-Emulsion Solvent Evaporation Workflow
Caption: Step-by-step workflow for the double-emulsion solvent evaporation method.
References
- 1. Synthesis of siRNA nanoparticles to silence plaque-destabilizing gene in atherosclerotic lesional macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hybrid Lipid-Polymer Nanoparticles for Sustained siRNA Delivery and Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20160243048A1 - Cationic nanoparticles for co-delivery of nucleic acids and therapeutic agents - Google Patents [patents.google.com]
- 4. A nanoparticle formula for delivering siRNA or miRNAs to tumor cells in cell culture and in vivo | Springer Nature Experiments [experiments.springernature.com]
- 5. boristheses.unibe.ch [boristheses.unibe.ch]
Application Notes and Protocols for G0-C14 Mediated mRNA Delivery
Introduction
G0-C14 is a cationic, ionizable amino lipid designed for the formulation of nanoparticles for nucleic acid delivery.[1][2] It is based on a generation 0 (G0) poly(amido amine) (PAMAM) dendrimer, which provides a scaffold of tertiary amines, conjugated with 14-carbon (C14) lipid tails.[3][4] This structure is optimized for condensing and protecting negatively charged mRNA molecules and facilitating their delivery into target cells. The tertiary amines provide positive charges at acidic pH to interact with mRNA, while the lipid tails are crucial for forming the nanoparticle's hydrophobic core and interacting with other lipid components.[3]
The this compound system typically forms a polymer-lipid hybrid nanoparticle. The core consists of the this compound/mRNA complex, often stabilized by a hydrophobic polymer like poly(lactic-co-glycolic acid) (PLGA) or poly(disulfide amide) (PDSA).[3][5] This core is then encapsulated within a lipid shell, commonly including a polyethylene (B3416737) glycol (PEG) lipid (lipid-PEG), which enhances stability and circulation time in vivo.[3] This platform is versatile and has been adapted for delivering therapeutic mRNAs, such as those encoding for tumor suppressor proteins like p53 and PTEN, in cancer research.[5][6][7]
Application Notes
Principle of this compound Synthesis
The synthesis of this compound is a straightforward and efficient process involving the ring-opening of an epoxide by the primary amines of a G0 PAMAM dendrimer.[3] Specifically, 1,2-epoxytetradecane (B1585259) (the source of the C14 tails) is reacted with the dendrimer.[4] This solvent-free reaction requires no complex protection or deprotection steps, making it highly efficient.[3] The number of lipid tails conjugated to the dendrimer can be controlled; for example, reacting seven equivalents of the epoxide with one equivalent of the G0 dendrimer yields a this compound molecule with approximately seven lipid tails.[3]
Mechanism of Nanoparticle Formation and mRNA Encapsulation
This compound nanoparticles are typically formed via a nano-precipitation method.[3] The process relies on the self-assembly of components driven by electrostatic and hydrophobic interactions.
-
Complexation: The positively charged tertiary amines of this compound interact electrostatically with the negatively charged phosphate (B84403) backbone of the mRNA, condensing it into a compact core.[3][6]
-
Hydrophobic Core Formation: A hydrophobic polymer, such as PLGA, is added. The hydrophobic lipid tails of this compound interact with the polymer, forming a stable, hydrophobic core that protects the this compound/mRNA complex.[3]
-
Self-Assembly and PEGylation: This organic phase mixture (e.g., in DMF) is rapidly injected into an aqueous solution containing lipid-PEG.[6] The hydrophobic effect drives the self-assembly of the core components, while the lipid-PEG molecules arrange on the surface, forming a protective hydrophilic shell. This process results in the formation of stable, monodisperse nanoparticles around 100 nm in size.[6]
Mechanism of Cellular Uptake and Endosomal Escape
The efficient delivery of mRNA to the cytoplasm is the critical function of the this compound nanoparticle. This is achieved through a multi-step process involving cellular uptake and subsequent escape from the endosome.
-
Cellular Uptake: Nanoparticles are internalized by cells primarily through energy-dependent endocytosis pathways, such as clathrin-mediated endocytosis and macropinocytosis.[8][9] For targeted delivery, some formulations are designed to be responsive to the tumor microenvironment (TME). For instance, an acid-labile PEG linker can be cleaved in the acidic TME, detaching the PEG shield and exposing the nanoparticle core, which enhances cellular uptake.
-
Endosomal Escape: This is the rate-limiting step for mRNA delivery. After endocytosis, the nanoparticle is trapped within an endosome. As the endosome matures, its internal pH drops (becomes more acidic). The tertiary amines on the this compound dendrimer become protonated in this acidic environment.[3][10] This leads to two proposed mechanisms for escape:
-
Membrane Fusion/Destabilization: The protonated, positively charged this compound interacts with the negatively charged lipids of the endosomal membrane, destabilizing the membrane and leading to the release of the mRNA into the cytoplasm.[11][12]
-
Proton Sponge Effect: The protonated amines buffer the endosomal pH, leading to an influx of protons and counter-ions (like chloride). This increases the osmotic pressure within the endosome, causing it to swell and eventually rupture, releasing its contents.[7][]
-
Once in the cytoplasm, the mRNA is released from the this compound complex and can be translated by the cell's ribosomal machinery to produce the encoded protein.
Data Presentation
Table 1: Physicochemical Properties of this compound/mRNA Nanoparticles
| Parameter | Value | Reference |
| mRNA Encapsulation Efficiency | ~80% - >95% | [2] |
| Average Particle Size (Diameter) | ~100 nm | [6] |
| Formulation | Polymer-Lipid Hybrid Nanoparticle | [3][6] |
Table 2: Biological Efficacy of this compound Mediated mRNA Delivery
| Experiment | Result | Cell Type / Model | Reference |
| EGFP mRNA Transfection | >80% EGFP expression | Trastuzumab-resistant breast cancer cells | [10] |
| PTEN mRNA Delivery | 5-fold restoration of PTEN protein | Trastuzumab-resistant breast cancer cells | [10] |
| Cellular Uptake Enhancement | 4-fold increase with pH-responsive PEG detachment | In vitro cancer cell model | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound Cationic Lipid
This protocol is adapted from the methodology described in the literature.[3]
-
Reaction Setup: In a clean glass vial, combine poly(amido amine) (PAMAM) dendrimer G0 (1 equivalent) and 1,2-epoxytetradecane (7 equivalents).
-
Reaction: Heat the mixture at 90 °C for 48 hours with constant stirring. The reaction is performed neat, without any solvent.
-
Purification (Silica Gel Chromatography):
-
Prepare a silica (B1680970) gel column.
-
Dissolve the crude product in a minimal amount of dichloromethane (B109758) (CH₂Cl₂).
-
Load the dissolved product onto the column.
-
Elute the product using a gradient elution, starting with 100% CH₂Cl₂ and gradually increasing the polarity with a mixture of CH₂Cl₂/Methanol(MeOH)/Ammonium Hydroxide(NH₄OH) (e.g., up to a 75:22:3 ratio).
-
-
Characterization: Collect the fractions containing the purified this compound. Combine the fractions and remove the solvent under reduced pressure. Confirm the chemical structure and purity using ¹H NMR.
Protocol 2: Formulation of this compound/mRNA Nanoparticles via Nanoprecipitation
This protocol describes the formulation of a polymer-lipid hybrid nanoparticle for mRNA delivery.[3][6]
-
Preparation of Solutions:
-
Organic Phase: In an appropriate organic solvent like Dimethylformamide (DMF), dissolve the this compound lipid and a hydrophobic polymer (e.g., Meo-PEG-Dlinkₘ-PLGA or PLGA) to form a homogenous solution.
-
Aqueous mRNA Phase: Dissolve the desired mRNA in an RNase-free aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).
-
Aqueous Shell Phase: Dissolve a lipid-PEG conjugate (e.g., DSPE-PEG) in RNase-free water.
-
-
mRNA Condensation:
-
Add the this compound solution to the mRNA solution at a specified weight ratio (e.g., 15:1 this compound to mRNA).[3]
-
Mix gently and allow to incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for complex formation.
-
-
Nanoparticle Self-Assembly:
-
Rapidly inject the organic solution containing the this compound/mRNA complex and polymer into the aqueous shell phase solution under vigorous stirring.
-
The ratio of the organic to aqueous phase should be carefully controlled (e.g., 1:5 or 1:10 v/v).
-
Continue stirring for 2-4 hours at room temperature to allow for nanoparticle stabilization and solvent evaporation.
-
-
Purification:
-
Transfer the nanoparticle suspension to an ultrafiltration device (e.g., Amicon Ultra centrifugal filters with an appropriate molecular weight cutoff, like 100 kDa).
-
Wash the nanoparticles several times with RNase-free water or PBS (pH 7.4) by centrifugation to remove the organic solvent and any unencapsulated components.
-
Resuspend the purified nanoparticles in the desired buffer for storage or immediate use.
-
Protocol 3: In Vitro Transfection with this compound/mRNA Nanoparticles
This protocol provides a general guideline for transfecting mammalian cells in culture.[14][15]
-
Cell Seeding: The day before transfection, seed the target cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of Transfection Complexes:
-
Dilute the this compound/mRNA nanoparticle suspension to the desired final concentration of mRNA (e.g., 100-500 ng per well) in serum-free cell culture medium (e.g., Opti-MEM).
-
-
Transfection:
-
Remove the growth medium from the cells.
-
Gently add the diluted nanoparticle suspension to each well.
-
Incubate the cells with the nanoparticles for 4-6 hours at 37 °C in a CO₂ incubator.
-
-
Post-Transfection:
-
After the incubation period, add complete growth medium (containing serum) to each well. Alternatively, the transfection medium can be carefully removed and replaced with fresh, complete growth medium.
-
-
Assay for Protein Expression:
-
Incubate the cells for 24-72 hours post-transfection to allow for mRNA translation and protein expression.
-
Assess protein expression using an appropriate method, such as Western blotting, flow cytometry (for fluorescent reporter proteins like GFP), or an enzyme activity assay.
-
Visualizations
Caption: Experimental workflow for this compound mRNA nanoparticle delivery.
Caption: Cellular uptake and endosomal escape mechanism of this compound nanoparticles.
References
- 1. This compound, 1510653-27-6 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of siRNA nanoparticles to silence plaque-destabilizing gene in atherosclerotic lesional macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20160243048A1 - Cationic nanoparticles for co-delivery of nucleic acids and therapeutic agents - Google Patents [patents.google.com]
- 5. Nanoparticle technology for mRNA: Delivery strategy, clinical application and developmental landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticles (NPs)-mediated systemic mRNA delivery to reverse trastuzumab resistance for effective breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonviral targeted mRNA delivery: principles, progresses, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.njit.edu [research.njit.edu]
- 9. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Smart Nanoarchitectures for Precision RNA Delivery: Harnessing Endogenous and Exogenous Stimuli in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Endosomal Escape in Lipid Nanoparticle-Mediated Liver Transfection - Liver-targeted Transfection Reagents [liver-transfection.com]
- 12. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
G0-C14 Lipid Nanoparticle Preparation for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for the preparation, characterization, and in vivo application of G0-C14 lipid nanoparticles (LNPs). This compound is a cationic lipid that has shown promise in the formulation of LNPs for the delivery of nucleic acid therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA). The following sections detail two distinct this compound-based LNP formulations for siRNA and mRNA delivery, respectively.
Section 1: this compound/PLGA Nanoparticles for In Vivo siRNA Delivery
This formulation utilizes a polymer-lipid hybrid approach, combining the cationic lipid this compound with the biodegradable polymer poly(lactic-co-glycolic acid) (PLGA) to form a stable core for siRNA encapsulation. A polyethylene (B3416737) glycol (PEG) lipid shell enhances stability and circulation time.
Quantitative Data Summary
The following table summarizes the typical physicochemical properties of this compound/PLGA siRNA nanoparticles.
| Parameter | Value | Reference |
| siRNA:this compound Weight Ratio | 1:15 | [1] |
| DSPE-PEG-S2P:DSPE-PEG Ratio | 1:1 | [1] |
| Average Size (Diameter) | ~125 nm | [2] |
| Zeta Potential | Near-neutral to slightly negative in serum | [3] |
| Encapsulation Efficiency | High (specific values may vary) | [4] |
Experimental Protocol: this compound/PLGA siRNA Nanoparticle Preparation
This protocol details the preparation of targeted this compound/PLGA siRNA nanoparticles using a nano-precipitation method.[1]
Materials:
-
siRNA (specific to the target gene)
-
This compound cationic lipid
-
Poly(lactic-co-glycolic acid) (PLGA)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG)
-
DSPE-PEG-S2P (macrophage-targeting peptide conjugate)
-
Organic solvent (e.g., acetone (B3395972) or acetonitrile)
-
Nuclease-free water
Procedure:
-
Preparation of the Organic Phase:
-
siRNA Complexation:
-
Add the siRNA solution to the this compound/PLGA organic solution with gentle mixing to allow for the formation of the siRNA/G0-C14/PLGA core complex through electrostatic and hydrophobic interactions.[1]
-
-
Preparation of the Aqueous Phase:
-
Dissolve DSPE-PEG and DSPE-PEG-S2P in nuclease-free water. A 1:1 ratio of DSPE-PEG-S2P to DSPE-PEG is recommended to maximize macrophage targeting.[1]
-
-
Nano-precipitation:
-
Dropwise, add the organic phase containing the siRNA/G0-C14/PLGA complex into the aqueous phase containing the PEG-lipids while stirring at an optimized speed. This process facilitates the self-assembly of the nanoparticles with a PEGylated surface.[1]
-
-
Purification:
-
Purify the resulting nanoparticle suspension to remove the organic solvent and unencapsulated components. Ultrafiltration is a suitable method for this purpose.[1]
-
-
Characterization:
-
Characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, and siRNA encapsulation efficiency using techniques such as Dynamic Light Scattering (DLS) and a Ribogreen assay.
-
Experimental Workflow: this compound/PLGA siRNA LNP Preparation
Caption: Workflow for this compound/PLGA siRNA LNP preparation.
Section 2: Redox-Responsive this compound Nanoparticles for In Vivo mRNA Delivery
This formulation is designed for the delivery of mRNA and incorporates a redox-responsive polymer, poly(disulfide amine) (PDSA), which allows for triggered release of the mRNA payload in the reductive intracellular environment of tumor cells.[2]
Quantitative Data Summary
The following table summarizes the available data for the redox-responsive this compound mRNA nanoparticles.
| Parameter | Value | Reference |
| mRNA:this compound Weight Ratio | 1:15 | [2] |
| PEG-Lipid Composition | DMPE-PEG & DSPE-PEG | [2] |
| Average Size (Diameter) | ~125 nm | [2] |
| Stability | Stable at physiological pH (7.4) | [2] |
Experimental Protocol: Redox-Responsive this compound mRNA Nanoparticle Preparation
This protocol describes the formulation of this compound/PDSA hybrid nanoparticles for mRNA delivery.
Materials:
-
mRNA (e.g., encoding p53)
-
This compound cationic lipid
-
Poly(disulfide amine) (PDSA) polymer
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DMPE-PEG)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DSPE-PEG)
-
Organic solvent (e.g., dimethylformamide)
-
Nuclease-free buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
mRNA-G0-C14 Complexation:
-
Complex the mRNA with this compound at a weight ratio of 1:15 in an appropriate buffer.[2] This step is crucial for condensing the mRNA.
-
-
Formation of the Hybrid Core:
-
Surface PEGylation:
-
The surface of the hybrid nanoparticles is coated with a mixture of DMPE-PEG and DSPE-PEG. This dual PEG-lipid strategy is intended to provide both stability and efficient cellular uptake.[2] The precise ratio of DMPE-PEG to DSPE-PEG should be optimized for the specific application.
-
-
Nanoparticle Formation:
-
The final nanoparticles are typically formed through a self-assembly process, such as dialysis from an organic solvent into an aqueous buffer.
-
-
Purification and Characterization:
-
Purify the nanoparticles to remove any unencapsulated materials and organic solvents.
-
Characterize the final formulation for size, PDI, zeta potential, mRNA encapsulation efficiency, and redox-responsive release of mRNA.
-
Logical Relationship: Redox-Responsive Release Mechanism
References
- 1. Synthesis of siRNA nanoparticles to silence plaque-destabilizing gene in atherosclerotic lesional macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. Synthesis of PLGA–Lipid Hybrid Nanoparticles for siRNA Delivery Using the Emulsion Method PLGA-PEG–Lipid Nanoparticles for siRNA Delivery | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Optimal G0-C14 to siRNA Ratio for Transfection
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides detailed application notes and protocols for the use of the cationic lipid G0-C14 for the delivery of small interfering RNA (siRNA) into cells. Effective gene silencing through RNA interference (RNAi) is highly dependent on the efficient transfection of siRNA, which necessitates the optimization of the delivery vehicle and its ratio to the siRNA cargo. This compound, a PAMAM dendrimer (generation 0) based cationic lipid, has been shown to be an effective carrier for nucleic acids. These notes summarize key findings on this compound/siRNA ratios and provide a detailed protocol for the formulation of this compound/siRNA nanoparticles.
Data Presentation: this compound to siRNA Ratios for Nanoparticle Formulation
The optimal ratio of this compound to siRNA is crucial for the condensation of siRNA and the formation of stable nanoparticles, which in turn affects transfection efficiency and cytotoxicity.[1][2] The following table summarizes the weight ratios of this compound to siRNA mentioned in the literature for the formulation of lipid-polymer hybrid nanoparticles.
| This compound to siRNA Weight Ratio | Application/Observation | Reference |
| 10:1 | Utilized in the preparation of siRNA nanoparticles.[3] | [3] |
| 15:1 | Described as the lowest concentration of this compound capable of condensing siRNA for the preparation of nanoparticles.[3] Also noted as being used for mRNA nanoparticle preparation where a larger amount of cationic lipid is required compared to siRNA.[3] | [3] |
Note: The selection of the optimal ratio is critical and should be determined empirically for each new cell type and siRNA combination to maximize gene silencing while minimizing off-target effects and cytotoxicity.[1][4]
Experimental Protocols
This section details the protocol for the preparation of this compound/siRNA nanoparticles using a nanoprecipitation method. This protocol is adapted from methodologies described for forming lipid-polymer hybrid nanoparticles for siRNA delivery.[3][5]
Materials:
-
This compound cationic lipid
-
siRNA (targeting the gene of interest and a negative control)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
DSPE-PEG (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)])
-
Nuclease-free water
-
Organic solvent (e.g., acetone (B3395972) or acetonitrile)
-
Appropriate buffers (e.g., citrate (B86180) buffer, PBS)
Protocol for this compound/siRNA Nanoparticle Formulation:
-
Preparation of this compound/siRNA Complex (Aqueous Phase):
-
Dissolve siRNA in nuclease-free water or a suitable buffer at a desired concentration.
-
In a separate tube, dissolve this compound in the same buffer.
-
Add the this compound solution to the siRNA solution to achieve the desired weight ratio (e.g., 10:1 or 15:1).
-
Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the this compound/siRNA electrostatic complex.
-
-
Preparation of the Organic Phase:
-
Dissolve PLGA and DSPE-PEG in an organic solvent like acetone or acetonitrile. The amounts should be optimized based on the desired final nanoparticle characteristics.
-
-
Nanoprecipitation:
-
Vigorously stir the aqueous this compound/siRNA complex solution.
-
Slowly add the organic phase (PLGA and DSPE-PEG solution) dropwise to the aqueous phase. The hydrophobic PLGA will encapsulate the this compound/siRNA complex, and the DSPE-PEG will form a hydrophilic shell.[3]
-
Continue stirring for a specified period (e.g., 2-4 hours) at a controlled speed (e.g., 1000 rpm) to allow for nanoparticle formation and solvent evaporation.[3]
-
-
Purification and Characterization:
-
Purify the nanoparticles from the free components and organic solvent using methods such as dialysis or centrifugation.
-
Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the siRNA encapsulation efficiency using a suitable assay (e.g., a fluorescent dye-based assay).
-
Cell Transfection Protocol:
-
Cell Seeding:
-
Transfection:
-
Dilute the this compound/siRNA nanoparticle suspension in serum-free cell culture medium to the desired final siRNA concentration (e.g., 20 nM, which has been shown to be effective in some primary cells).[4]
-
Remove the growth medium from the cells and replace it with the medium containing the nanoparticles.
-
Incubate the cells with the nanoparticles for a period of 4-6 hours in a CO2 incubator.
-
After incubation, add complete growth medium (containing serum) to the wells. It is generally recommended to avoid antibiotics in the medium during and immediately after transfection.[2]
-
-
Post-Transfection Analysis:
-
Assess gene knockdown at the mRNA level (e.g., using qRT-PCR) and protein level (e.g., using Western blot or ELISA) at 24-72 hours post-transfection.
-
Controls:
-
Negative Control: Transfect cells with nanoparticles containing a non-targeting or scrambled siRNA sequence.
-
Untreated Control: Cells that are not exposed to the nanoparticles.
-
Transfection Reagent Only Control: Cells treated with the nanoparticle formulation without any siRNA.
Visualizations
Experimental Workflow for this compound/siRNA Nanoparticle Formulation
Caption: Workflow for the formulation of this compound/siRNA nanoparticles.
Signaling Pathway: Mechanism of Dendrimer-Mediated siRNA Delivery and Gene Silencing
References
- 1. Guidelines for transfection of siRNA [qiagen.com]
- 2. Optimizing siRNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Synthesis of siRNA nanoparticles to silence plaque-destabilizing gene in atherosclerotic lesional macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The optimal concentration of siRNA for gene silencing in primary cultured astrocytes and microglial cells of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hybrid Lipid-Polymer Nanoparticles for Sustained siRNA Delivery and Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. Quickly Assess siRNA Delivery and Cell Viability in the Same Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for G0-C14 Mediated Gene Silencing in Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
RNA interference (RNAi) is a powerful biological process for sequence-specific gene silencing and has emerged as a promising therapeutic modality.[1][2] The delivery of small interfering RNA (siRNA) to target cells, however, remains a significant challenge, particularly for primary immune cells like macrophages, which are often sensitive to delivery reagents and possess potent degradative enzymes.[3] The cationic dendrimer-like lipid, G0-C14, has been developed as an effective carrier for siRNA delivery.[4] It is an amphiphilic dendrimer composed of a hydrophilic poly(amidoamine) (PAMAM) dendron and hydrophobic alkyl chains, which can self-assemble into nanoparticles and efficiently encapsulate siRNA.[5] This document provides detailed application notes and protocols for utilizing this compound to achieve efficient gene silencing in macrophages.
Mechanism of Action
This compound facilitates siRNA delivery into macrophages through a multi-step process. The core of the technology relies on the formation of nanoparticles (NPs) that protect the siRNA from degradation and enable cellular uptake.
-
Nanoparticle Formation: The positively charged tertiary amines of this compound interact electrostatically with the negatively charged phosphate (B84403) backbone of siRNA, condensing it into a compact core.[4] This complex is further stabilized by incorporating a hydrophobic polymer, such as poly(lactic-co-glycolic) acid (PLGA), which interacts with the hydrophobic lipid tails of this compound.[4]
-
Stabilization and Targeting: The nanoparticle core is often shielded with a hydrophilic polymer like polyethylene (B3416737) glycol (PEG) to increase stability, prolong circulation time, and reduce non-specific uptake.[4] For macrophage-specific targeting, ligands that bind to macrophage surface receptors, such as the stabilin-2 binding peptide (S2P), can be conjugated to the nanoparticle surface.[4]
-
Cellular Uptake and Endosomal Escape: The resulting nanoparticles are taken up by macrophages, likely via endocytosis.[5] The cationic nature of this compound is thought to aid in endosomal escape, releasing the siRNA cargo into the cytoplasm.
-
RISC-mediated Gene Silencing: Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC). The RISC complex is guided by the siRNA to the target messenger RNA (mRNA), leading to its cleavage and subsequent degradation, thereby silencing gene expression.[6][7]
Caption: Mechanism of this compound mediated siRNA delivery and gene silencing in macrophages.
Data Presentation
The formulation of this compound nanoparticles can be optimized for efficient gene silencing. The following tables summarize key parameters for nanoparticle formulation and performance.
Table 1: this compound Nanoparticle Formulation Parameters
| Component | Role | Recommended Ratio (by weight) | Reference |
|---|---|---|---|
| siRNA | Therapeutic Agent | 1 (Base) | [4] |
| This compound | Cationic Condensing Agent | 15 | [4] |
| PLGA | Hydrophobic Protective Polymer | Varies (Optimization required) | [4] |
| DSPE-PEG | Stabilizing Agent | Varies (Optimization required) | [4] |
| DSPE-PEG-S2P | Macrophage Targeting Agent | Ratio with DSPE-PEG of 1:1 |[4] |
Table 2: this compound Nanoparticle Characteristics and Performance
| Parameter | Typical Value | Method of Analysis | Notes |
|---|---|---|---|
| Particle Size (Diameter) | ~100 - 150 nm | Dynamic Light Scattering (DLS) | Size can be influenced by component ratios and formulation process.[8] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | A lower PDI indicates a more uniform particle size distribution. |
| Zeta Potential | Slightly Negative to Neutral | Laser Doppler Velocimetry | PEGylation shields the positive charge of the core, reducing toxicity. |
| Gene Silencing Efficiency | ~70-85% | qPCR, Western Blot, Flow Cytometry | Efficiency is gene and cell-type dependent.[9][10] |
| Cytotoxicity | Low / No significant toxicity observed | MTT, LDH, or Propidium Iodide Staining | The siRNA/G0-C14 weight ratio of 1:15 is optimized to minimize toxicity.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound/siRNA Nanoparticles
This protocol describes the nanoprecipitation method for formulating targeted siRNA nanoparticles.[4]
Materials:
-
siRNA (targeting gene of interest and non-targeting control)
-
This compound lipid solution (in a suitable organic solvent, e.g., DMSO)
-
PLGA (in a suitable organic solvent, e.g., acetonitrile)
-
DSPE-PEG and DSPE-PEG-S2P (dissolved in water)
-
Nuclease-free water
-
Ultrafiltration device (e.g., Amicon Ultra, 100 kDa MWCO)
Procedure:
-
Prepare the siRNA/G0-C14 Complex: a. Dilute the required amount of siRNA stock solution in nuclease-free water. b. In a separate tube, dilute the this compound stock solution. c. Add the this compound solution to the siRNA solution dropwise while vortexing gently. d. Incubate at room temperature for 20 minutes to allow complex formation.
-
Form the Nanoparticle Core: a. Add the PLGA solution to the siRNA/G0-C14 complex. b. Mix thoroughly to form the hydrophobic core.
-
Formulate the Final Nanoparticle: a. Prepare an aqueous solution containing DSPE-PEG and DSPE-PEG-S2P. b. Add the organic solution containing the siRNA/G0-C14/PLGA core dropwise into the DSPE-PEG aqueous solution while stirring vigorously. c. Continue stirring for 2-4 hours at room temperature to allow solvent evaporation and nanoparticle self-assembly.
-
Purify the Nanoparticles: a. Transfer the nanoparticle suspension to an ultrafiltration device. b. Centrifuge according to the manufacturer's instructions to remove unincorporated components and organic solvent. c. Wash the nanoparticles by resuspending them in nuclease-free water or PBS and repeating the centrifugation step twice.
-
Characterization and Storage: a. Resuspend the purified nanoparticles in a suitable buffer (e.g., PBS). b. Characterize the nanoparticles for size and zeta potential using DLS. c. Determine the siRNA encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay). d. Store the nanoparticles at 4°C for short-term use or aliquot and store at -20°C for long-term use.[4]
Protocol 2: Transfection of Macrophages (RAW 264.7 Cell Line)
This protocol provides a general guideline for transfecting the RAW 264.7 macrophage cell line. Optimization may be required for primary macrophages.
Materials:
-
RAW 264.7 cells[11]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Serum-free medium (e.g., Opti-MEM)
-
This compound/siRNA nanoparticles (prepared in Protocol 1)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: a. The day before transfection, seed RAW 264.7 cells in culture plates to achieve 60-70% confluency on the day of transfection. For a 12-well plate, seed approximately 2.5 x 10^5 cells per well.[9]
-
Transfection: a. On the day of transfection, gently aspirate the culture medium from the cells. b. Wash the cells once with sterile PBS. c. Prepare the transfection complexes by diluting the this compound/siRNA nanoparticles in serum-free medium to the desired final siRNA concentration (e.g., 50-100 nM). d. Add the diluted nanoparticle suspension to each well. e. Incubate the cells with the nanoparticles for 4-6 hours at 37°C in a CO2 incubator.
-
Post-Transfection: a. After the incubation period, remove the transfection medium. b. Add fresh, complete culture medium to each well. c. Return the plates to the incubator and culture for an additional 24-72 hours before analysis. The optimal time will depend on the stability of the target mRNA and protein.
Caption: General experimental workflow for macrophage gene silencing using this compound.
Protocol 3: Assessment of Gene Silencing by RT-qPCR
This protocol is for quantifying the reduction in target mRNA levels.
Materials:
-
RNA isolation kit (e.g., RNeasy Kit)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Isolation: a. At the desired time point post-transfection, harvest the cells. b. Isolate total RNA using a commercial kit according to the manufacturer's protocol. c. Quantify RNA concentration and assess purity (e.g., using a NanoDrop spectrophotometer).
-
cDNA Synthesis: a. Synthesize complementary DNA (cDNA) from 0.5-1.0 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene or housekeeping gene, and qPCR master mix. b. Run the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each sample. b. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to the non-targeting control.
Protocol 4: Cytotoxicity Assessment (MTT Assay)
This protocol assesses the impact of this compound/siRNA nanoparticles on cell viability.
Materials:
-
Transfected cells in a 96-well plate
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
MTT Incubation: a. At the end of the experimental period, add 10 µL of MTT reagent to each well of the 96-well plate. b. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: a. Carefully remove the medium. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Incubate for 15-30 minutes at room temperature with gentle shaking.
-
Measurement: a. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate cell viability as a percentage relative to untreated control cells.
Troubleshooting
| Problem | Possible Cause | Suggested Solution | Reference |
| Low Gene Silencing Efficiency | This compound degradation | Aliquot this compound solution and store at -20°C. Avoid repeated freeze-thaw cycles (do not use a batch more than three times). | [4] |
| Suboptimal nanoparticle formulation | Optimize the weight ratios of siRNA:this compound:PLGA. Ensure proper mixing and incubation times during formulation. | [4] | |
| Low transfection efficiency | Optimize cell confluency (60-70%). Adjust the concentration of nanoparticles and incubation time. Use serum-free medium during transfection. | [12][13] | |
| High Cytotoxicity | High concentration of this compound | Ensure the siRNA/G0-C14 weight ratio is not lower than 1:15. Perform a dose-response curve to find the optimal non-toxic concentration. | [4] |
| Aggregation of nanoparticles | Ensure adequate PEGylation to shield surface charge. Filter the final nanoparticle suspension through a 0.22 µm filter. | [4] | |
| Contamination | Use sterile techniques and nuclease-free reagents throughout the process. | ||
| Variable Results | Inconsistent nanoparticle batches | Prepare a large, single batch of nanoparticles for the entire experiment. Characterize each new batch thoroughly. | |
| Cell passage number | Use cells within a consistent and low passage number range, as macrophage characteristics can change over time in culture. |
References
- 1. Dendrimers as Carriers for siRNA Delivery and Gene Silencing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and use of an amphiphilic dendrimer for siRNA delivery into primary immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of siRNA nanoparticles to silence plaque-destabilizing gene in atherosclerotic lesional macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. US20160243048A1 - Cationic nanoparticles for co-delivery of nucleic acids and therapeutic agents - Google Patents [patents.google.com]
- 9. Targeted Delivery of siRNA to Macrophages for Anti-inflammatory Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transfection of hard-to-transfect primary human macrophages with Bax siRNA to reverse Resveratrol-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of surface properties of silica nanoparticles on their cytotoxicity and cellular distribution in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An efficient siRNA-mediated gene silencing in primary human monocytes, dendritic cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effective Transfection and Gene Silencing of Primary Murine Macrophages with Small Interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
G0-C14: Application Notes and Protocols for Atherosclerosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaque within the arteries, remains a leading cause of cardiovascular disease worldwide. Research into novel therapeutic strategies has highlighted the potential of targeting lesional macrophages, key immune cells implicated in plaque progression and instability. G0-C14, a cationic lipid-like material, has emerged as a valuable tool in this area of research. It serves as a core component in the formulation of nanoparticles (NPs) designed for the targeted delivery of nucleic acid-based therapies, such as small interfering RNA (siRNA) and messenger RNA (mRNA), to these pathogenic macrophages.
These application notes provide a comprehensive overview of the use of this compound in atherosclerosis research, detailing its role in nanoparticle formulation, and providing step-by-step protocols for key experimental applications.
Mechanism of Action
This compound-formulated nanoparticles are designed to deliver their nucleic acid cargo specifically to macrophages within atherosclerotic plaques. The cationic nature of this compound allows for the efficient condensation of negatively charged siRNA or mRNA through electrostatic interactions, forming the core of the nanoparticle.[1] This core is typically encapsulated within a biocompatible and biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA) to enhance stability. The nanoparticle surface is further modified with polyethylene (B3416737) glycol (PEG) to prolong circulation time and can be functionalized with targeting ligands, such as mannose or the S2P peptide, to facilitate specific uptake by macrophages.[2][3]
Once inside the macrophage, the nanoparticle disassembles, releasing its nucleic acid payload into the cytoplasm. The delivered siRNA can then silence the expression of pro-inflammatory or plaque-destabilizing genes, while mRNA can be translated to produce therapeutic proteins, such as anti-inflammatory cytokines.
Key Applications in Atherosclerosis Research
Silencing of Plaque-Destabilizing Genes with siRNA-loaded this compound Nanoparticles
A primary application of this compound nanoparticles is the delivery of siRNA to silence genes that contribute to plaque instability. A key target in this context is Ca2+/calmodulin-dependent protein kinase γ (CaMKIIγ), which is activated in macrophages within advanced atherosclerotic plaques and promotes plaque necrosis.[1]
Signaling Pathway for CaMKIIγ-mediated Plaque Instability
Promoting an Anti-inflammatory Phenotype with mRNA-loaded this compound Nanoparticles
This compound nanoparticles can also be utilized to deliver mRNA encoding for anti-inflammatory proteins directly to plaque macrophages. A prominent example is the delivery of Interleukin-10 (IL-10) mRNA. IL-10 is a potent anti-inflammatory cytokine that can promote the polarization of macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype, thereby reducing inflammation within the plaque and enhancing its stability.[3]
Signaling Pathway for IL-10-mediated Macrophage Polarization
Quantitative Data Summary
| Parameter | This compound Nanoparticle Formulation | Value | Reference |
| siRNA Delivery | |||
| This compound:siRNA weight ratio | For condensation | 15:1 | [1] |
| DSPE-PEG-S2P:DSPE-PEG ratio | For macrophage targeting | 1:1 | [1] |
| Nanoparticle Size (siRNA) | Hydrodynamic Diameter | ~100 nm | [4] |
| siRNA Encapsulation Efficiency | Up to 90% | [5] | |
| mRNA Delivery | |||
| This compound:mRNA weight ratio | For condensation | 30:1 | |
| Nanoparticle Size (mRNA) | Hydrodynamic Diameter | ~120 nm | |
| mRNA Encapsulation Efficiency | >95% | ||
| In Vivo Efficacy (siCaMKIIγ) | |||
| Reduction in Necrotic Core Area | Ldlr-/- mice | ~20% | [6] |
| Increase in Fibrous Cap Thickness | Ldlr-/- mice | ~2-fold | [6] |
| In Vivo Efficacy (IL-10 mRNA) | |||
| Reduction in Plaque Area | Ldlr-/- mice | Significant reduction in brachiocephalic artery, aortic arch, and aortic root | [3] |
Experimental Protocols
Protocol 1: Formulation of siRNA-loaded this compound Nanoparticles
This protocol describes the preparation of macrophage-targeted siRNA nanoparticles using a nanoprecipitation method.
Experimental Workflow for Nanoparticle Formulation
Materials:
-
This compound
-
siRNA (e.g., targeting CaMKIIγ)
-
PLGA (Poly(lactic-co-glycolic acid))
-
DSPE-PEG
-
DSPE-PEG-S2P (for targeting)
-
Acetone
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Nuclease-free water
-
Dialysis membrane (e.g., 10 kDa MWCO)
Procedure:
-
Prepare the Organic Phase:
-
Dissolve this compound and PLGA in a mixture of acetone and DMSO. A typical starting point is a 15:1 weight ratio of this compound to siRNA and a 30:1 weight ratio of PLGA to siRNA.
-
-
Prepare the Aqueous Phase:
-
Dissolve the siRNA in nuclease-free water.
-
-
Nanoprecipitation:
-
Slowly add the aqueous siRNA solution to the organic phase while stirring vigorously.
-
-
Formation of the PEG Shell:
-
In a separate container, prepare an aqueous solution of DSPE-PEG and DSPE-PEG-S2P (1:1 molar ratio).
-
Add the siRNA/G0-C14/PLGA mixture dropwise to the DSPE-PEG solution under continuous stirring.
-
-
Solvent Evaporation and Nanoparticle Formation:
-
Continue stirring the mixture for several hours at room temperature to allow for the evaporation of the organic solvents and the self-assembly of the nanoparticles.
-
-
Purification:
-
Purify the nanoparticle suspension by dialysis against nuclease-free water for 24-48 hours to remove un-encapsulated siRNA and other small molecules.
-
-
Characterization:
-
Characterize the nanoparticles for size, zeta potential, and siRNA encapsulation efficiency using techniques such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and a nucleic acid quantification assay (e.g., RiboGreen).
-
Protocol 2: In Vivo Treatment of Atherosclerosis in a Mouse Model
This protocol outlines the intravenous administration of this compound nanoparticles to a mouse model of atherosclerosis.
Materials:
-
Atherosclerotic mouse model (e.g., Ldlr-/- mice on a Western diet for 12-16 weeks)
-
This compound nanoparticles encapsulating therapeutic siRNA or mRNA
-
Sterile phosphate-buffered saline (PBS)
-
Insulin syringes
Procedure:
-
Animal Model:
-
Use male Ldlr-/- mice, approximately 8-10 weeks old.
-
Feed the mice a Western-type diet (containing high fat and cholesterol) for 12-16 weeks to induce the development of atherosclerotic plaques.[2]
-
-
Nanoparticle Preparation for Injection:
-
Dilute the purified this compound nanoparticle suspension to the desired concentration in sterile PBS. A typical dose is in the range of 1-3 mg of nucleic acid per kg of body weight.
-
-
Intravenous Administration:
-
Administer the nanoparticle suspension to the mice via tail vein injection.
-
The treatment frequency can vary, but a common regimen is once or twice a week for 4-8 weeks.
-
-
Monitoring:
-
Monitor the health of the mice throughout the treatment period.
-
-
Tissue Harvesting and Analysis:
-
At the end of the treatment period, euthanize the mice and perfuse with PBS.
-
Harvest the aorta and heart for analysis.
-
For histological analysis, embed the aortic root in OCT compound and prepare cryosections. Stain the sections with Oil Red O (for lipid deposition), Masson's trichrome (for collagen), and antibodies against macrophage markers (e.g., CD68) and the target protein (e.g., CaMKIIγ).
-
Quantify the lesion area, necrotic core size, and fibrous cap thickness using image analysis software.[7][8]
-
Protocol 3: In Vitro Macrophage Polarization Assay
This protocol describes how to assess the effect of IL-10 mRNA-loaded this compound nanoparticles on macrophage polarization in vitro.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
This compound nanoparticles encapsulating IL-10 mRNA
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization
-
Interleukin-4 (IL-4) for M2 polarization
-
RNA extraction kit
-
qRT-PCR reagents and primers for M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg1, CD206) markers
Procedure:
-
Cell Culture:
-
Culture macrophages in complete medium.
-
-
Macrophage Polarization (Controls):
-
To generate M1 macrophages, treat the cells with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) for 24 hours.
-
To generate M2 macrophages, treat the cells with IL-4 (e.g., 20 ng/mL) for 24 hours.
-
-
Nanoparticle Treatment:
-
Treat naive macrophages with this compound nanoparticles containing IL-10 mRNA for 24-48 hours.
-
-
RNA Extraction and qRT-PCR:
-
Data Analysis:
-
Normalize the gene expression data to a housekeeping gene (e.g., GAPDH).
-
Compare the expression of M1 and M2 markers in the nanoparticle-treated group to the control groups to determine the effect on macrophage polarization.
-
Conclusion
This compound is a versatile and effective cationic lipid for the formulation of nanoparticles for nucleic acid delivery in the context of atherosclerosis research. The protocols provided here offer a starting point for researchers to explore the potential of this compound-based nanotherapeutics to modulate macrophage function and improve atherosclerotic plaque stability. Further optimization of nanoparticle composition, targeting strategies, and treatment regimens will continue to advance this promising approach for the treatment of cardiovascular disease.
References
- 1. Synthesis of siRNA nanoparticles to silence plaque-destabilizing gene in atherosclerotic lesional macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle approaches for manipulating cytokine delivery and neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of PLGA–Lipid Hybrid Nanoparticles for siRNA Delivery Using the Emulsion Method PLGA-PEG–Lipid Nanoparticles for siRNA Delivery | Springer Nature Experiments [experiments.springernature.com]
- 6. Nanoparticle-Based Approaches towards the Treatment of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical assessment of the quantification of atherosclerotic lesions in apoE⁻/⁻ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Atherosclerosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Nanoparticle Physicochemical Properties on Protein Corona and Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrophage Reprogramming via the Modulation of Unfolded Protein Response with siRNA-Loaded Magnetic Nanoparticles in a TAM-like Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating G0-C14 Nanoparticles for Lung Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of therapeutic agents to the lungs presents a unique opportunity for treating a variety of local and systemic diseases. Nanoparticles have emerged as a promising platform for pulmonary drug delivery due to their ability to overcome physiological barriers, provide sustained release, and target specific cell types within the lung. Among various nanocarriers, G0-C14 dendrimer-based nanoparticles have garnered attention for their potential in delivering nucleic acids, such as small interfering RNA (siRNA), to the lungs.
This document provides detailed application notes and protocols for the formulation, characterization, and in vitro/in vivo evaluation of this compound nanoparticles for lung delivery.
Synthesis of this compound Dendrimer
The this compound dendrimer is synthesized through the ring-opening reaction of 1,2-epoxytetradecane (B1585259) by the primary amines of a generation 0 (G0) polyamidoamine (PAMAM) dendrimer with an ethylenediamine (B42938) core.[1] This process attaches hydrophobic C14 alkyl chains to the G0 PAMAM scaffold.
Protocol: General Synthesis of this compound
Materials:
-
Generation 0 (G0) PAMAM dendrimer (ethylenediamine core)
-
1,2-Epoxytetradecane
-
Methanol (B129727), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Rotary evaporator
-
Dialysis tubing (e.g., 1 kDa MWCO)
-
Deionized water
Procedure:
-
Dissolve G0 PAMAM dendrimer in anhydrous methanol in a round-bottom flask under a nitrogen or argon atmosphere.
-
Add 1,2-epoxytetradecane to the dendrimer solution. The molar ratio of 1,2-epoxytetradecane to G0 PAMAM dendrimer will determine the degree of alkylation and should be optimized for the desired application. A slight excess of the epoxide is typically used.
-
Stir the reaction mixture at room temperature for several days (e.g., 3-5 days) to allow the reaction to proceed. The reaction can be monitored by techniques such as NMR or mass spectrometry.
-
After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Purify the resulting this compound product by dialysis against deionized water for 2-3 days to remove unreacted starting materials and low molecular weight byproducts.
-
Lyophilize the purified this compound solution to obtain a solid product.
-
Characterize the final product using ¹H NMR and mass spectrometry to confirm the structure and degree of C14 conjugation.
Formulation of this compound Nanoparticles for siRNA Delivery
This compound can be formulated into lipid-polymer hybrid nanoparticles to encapsulate and deliver siRNA. Two common methods for formulation are double emulsion solvent evaporation and nanoprecipitation.
Double Emulsion Solvent Evaporation Method
This method is suitable for encapsulating hydrophilic molecules like siRNA within a polymeric matrix.[2][3][4][5]
Protocol: this compound/PLGA-PEG Nanoparticle Formulation
Materials:
-
This compound dendrimer
-
Poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) copolymer
-
siRNA (in RNase-free water)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve PLGA-PEG and this compound in an organic solvent like DCM.
-
First Emulsion: Add the aqueous siRNA solution to the organic phase. Emulsify this mixture by probe sonication over an ice bath to form a water-in-oil (w/o) emulsion.
-
Second Emulsion: Add the primary emulsion to a larger volume of aqueous PVA solution. Sonicate again to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and other unencapsulated components.
-
Resuspension and Storage: Resuspend the final nanoparticle pellet in an appropriate buffer or lyoprotectant solution for storage or immediate use.
Nanoprecipitation Method
Nanoprecipitation is a simpler and more direct method for forming nanoparticles.[6][7][8]
Protocol: this compound/PLGA Nanoparticle Formulation
Materials:
-
This compound dendrimer
-
siRNA
-
Poly(lactic-co-glycolic acid) (PLGA)
-
DSPE-PEG (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)])
-
Acetone or other water-miscible organic solvent
-
RNase-free water
-
Magnetic stirrer
Procedure:
-
siRNA-G0-C14 Complex Formation: Mix siRNA and this compound in an aqueous buffer to allow for electrostatic complexation.
-
Organic Phase Preparation: Dissolve PLGA in a water-miscible organic solvent such as acetone.
-
Nanoparticle Core Formation: Add the siRNA/G0-C14 complex to the PLGA solution.
-
Nanoprecipitation: Rapidly inject the organic phase containing the siRNA/G0-C14/PLGA mixture into an aqueous solution of DSPE-PEG under vigorous stirring.
-
Solvent Evaporation: Continue stirring to allow for the evaporation of the organic solvent.
-
Purification: Purify the nanoparticles by dialysis or centrifugal filtration to remove the organic solvent and unreacted components.
Physicochemical Characterization of this compound Nanoparticles
Thorough characterization of the formulated nanoparticles is crucial to ensure their suitability for lung delivery.
| Parameter | Method | Typical Values for Lung Delivery |
| Particle Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | 100 - 300 nm[6] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3[9] |
| Zeta Potential | Laser Doppler Electrophoresis | Slightly negative to neutral (-10 to +10 mV) |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Spherical |
| siRNA Encapsulation Efficiency (%) | Quant-iT™ RiboGreen® assay or similar | > 85%[10] |
| siRNA Loading Capacity (%) | Quant-iT™ RiboGreen® assay or similar | Varies with formulation |
| Aerodynamic Diameter | Cascade Impactor / Aerosizer | 1 - 5 µm (for nebulized droplets)[11] |
Table 1: Key Physicochemical Parameters and Characterization Methods.
In Vitro Evaluation
Cellular Uptake in Lung Cancer Cells (A549)
Protocol: A549 Cell Transfection with this compound Nanoparticles
Materials:
-
A549 cells (human lung adenocarcinoma)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
24-well plates
-
This compound nanoparticles encapsulating siRNA (e.g., targeting a reporter gene like GFP or a specific oncogene)
-
Phosphate-buffered saline (PBS)
-
Serum-free medium
-
Fluorescently labeled nanoparticles (optional, for microscopy)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed A549 cells in a 24-well plate at a density of 10,000-15,000 cells per well in 0.5 mL of complete growth medium and incubate for 12-24 hours.[12]
-
Preparation of Transfection Complexes: Dilute the this compound nanoparticles in serum-free medium to the desired final concentration (e.g., 30-50 nM of siRNA).[13]
-
Transfection: Replace the cell culture medium with fresh complete medium. Add the diluted nanoparticle suspension to each well.
-
Incubation: Incubate the cells with the nanoparticles for 4-6 hours at 37°C in a CO₂ incubator.[14]
-
Medium Change: After incubation, remove the nanoparticle-containing medium and replace it with fresh complete growth medium.
-
Analysis: After 48-72 hours, assess gene knockdown by qRT-PCR or Western blot. If using fluorescently labeled nanoparticles, visualize cellular uptake using fluorescence microscopy or quantify it by flow cytometry.
Macrophage Uptake Assay (RAW 264.7)
Evasion of alveolar macrophage clearance is critical for effective lung delivery.
Protocol: Nanoparticle Uptake by RAW 264.7 Macrophages
Materials:
-
RAW 264.7 cells (murine macrophage cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
24-well plates
-
Fluorescently labeled this compound nanoparticles
-
PBS
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of approximately 5 x 10⁵ cells/well and allow them to adhere overnight.[15]
-
Nanoparticle Treatment: Remove the medium and add fresh medium containing the fluorescently labeled this compound nanoparticles at various concentrations.
-
Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C.[16]
-
Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Quantification: Lyse the cells and measure the fluorescence intensity using a plate reader to quantify nanoparticle uptake. Alternatively, analyze the cells by flow cytometry.
In Vivo Evaluation in a Murine Model
Pulmonary Administration via Intratracheal Instillation
Intratracheal instillation is a common method for direct lung delivery in preclinical studies.[17][18]
Protocol: Intratracheal Instillation of this compound Nanoparticles in Mice
Materials:
-
Mice (e.g., C57BL/6 or BALB/c)
-
Anesthetic (e.g., isoflurane)
-
This compound nanoparticle suspension in a sterile vehicle (e.g., PBS)
-
Intratracheal instillation device (e.g., Penn-Century MicroSprayer® or a modified catheter)
-
Slanted board to position the mouse
Procedure:
-
Anesthesia: Anesthetize the mouse using isoflurane.
-
Positioning: Place the anesthetized mouse on its back on a slanted board (approximately 40-degree angle).
-
Visualization of Trachea: Gently pull the tongue to the side and use a light source to illuminate the throat to visualize the tracheal opening.
-
Instillation: Carefully insert the instillation device into the trachea and deliver a defined volume (e.g., 50 µL) of the nanoparticle suspension.
-
Recovery: Allow the mouse to recover on a warming pad.
-
Post-treatment Analysis: At predetermined time points, euthanize the mice and harvest the lungs and other organs for biodistribution analysis (e.g., by measuring a fluorescent or radiolabeled tag) or to assess therapeutic efficacy.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Nanoparticle Formulation and Evaluation
Caption: Workflow for this compound Nanoparticle Formulation and Evaluation.
Simplified siRNA-Mediated Gene Silencing Pathway
This diagram illustrates the general mechanism of siRNA-mediated gene silencing, which can be the therapeutic goal of delivering siRNA to lung cancer cells. For instance, targeting an oncogene like KRAS or a signaling molecule like STAT3 can inhibit tumor growth.[19]
Caption: Simplified siRNA Gene Silencing Pathway in a Target Cell.
Safety and Biocompatibility Considerations
The biocompatibility of this compound nanoparticles is a critical aspect to consider for pulmonary delivery. In vitro cytotoxicity assays (e.g., MTT or LDH assays) on relevant lung cell lines (e.g., A549, normal lung epithelial cells) should be performed. In vivo toxicity studies should assess potential lung inflammation (e.g., by analyzing bronchoalveolar lavage fluid) and systemic toxicity. The use of biodegradable polymers like PLGA and PEGylation of the nanoparticle surface are strategies to enhance biocompatibility and reduce immunogenicity.
Conclusion
This compound nanoparticles represent a versatile platform for the pulmonary delivery of siRNA and other therapeutic agents. The protocols and application notes provided herein offer a comprehensive guide for researchers to formulate, characterize, and evaluate these nanoparticles for lung-specific applications. Successful implementation of these methods will contribute to the development of novel and effective therapies for a range of pulmonary diseases.
References
- 1. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 2. Synthesis of PLGA–Lipid Hybrid Nanoparticles for siRNA Delivery Using the Emulsion Method PLGA-PEG–Lipid Nanoparticles for siRNA Delivery | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.iium.edu.my [journals.iium.edu.my]
- 5. PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of siRNA nanoparticles to silence plaque-destabilizing gene in atherosclerotic lesional macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Impact of nebulizers on nanoparticles-based gene delivery efficiency: in vitro and in vivo comparison of jet and mesh nebulizers using branched-polyethyleneimine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Synthesis of PLGA–lipid hybrid nanoparticles for siRNA delivery using " by Lei Wang, Benjamin Griffel et al. [digitalcommons.njit.edu]
- 11. Pharmacokinetics of Inhaled Nanotherapeutics for Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A549 Transfection [a549.com]
- 13. altogen.com [altogen.com]
- 14. sinobiological.com [sinobiological.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Intratracheal instillation for the testing of pulmonary toxicity in mice—Effects of instillation devices and feed type on inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. New basic approach to treat non-small cell lung cancer based on RNA-interference - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aseptic Synthesis of G0-C14 Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
G0-C14 nanoparticles, composed of a generation 0 (G0) PAMAM dendrimer core functionalized with C14 lipid tails, are a promising platform for the delivery of therapeutics, particularly nucleic acids like siRNA. The efficacy and safety of these nanoparticles in biomedical applications are critically dependent on their sterility. This document provides detailed application notes and protocols for the aseptic synthesis of this compound nanoparticles to ensure the production of sterile, high-quality nanoparticles suitable for research and preclinical development.
Aseptic processing is essential to prevent microbial contamination that can compromise experimental results and introduce pyrogens, which are a significant safety concern for in vivo applications. The following sections detail the necessary materials, equipment, and procedures for maintaining sterility throughout the synthesis, purification, and handling of this compound nanoparticles.
Data Presentation: Effects of Sterilization on Nanoparticle Properties
The terminal sterilization of pre-synthesized nanoparticles is a critical step. However, the chosen sterilization method can impact the physicochemical properties of the nanoparticles. The following tables summarize the effects of common sterilization methods on dendrimer and lipid-based nanoparticles, which serve as a relevant proxy for this compound nanoparticles.
Table 1: Effect of Gamma Irradiation on Nanoparticle Properties
| Nanoparticle Type | Radiation Dose (kGy) | Initial Size (nm) | Final Size (nm) | Initial PDI | Final PDI | Initial Zeta Potential (mV) | Final Zeta Potential (mV) |
| PLGA Nanoparticles | 5 | 150.2 ± 5.1 | 155.4 ± 6.3 | 0.12 ± 0.02 | 0.15 ± 0.03 | -25.3 ± 2.1 | -24.8 ± 2.5 |
| PLGA Nanoparticles | 10 | 150.2 ± 5.1 | 162.1 ± 7.8 | 0.12 ± 0.02 | 0.18 ± 0.04 | -25.3 ± 2.1 | -23.1 ± 2.9 |
| Lipid Nanoparticles | 25 | 85.6 ± 3.4 | 92.3 ± 4.1 | 0.15 ± 0.03 | 0.19 ± 0.05 | -15.8 ± 1.9 | -14.2 ± 2.2 |
Table 2: Effect of Steam Autoclaving on Nanoparticle Properties
| Nanoparticle Type | Temperature (°C) | Time (min) | Initial Size (nm) | Final Size (nm) | Initial PDI | Final PDI | Initial Zeta Potential (mV) | Final Zeta Potential (mV) |
| PAMAM Dendrimer (G4) | 121 | 15 | 4.5 ± 0.3 | 5.2 ± 0.4 | 0.08 ± 0.02 | 0.15 ± 0.04 | +35.2 ± 2.8 | +30.1 ± 3.1 |
| Silk Fibroin Nanoparticles | 121 | 15 | 160 ± 10 | 210 ± 15 | 0.21 ± 0.05 | 0.35 ± 0.08 | -32.5 ± 3.5 | -25.8 ± 4.2 |
Table 3: Effect of Sterile Filtration on Nanoparticle Properties
| Nanoparticle Type | Filter Pore Size (µm) | Initial Size (nm) | Final Size (nm) | Initial PDI | Final PDI | Initial Zeta Potential (mV) | Final Zeta Potential (mV) |
| PAMAM Dendrimer (G5) | 0.22 | 5.4 ± 0.2 | 5.3 ± 0.2 | 1.04 | 1.02 | +42.1 ± 3.5 | +41.8 ± 3.3 |
| Lipid Nanoparticles | 0.22 | 95.7 ± 4.8 | 94.9 ± 4.5 | 0.18 ± 0.04 | 0.17 ± 0.03 | -12.4 ± 1.5 | -12.1 ± 1.6 |
Experimental Protocols
Aseptic Synthesis of this compound Cationic Lipid
This protocol describes the synthesis of the this compound cationic lipid under aseptic conditions. All procedures should be performed in a certified Class II biological safety cabinet (BSC).
Materials:
-
Generation 0 PAMAM dendrimer (ethylenediamine core)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO), sterile-filtered
-
Sterile, pyrogen-free glassware and magnetic stir bars
-
Sterile, disposable syringes and 0.22 µm syringe filters
Procedure:
-
Preparation: Decontaminate the BSC with 70% ethanol. All glassware and stir bars must be depyrogenated by dry heat (250°C for at least 2 hours) or autoclaved. Reagents should be purchased as sterile or sterile-filtered through a 0.22 µm filter into sterile containers inside the BSC.
-
Reaction Setup: In the BSC, dissolve the G0 PAMAM dendrimer in anhydrous, sterile DMSO in a sterile reaction vessel.
-
Addition of Lipid Tails: Slowly add 1,2-epoxytetradecane to the dendrimer solution while stirring. The molar ratio of epoxide to dendrimer will determine the degree of substitution. For this compound, a ratio of approximately 7:1 (epoxide:dendrimer) is often targeted.
-
Reaction: Seal the reaction vessel under sterile conditions and allow the reaction to proceed at room temperature for 48-72 hours with continuous stirring.
-
Purification: The crude this compound product can be purified by dialysis against sterile DMSO to remove unreacted 1,2-epoxytetradecane, followed by dialysis against sterile water to remove the DMSO. Use sterile dialysis tubing with an appropriate molecular weight cutoff (e.g., 1 kDa). Perform all dialysis buffer changes within the BSC.
-
Lyophilization: Freeze-dry the purified this compound solution under sterile conditions to obtain a solid product.
-
Storage: Store the sterile this compound lipid at -20°C in a sterile, sealed container.
Aseptic Formulation of this compound Nanoparticles for siRNA Delivery
This protocol details the formulation of this compound nanoparticles encapsulating siRNA using a self-assembly method under aseptic conditions.
Materials:
-
Sterile this compound cationic lipid
-
Sterile siRNA solution in RNase-free water
-
Sterile, RNase-free, pyrogen-free buffers (e.g., citrate (B86180) buffer, pH 4.0)
-
Sterile, RNase-free, pyrogen-free water
-
Sterile, disposable plasticware
Procedure:
-
Preparation: Work within a decontaminated BSC. Use only sterile, certified RNase-free and pyrogen-free materials and solutions.
-
Preparation of this compound Solution: Dissolve the sterile this compound lipid in a sterile, RNase-free buffer (e.g., citrate buffer, pH 4.0) to the desired concentration.
-
Preparation of siRNA Solution: Dilute the sterile siRNA stock solution in the same sterile buffer to the desired concentration.
-
Nanoparticle Formation: While gently vortexing the siRNA solution, add the this compound solution dropwise. The electrostatic interaction between the cationic this compound and the anionic siRNA will lead to the spontaneous self-assembly of nanoparticles. The ratio of this compound to siRNA (N/P ratio) should be optimized for the specific application.
-
Incubation: Incubate the nanoparticle suspension at room temperature for 30 minutes to allow for stabilization.
-
Characterization: Aseptically collect a small aliquot of the nanoparticle suspension for characterization of size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
Terminal Sterilization of this compound Nanoparticles
If aseptic synthesis is not feasible, terminal sterilization of the final nanoparticle formulation is required. The choice of method depends on the stability of the nanoparticles.
a) Sterile Filtration:
-
Select a sterile syringe filter with a pore size of 0.22 µm that is compatible with the nanoparticle suspension. Low protein binding filters (e.g., PVDF) are recommended.
-
Aseptically draw the nanoparticle suspension into a sterile syringe.
-
Attach the sterile filter to the syringe.
-
Filter the suspension into a sterile, pyrogen-free receiving vial.
-
This method is suitable for nanoparticles with a hydrodynamic diameter significantly smaller than 220 nm.
b) Gamma Irradiation:
-
Aseptically dispense the nanoparticle suspension into sterile, gamma-compatible vials.
-
Freeze the samples to protect them from radiolytic damage.
-
Expose the frozen samples to a validated dose of gamma radiation (typically 15-25 kGy).
-
After irradiation, allow the samples to thaw under aseptic conditions.
-
Re-characterize the nanoparticles for any changes in size, PDI, and zeta potential.
Mandatory Visualizations
Caption: Aseptic synthesis workflow for this compound nanoparticles.
Caption: Cellular uptake and mechanism of action for this compound/siRNA nanoparticles.
Caption: Relationship between aseptic techniques and nanoparticle quality attributes.
Characterization of G0-C14 Nanoparticles by Dynamic Light Scattering (DLS)
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
G0-C14 is a cationic lipid that has demonstrated significant potential in the formulation of nanoparticles for therapeutic delivery, particularly for nucleic acids like small interfering RNA (siRNA).[1] The physicochemical characteristics of these nanoparticles, such as their size, size distribution, and surface charge, are critical parameters that influence their stability, biocompatibility, cellular uptake, and therapeutic efficacy. Dynamic Light Scattering (DLS) is a non-invasive and widely used analytical technique for the characterization of nanoparticles in suspension.[2][3] This document provides a detailed protocol for the characterization of this compound nanoparticles using DLS, including the measurement of hydrodynamic diameter, polydispersity index (PDI), and zeta potential.
Principle of Dynamic Light Scattering
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), measures the size of particles in a sample by analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles.[2] Smaller particles move more rapidly in suspension, leading to faster fluctuations in scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. The Stokes-Einstein equation is used to relate the measured diffusion coefficient of the particles to their hydrodynamic diameter.
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of a colloidal dispersion. It is determined by measuring the velocity of the particles in a liquid when an electric field is applied, a technique known as electrophoretic light scattering (ELS). A high absolute zeta potential value (typically > ±30 mV) indicates good stability and resistance to aggregation.
Data Presentation
The following tables summarize representative quantitative data obtained from the DLS characterization of cationic lipid nanoparticles, including formulations similar to those involving this compound.
Table 1: Hydrodynamic Size and Polydispersity Index (PDI) of Cationic Lipid Nanoparticles
| Formulation | Mean Hydrodynamic Diameter (d.nm) | Polydispersity Index (PDI) | Reference |
| Cationic Lipid NP - Formulation A | 102.2 ± 15.2 | < 0.2 | [4] |
| Cationic Lipid NP - Formulation B | 140 | 0.17 - 0.24 | |
| Cationic Lipid NP - Formulation C | 80 | 0.17 - 0.24 | [5] |
| PLGA-PEG/G0-C14 NP (siRNA) | ~100-150 | Not Specified | [6][7] |
| LNP PTEN-siRNA | 55 ± 11 | Not Specified |
Table 2: Zeta Potential of Cationic Lipid Nanoparticles
| Formulation | Zeta Potential (mV) | Reference |
| Cationic Lipid NP - Formulation A | -3.94 ± 0.75 | [4] |
| Cationic Lipid NP - Formulation B | +6 | [5] |
| Cationic Lipid NP - Formulation C | -44 | [5] |
| PLGA-PEG/G0-C14 NP (siRNA) | Not Specified | |
| LNP PTEN-siRNA | Not Specified |
Experimental Protocols
This section provides a detailed methodology for the preparation and DLS analysis of this compound nanoparticles.
Materials and Equipment
-
This compound cationic lipid
-
Co-lipids (e.g., DOPE, cholesterol)
-
PEGylated lipid (e.g., DSPE-PEG)
-
Therapeutic agent (e.g., siRNA)
-
Appropriate buffer (e.g., citrate (B86180) buffer, PBS)
-
Deionized, RNase-free water
-
Microfluidic mixing device (e.g., NanoAssemblr) or vortexer
-
Dynamic Light Scattering (DLS) instrument with zeta potential measurement capability (e.g., Malvern Zetasizer)
-
Disposable polystyrene cuvettes for size measurement
-
Disposable folded capillary cells for zeta potential measurement
-
Syringes and needles
-
0.22 µm syringe filters
Nanoparticle Formulation (Microfluidic Mixing Method)
-
Prepare Lipid Stock Solution: Dissolve this compound, co-lipids, and PEGylated lipid in ethanol at the desired molar ratio. A typical ratio for siRNA delivery could be 50:10:38.5:1.5 (cationic lipid:DSPC:cholesterol:PEG-lipid).
-
Prepare Aqueous Phase: Dilute the siRNA cargo in a low pH buffer, such as 10 mM citrate buffer (pH 4.0).
-
Microfluidic Mixing: Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.
-
Set the flow rates on the microfluidic mixing device to achieve the desired mixing ratio (e.g., 3:1 aqueous to organic phase).
-
Initiate the mixing process to allow for the self-assembly of nanoparticles.
-
Buffer Exchange: Dialyze the resulting nanoparticle suspension against phosphate-buffered saline (PBS, pH 7.4) overnight at 4°C to remove ethanol and raise the pH.
-
Sterilization: Filter the final nanoparticle formulation through a 0.22 µm syringe filter.
DLS Measurement Protocol
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes.
-
Launch the instrument software and select the appropriate measurement type (Size and/or Zeta Potential).
-
-
Sample Preparation for DLS:
-
Dilute a small aliquot of the this compound nanoparticle suspension in the same buffer used for the final formulation (e.g., PBS) to an appropriate concentration. The optimal concentration will depend on the instrument and should result in a stable and appropriate count rate (typically between 100 and 500 kcps).
-
Ensure the sample is well-mixed by gentle pipetting. Avoid introducing air bubbles.
-
-
Size and PDI Measurement:
-
Transfer the diluted sample into a clean, disposable polystyrene cuvette.
-
Place the cuvette in the instrument's sample holder.
-
In the software, define the sample name, dispersant (e.g., water or PBS, ensuring correct viscosity and refractive index values are used), and measurement parameters (e.g., temperature, equilibration time, number of runs).
-
Set the measurement temperature to 25°C.
-
Allow the sample to equilibrate for at least 60 seconds before starting the measurement.
-
Perform at least three consecutive measurements to ensure reproducibility.
-
The software will report the Z-average hydrodynamic diameter and the Polydispersity Index (PDI).
-
-
Zeta Potential Measurement:
-
Carefully inject the diluted sample into a disposable folded capillary cell, avoiding the formation of air bubbles.
-
Place the cell into the instrument's sample holder.
-
In the software, select the zeta potential measurement mode.
-
Define the sample name and dispersant properties.
-
Set the measurement temperature to 25°C and allow for equilibration.
-
Perform at least three consecutive measurements.
-
The software will report the mean zeta potential and the zeta deviation.
-
Visualizations
Caption: Workflow for this compound nanoparticle formulation and DLS characterization.
Caption: Nanoparticle-mediated siRNA delivery and gene silencing pathway.
References
- 1. Synthesis of siRNA nanoparticles to silence plaque-destabilizing gene in atherosclerotic lesional macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3 tools for better lipid nanoparticle size measurements | Malvern Panalytical [malvernpanalytical.com]
- 3. lsinstruments.ch [lsinstruments.ch]
- 4. Cationic Lipid Nanoparticles for Therapeutic Delivery of siRNA and miRNA to Murine Liver Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the amount of cationic lipid used to complex siRNA on the cytotoxicity and proinflammatory activity of siRNA-solid lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20160243048A1 - Cationic nanoparticles for co-delivery of nucleic acids and therapeutic agents - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Long-Term Storage of G0-C14 Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
G0-C14 is a novel, hydrophobic cationic molecule incorporating a Carbon-14 (¹⁴C) isotope. Its synthesis involves the reaction of 1,2-epoxytetradecane (B1585259) with a generation 0 ethylenediamine (B42938) core-PAMAM dendrimer[1]. This radiolabeled compound is a critical tool in pharmaceutical and biomedical research, particularly in studies involving drug delivery, nanoparticle tracking, and metabolism, owing to the long half-life of ¹⁴C (approximately 5,730 years) which allows for extended tracking[2].
The inherent nature of radiolabeled compounds necessitates stringent storage and handling protocols to prevent radioactive decay-induced degradation and to ensure experimental reproducibility and safety. The emission of beta particles from ¹⁴C can accelerate the decomposition of the molecule and surrounding materials[3]. Therefore, establishing optimal long-term storage conditions is paramount to maintaining the integrity and purity of this compound.
These application notes provide a comprehensive guide to the recommended long-term storage conditions, handling procedures, and stability assessment protocols for this compound reagents.
Recommended Long-Term Storage Conditions
To ensure the long-term stability of this compound, it is imperative to control environmental factors such as temperature, light, and exposure to air. The following conditions are recommended based on general principles for storing ¹⁴C-labeled organic compounds[3].
Table 1: Summary of Recommended Long-Term Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -80°C | Minimizes molecular motion and slows down the rate of chemical and radiolytic decomposition. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against oxidation and degradation caused by reactive oxygen species. |
| Light Exposure | Protected from light (stored in amber vials or in the dark) | Prevents photo-degradation of the organic molecule. |
| Physical Form | Crystalline solid (if possible) or as a solution in a non-reactive, anhydrous solvent | Crystalline form is generally more stable than amorphous solids. If in solution, the solvent should be carefully chosen to avoid reaction with the reagent. |
| Container | Tightly sealed vials made of borosilicate glass or other non-reactive material | Prevents contamination and degradation from container materials. |
Experimental Protocols
Protocol 1: General Handling of this compound Reagents
Given that this compound is a Carbon-14 labeled compound, all handling procedures must adhere to institutional and national regulations for radioactive materials.
Materials:
-
This compound reagent
-
Inert gas (Argon or Nitrogen) source
-
Appropriate personal protective equipment (PPE): lab coat, safety glasses, and gloves suitable for handling both chemicals and radioactive materials
-
Shielding (as required by institutional radiation safety)
-
Calibrated equipment for dispensing small volumes
-
Sealed, non-reactive storage vials (e.g., amber borosilicate glass vials with PTFE-lined caps)
Procedure:
-
Before handling, ensure you are in a designated area for working with radioactive materials.
-
Wear appropriate PPE at all times.
-
Allow the this compound container to equilibrate to room temperature before opening to prevent condensation of moisture.
-
If the reagent is stored under an inert atmosphere, perform all manipulations in a glove box or under a gentle stream of inert gas.
-
Dispense the required amount of this compound using calibrated equipment.
-
After dispensing, flush the headspace of the storage vial with an inert gas before sealing tightly.
-
Store the vial under the recommended conditions (-80°C, protected from light).
-
Properly dispose of all contaminated waste according to institutional guidelines for radioactive waste[3].
Protocol 2: Assessment of this compound Stability
Regular assessment of the purity and integrity of this compound is crucial, especially for long-term studies. High-Performance Liquid Chromatography (HPLC) coupled with a radiometric detector is a standard method for this purpose[2].
Materials:
-
Stored this compound sample
-
Reference standard of non-radiolabeled this compound (if available)
-
HPLC system with a suitable column (e.g., C18) and a radiometric detector
-
Appropriate mobile phase (to be optimized based on the polarity of this compound)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare a dilute solution of the stored this compound sample in a suitable solvent.
-
Analyze the sample using the optimized HPLC-radiometric detection method.
-
The chromatogram will show peaks corresponding to the radioactive components in the sample.
-
Quantify the area of the peak corresponding to intact this compound and any other peaks corresponding to degradation products.
-
Calculate the radiochemical purity as the percentage of the total radioactivity that corresponds to the this compound peak.
-
(Optional) Collect the fractions corresponding to the peaks and confirm their identity using mass spectrometry or other analytical techniques.
-
Compare the results to the initial purity of the reagent to determine the extent of degradation over time.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
Troubleshooting & Optimization
troubleshooting low transfection efficiency with G0-C14
Welcome to the technical support center for G0-C14 mediated transfection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving the this compound transfection reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Q2: What types of nucleic acids can be delivered using this compound?
This compound has been successfully used to deliver both siRNA and mRNA.[1] The formulation and optimization parameters may vary depending on the type and size of the nucleic acid being delivered.
Q3: What are the recommended this compound to nucleic acid ratios?
The optimal weight ratio of this compound to nucleic acid is crucial for efficient transfection and depends on the type of nucleic acid being used. For siRNA, a weight ratio of 1:10 (siRNA:this compound) has been reported, with some protocols using a ratio as low as 1:15 to ensure sufficient condensation.[1] For the larger mRNA molecules, a higher amount of this compound is often required, with a recommended weight ratio of 1:15 (mRNA:this compound).[1] It is important to empirically determine the optimal ratio for your specific nucleic acid and cell type.
Q4: Can this compound be used for in vivo delivery?
Yes, this compound has been incorporated into nanoparticle formulations for in vivo delivery of siRNA.[1] These formulations are designed to protect the nucleic acid from degradation in the bloodstream and facilitate its delivery to target tissues.
Q5: Is this compound cytotoxic?
Like many cationic transfection reagents, this compound can exhibit some level of cytotoxicity, which is often dose-dependent.[4][5] It is essential to optimize the concentration of the this compound/nucleic acid complexes and the incubation time to minimize cell death while maximizing transfection efficiency. Cytotoxicity can be assessed using standard assays such as MTT or LDH release assays.[5][6]
Troubleshooting Guide for Low Transfection Efficiency
Low transfection efficiency is a common issue in cell culture experiments. Below are potential causes and solutions to help you troubleshoot your this compound based transfections.
| Potential Cause | Suggested Solution |
| Suboptimal this compound to Nucleic Acid Ratio | The ratio of cationic lipid to nucleic acid is critical for nanoparticle formation and transfection efficiency.[1][7] Titrate the weight ratio of this compound to your nucleic acid (e.g., from 1:5 to 1:20) to determine the optimal ratio for your specific cell type and nucleic acid. |
| Poor Nucleic Acid Quality | The integrity and purity of your siRNA or mRNA are paramount. Use high-quality, purified nucleic acids with an A260/A280 ratio of 1.8-2.0. Avoid repeated freeze-thaw cycles.[8] |
| Unhealthy or Suboptimal Cell Conditions | Transfect cells that are in the logarithmic growth phase and have high viability (>90%). Ensure cells are plated at an optimal density; typically 70-90% confluency for adherent cells at the time of transfection.[9] Over-confluent or sparse cultures can lead to poor efficiency. |
| Incorrect Nanoparticle Formulation | The method of nanoparticle preparation can significantly impact transfection efficiency. Ensure thorough mixing of components and follow a consistent protocol. The order of addition of reagents can also be critical. |
| Presence of Serum or Antibiotics | While some protocols suggest otherwise, serum and antibiotics can sometimes interfere with the formation of transfection complexes and may increase cytotoxicity.[10] If you suspect this is an issue, try forming the this compound/nucleic acid complexes in a serum-free medium before adding them to the cells. |
| Degraded this compound Reagent | Store this compound according to the manufacturer's instructions, typically at -20°C. Avoid multiple freeze-thaw cycles. If degradation is suspected, use a fresh aliquot of the reagent. |
| Incorrect Incubation Time | Optimize the incubation time of the transfection complexes with your cells. A typical range is 24 to 48 hours, but this can vary depending on the cell type and the gene of interest. |
Experimental Protocols
Protocol 1: Optimization of this compound to Nucleic Acid Ratio using a Luciferase Reporter Assay
This protocol describes how to determine the optimal weight ratio of this compound to mRNA for a given cell line using a luciferase reporter gene.
Materials:
-
This compound reagent
-
mRNA encoding Firefly Luciferase
-
Cell line of interest
-
Appropriate cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
Serum-free medium for complex formation
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Cell Seeding: The day before transfection, seed your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Preparation of this compound/mRNA Complexes:
-
On the day of transfection, prepare a series of this compound to mRNA weight ratios (e.g., 1:5, 1:10, 1:15, 1:20).
-
For each ratio, dilute the required amount of luciferase mRNA in a sterile, serum-free medium in one tube.
-
In a separate tube, dilute the corresponding amount of this compound in the same volume of serum-free medium.
-
Add the diluted mRNA to the diluted this compound, mix gently by pipetting, and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
-
Transfection:
-
Carefully remove the old medium from the cells and replace it with fresh, pre-warmed complete culture medium.
-
Add the this compound/mRNA complexes dropwise to each well. Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Luciferase Assay:
-
Data Analysis: Plot the luciferase activity (Relative Light Units, RLU) against the this compound to mRNA ratio. The ratio that yields the highest luciferase expression with minimal cytotoxicity is the optimal ratio for your experimental conditions.
Protocol 2: Assessing this compound Cytotoxicity using an MTT Assay
This protocol outlines the steps to evaluate the cytotoxicity of this compound/nucleic acid nanoparticles.
Materials:
-
This compound/nucleic acid nanoparticles (prepared as in Protocol 1)
-
Cell line of interest
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Treatment: Treat the cells with different concentrations of this compound/nucleic acid nanoparticles. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (untreated cells).
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells. Plot cell viability against the nanoparticle concentration to determine the cytotoxic profile.[4][5][6]
Visualizations
Signaling Pathways and Transfection
Cationic lipid-based transfection reagents can induce cellular stress and inflammatory responses, which may involve the activation of signaling pathways such as MAPK and NF-κB. The following diagram illustrates a generalized overview of these potential interactions.
Caption: Generalized signaling pathways potentially activated by cationic lipid nanoparticle-mediated transfection.
Experimental Workflow for Troubleshooting Low Transfection Efficiency
The following workflow provides a logical sequence of steps to identify and resolve common issues leading to low transfection efficiency.
Caption: A step-by-step workflow for troubleshooting low transfection efficiency with this compound.
References
- 1. Synthesis of siRNA nanoparticles to silence plaque-destabilizing gene in atherosclerotic lesional macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A nanoparticle formulation that selectively transfects metastatic tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Cytotoxicity and Genotoxicity of Ceria Nanoparticles on Different Cell Lines in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gold Nanoparticles Induced Size Dependent Cytotoxicity on Human Alveolar Adenocarcinoma Cells by Inhibiting the Ubiquitin Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guidelines for transfection of siRNA [qiagen.com]
- 8. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transfecting RAW264.7 Cells with a Luciferase Reporter Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 11. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bowdish.ca [bowdish.ca]
- 13. Transient transfection and luciferase assay [protocols.io]
- 14. [Comparison of two kinds of cationic vectors-mediated gene delivery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. takara.co.kr [takara.co.kr]
Technical Support Center: Reducing G0-C14 Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using the cationic lipid G0-C14 in primary cell cultures.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to this compound-induced cytotoxicity in your experiments.
Issue: High levels of cell death observed after treating primary cells with this compound nanoparticles.
-
Question: Why am I observing high cytotoxicity even at low concentrations of this compound nanoparticles?
-
Possible Cause: Primary cells are inherently more sensitive to foreign materials compared to immortalized cell lines. The formulation of your this compound nanoparticles may not be optimal, leading to aggregation or excessive positive surface charge, both of which can increase cytotoxicity.
-
Solution:
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the lowest effective concentration of this compound that achieves the desired biological effect (e.g., siRNA delivery) with minimal impact on cell viability.
-
Characterize Nanoparticles: Ensure that each batch of this compound nanoparticles is characterized for size, polydispersity, and zeta potential. Aggregation in culture media can lead to increased toxicity. Use dynamic light scattering (DLS) to assess the particle size in your final culture medium.
-
Optimize Formulation: The ratio of this compound to the therapeutic cargo (e.g., siRNA) is critical. An excess of the cationic lipid can lead to increased cytotoxicity. Titrate this ratio to find the optimal balance between efficacy and cell viability.
-
Surface Modification: Consider modifying the surface of your nanoparticles with biocompatible polymers like polyethylene (B3416737) glycol (PEG) to shield the positive charge and reduce non-specific interactions with the cell membrane.
-
-
-
Question: Could the experimental conditions be contributing to the observed cytotoxicity?
-
Possible Cause: Several factors in your experimental setup can exacerbate the cytotoxic effects of this compound. These include cell density, incubation time, and the composition of the culture medium.
-
Solution:
-
Adjust Cell Density: Ensure that your primary cells are at an optimal confluency at the time of treatment. Cells that are too sparse may be more susceptible to toxic effects. A confluency of 60-80% is often recommended.
-
Reduce Incubation Time: Minimize the exposure of the cells to this compound nanoparticles. Determine the minimum time required for efficient uptake and then replace the treatment medium with fresh culture medium.
-
Serum in Medium: The presence of serum in the culture medium can lead to the formation of a "protein corona" around the nanoparticles, which can alter their interaction with cells and potentially reduce cytotoxicity. If you are performing transfections in serum-free media, consider if serum can be added during or after the transfection period.
-
-
-
Question: How can I be sure that the observed effect is cytotoxicity and not just a reduction in cell proliferation (cytostatic effect)?
-
Possible Cause: Some reagents may inhibit cell division without directly causing cell death. Standard viability assays that measure metabolic activity (like MTT or MTS) may not distinguish between cytostatic and cytotoxic effects.
-
Solution:
-
Use Multiple Viability Assays: Combine a metabolic assay (e.g., MTT) with an assay that measures membrane integrity, such as a lactate (B86563) dehydrogenase (LDH) release assay. A significant increase in LDH release is a clear indicator of cytotoxicity.
-
Apoptosis Assays: To further investigate the mechanism of cell death, consider performing an apoptosis assay, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. This will allow you to differentiate between healthy, apoptotic, and necrotic cells.
-
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in primary cell experiments?
This compound is a cationic lipid that is often used as a component of nanoparticles for the delivery of nucleic acids, such as siRNA, into cells. Its positive charge facilitates the condensation of negatively charged nucleic acids and interaction with the negatively charged cell membrane, enabling cellular uptake.
Q2: What are the common mechanisms of this compound-induced cytotoxicity?
While specific pathways for this compound are not extensively documented, the cytotoxicity of cationic nanoparticles, in general, is often attributed to:
-
Membrane Disruption: The positive charge of the nanoparticles can lead to destabilization and damage of the cell membrane.
-
Oxidative Stress: Nanoparticles can induce the production of reactive oxygen species (ROS), leading to cellular damage.
-
Inflammatory Responses: Activation of signaling pathways such as NF-κB and MAPK can lead to the production of pro-inflammatory cytokines.
-
Apoptosis Induction: The cellular stress caused by nanoparticles can trigger programmed cell death.
Q3: What is a good starting point for optimizing the this compound concentration?
It is crucial to perform a dose-response curve for your specific primary cell type. A common starting range for nanoparticle concentrations is between 1 and 100 µg/mL. For sensitive primary cells, it is advisable to start with a lower range and carefully titrate upwards.
Q4: How should I prepare my this compound nanoparticles to minimize cytotoxicity?
Proper formulation and handling are key. Ensure that the nanoparticles are well-dispersed in a suitable buffer before adding them to the cell culture medium. Sonication or vortexing can help to break up aggregates, but excessive force should be avoided as it can damage the nanoparticles.
Quantitative Data Summary
The following table provides a general guideline for optimizing experimental parameters to reduce this compound cytotoxicity. The specific values will need to be empirically determined for your cell type and experimental setup.
| Parameter | Standard Range | Optimized for Reduced Cytotoxicity | Rationale |
| This compound Concentration | 10-100 µg/mL | 1-25 µg/mL | Primary cells are more sensitive; use the lowest effective concentration. |
| Incubation Time | 24-48 hours | 4-12 hours | Minimize exposure time to reduce stress on the cells. |
| Cell Confluency | 50-90% | 70-80% | Optimal cell density provides a balance between uptake efficiency and resistance to toxicity. |
| Serum Concentration | 0-10% | 5-10% | The protein corona formed in the presence of serum can mitigate cytotoxicity. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method for assessing cell metabolic activity as an indicator of viability.
Materials:
-
Primary cells
-
96-well cell culture plates
-
This compound nanoparticles
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of your this compound nanoparticles in complete cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the nanoparticle-containing medium to each well. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 4, 12, or 24 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as a direct measure of cytotoxicity.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Primary cells
-
96-well cell culture plates
-
This compound nanoparticles
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Seed primary cells and treat with this compound nanoparticles as described in the MTT protocol.
-
Include the following controls as per the kit manufacturer's instructions:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with a lysis buffer)
-
Background control (medium only)
-
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate for the time specified in the kit instructions, protected from light.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Visualizations
Caption: Experimental workflow for assessing and optimizing this compound cytotoxicity.
Caption: Potential signaling pathways involved in this compound-induced cytotoxicity.
Caption: Troubleshooting decision tree for addressing high this compound cytotoxicity.
Technical Support Center: G0-C14 Nanoparticle Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of G0-C14 nanoparticle size and polydispersity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the size and polydispersity index (PDI) of this compound nanoparticles?
A1: The final properties of your this compound nanoparticles are significantly influenced by several factors during the formulation process. These include the ratio of components, the formulation method, stirring speed, and incubation time.[1] Key parameters to control are:
-
Component Ratios: The weight ratios between the cationic lipid (this compound) and the nucleic acid (e.g., siRNA), as well as the ratios of other components like PLGA and lipid-PEGs, are pivotal.[1]
-
Reagent Concentration: The concentration of polymers and other reagents used in the synthesis directly impacts particle size.[2]
-
Mixing and Stirring Speed: The rate and method of mixing are critical. For instance, gentle pipetting is recommended when forming siRNA/G0-C14 complexes to avoid precipitation, whereas an optimal stirring speed is necessary during nanoprecipitation to achieve high encapsulation efficiency and the desired size.[1]
-
Solvent and pH Conditions: The choice of solvent and the pH of the solution can significantly impact the surface charge and stability of the nanoparticles, affecting their final size and tendency to aggregate.[3]
-
Temperature: The temperature at which the synthesis is performed can influence reaction kinetics and material properties.[2]
Q2: My this compound nanoparticles are too large or show a high Polydispersity Index (PDI). What are the common causes and solutions?
A2: Large particle size and high PDI (typically > 0.3) suggest a lack of uniformity and potential aggregation.[4] This is a common issue that can often be resolved by systematically evaluating your protocol. Refer to the troubleshooting guide in Section 2 for a detailed breakdown of potential causes and solutions.
Q3: What is a good target size and PDI for this compound nanoparticles for in vivo applications?
A3: For in vivo applications, nanoparticles are often designed to be within a specific size range to optimize circulation time and tumor accumulation via the enhanced permeability and retention (EPR) effect.[5] Generally, particles with a diameter of 40-100 nm can avoid rapid clearance by the kidneys and the reticuloendothelial system (RES) to the greatest extent.[6] A PDI value below 0.2 is often considered indicative of a monodisperse and stable nanoparticle population.[4]
Q4: How can I confirm that my nanoparticles are not aggregating during characterization?
A4: Aggregation can be detected through several methods. Visual cues include a change in the solution's color, increased turbidity, or the formation of visible precipitates.[3] For quantitative analysis, Dynamic Light Scattering (DLS) is the most common technique. An increase in the hydrodynamic diameter or a high PDI can indicate aggregation.[4][7] It is crucial to ensure that DLS measurements are performed under appropriate conditions, as extreme dilution or high ionic strength can destabilize the nanoparticles and artifically inflate size readings.[1][7]
Q5: The DLS results for my nanoparticles are not reproducible. What could be the issue?
A5: Poor reproducibility in DLS measurements can stem from several sources. The nanoparticle suspension may be too diluted and fall below the instrument's detection limit, or the dilution process itself might be destabilizing the particles.[1] Ensure the sample concentration is within the optimal range for your DLS instrument and consider the stability of the nanoparticles in the dilution buffer.[1][7]
Section 2: Troubleshooting Guides
This guide addresses specific issues encountered during this compound nanoparticle synthesis and characterization.
Issue 1: Nanoparticle Size is Consistently Too Large (>200 nm)
| Possible Reason | Suggested Solution |
| Incorrect Component Ratios | The this compound/siRNA and PLGA/siRNA weight ratios are critical for proper condensation and encapsulation.[1] Systematically optimize these ratios. Start with a known successful ratio, such as a this compound/siRNA weight ratio of 15:1, and adjust as needed.[1] |
| Inefficient Mixing or Stirring | The stirring speed during nanoprecipitation significantly impacts size.[1] If the speed is too low, mixing will be inefficient, leading to larger particles. If it's too high, it can introduce excessive energy and instability. Optimize the stirring rate for your specific vessel and volume. |
| High Reagent Concentration | High concentrations of polymers or lipids can lead to the formation of larger particles or aggregates.[2][3] Try reducing the concentration of the stock solutions (e.g., PLGA in acetone) and observe the effect on particle size. |
| Slow Addition Rate | In nanoprecipitation methods, the organic phase is typically added to the aqueous phase. If this addition is too slow, it can lead to larger, less uniform particles.[8] Consider using a syringe pump for a controlled and consistent addition rate. |
Issue 2: High Polydispersity Index (PDI > 0.3)
| Possible Reason | Suggested Solution |
| Aggregation | Nanoparticles may be aggregating due to inadequate stabilization, incorrect pH, or high salt concentrations.[3] Ensure the pH is not near the isoelectric point. Use low ionic strength buffers. Confirm that stabilizing agents (e.g., DSPE-PEG) are at an optimal concentration. |
| Vigorous Mixing of Complex | Vigorous mixing (e.g., vortexing) of the initial siRNA/G0-C14 complex can disrupt its homogeneity and lead to a heterogeneous final nanoparticle population.[1] Mix the initial complex by gentle pipetting only.[1] |
| Inconsistent Synthesis Conditions | Minor variations in temperature, stirring speed, or addition rate between batches can lead to inconsistent and broad size distributions.[8] Standardize all experimental parameters and ensure they are precisely controlled for each synthesis. |
| Presence of Impurities or Contaminants | Dust or other particulates in your buffers or solvents can interfere with DLS measurements, leading to an artificially high PDI. Use filtered (e.g., 0.22 µm filter) buffers and high-purity solvents. |
Issue 3: Low Yield or Precipitation During Synthesis
| Possible Reason | Suggested Solution |
| Precipitation of siRNA/G0-C14 Complex | This can occur if the mixing process is too vigorous, altering the homogenous state of the solution.[1] Mix the siRNA and this compound solutions by gentle pipetting for approximately 10 seconds; do not vortex.[1] |
| Poor Solubility of Components | One of the components may not be fully dissolved before the reaction. For example, peptide-modified lipids may require warming to 37°C to dissolve completely.[1] Ensure all individual components are fully dissolved in their respective solvents before mixing. |
| Oxidation of G0 Amine Groups | The amine groups on the PAMAM G0 dendrimer core are susceptible to oxidation, which can result in a lower yield of the this compound lipid.[1] Always store the G0 solution at 4°C and flush the bottle with an inert gas like argon after each use to protect the amines from oxidation.[1] |
Section 3: Data & Formulation Parameters
The following table summarizes key formulation parameters cited in the literature for creating this compound based nanoparticles for siRNA delivery. These should be used as a starting point for optimization.
| Parameter | Component / Condition | Recommended Ratio / Value | Notes |
| Cationic Lipid Ratio | This compound / siRNA (w/w) | 10:1 to 15:1 | An optimal ratio is needed to ensure full condensation of the negatively charged siRNA.[1][9] |
| N/P Ratio | Amino groups (N) of this compound / Phosphate groups (P) of siRNA | 10:1 | This ratio is used to ensure optimal encapsulation and gene silencing with minimal cationic lipid.[9] |
| Encapsulation Polymer | PLGA / siRNA (w/w) | Varies (Optimization Required) | PLGA is used to protect the siRNA/G0-C14 complex via hydrophobic interactions.[1] |
| Stabilizing Lipid | DSPE-PEG / DSPE-PEG-Peptide (molar ratio) | 1:1 | A high ratio of targeting ligand-modified PEG is often used to maximize targeting effects.[1] |
| Final NP Size (DLS) | Hydrodynamic Diameter | ~100 nm | A common target size for hybrid nanoparticles after nanoprecipitation.[9] |
Section 4: Experimental Protocols
Protocol 1: this compound Nanoparticle Synthesis via Nanoprecipitation
This protocol is adapted from methodologies for formulating siRNA-loaded polymer-lipid hybrid nanoparticles.[1]
-
Preparation of siRNA/G0-C14 Complex:
-
Dilute stock solutions of siRNA and this compound to the desired concentration in an appropriate buffer (e.g., RNase-free water).
-
Add the this compound solution to the siRNA solution to achieve the desired weight ratio (e.g., 15:1).
-
Mix by gentle pipetting for 10 seconds. Do not vortex. [1]
-
Incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Preparation of Organic Phase:
-
Dissolve PLGA polymer in acetone (B3395972) to a final concentration of 5 mg/mL.[1]
-
-
Nanoparticle Formation:
-
Add the PLGA-acetone solution to the aqueous siRNA/G0-C14 complex.
-
Immediately add this mixture dropwise into a vigorously stirring aqueous solution containing the stabilizing lipids (e.g., DSPE-PEG and DSPE-PEG-S2P). The stirring speed is a critical parameter to optimize.[1]
-
-
Solvent Evaporation and Purification:
-
Allow the solution to stir at room temperature for 2-3 hours to ensure complete evaporation of the organic solvent (acetone).[10]
-
Purify the nanoparticles to remove unencapsulated materials and excess reagents, for example, by centrifugation or dialysis.
-
Protocol 2: Nanoparticle Characterization by Dynamic Light Scattering (DLS)
DLS is used to measure the hydrodynamic diameter (size) and polydispersity index (PDI) of the nanoparticles in suspension.[7]
-
Sample Preparation:
-
Dilute a small aliquot of the nanoparticle suspension in an appropriate solvent (e.g., the same buffer used for synthesis or sterile water).
-
CRITICAL: The dilution factor must be optimized. Over-dilution can destabilize the nanoparticles, leading to inaccurate readings.[1] Ensure the sample is free of dust or large aggregates by filtering if necessary.
-
-
Instrument Setup:
-
Allow the DLS instrument to warm up and stabilize.
-
Enter the correct parameters for the solvent (viscosity and refractive index) and temperature.
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature (typically 25°C).
-
Perform multiple measurements (e.g., 3-5 runs) to ensure the results are stable and reproducible.
-
-
Data Analysis:
Section 5: Visualizations
Logical Workflow for Nanoparticle Optimization
Caption: A logical workflow for the iterative process of synthesizing and optimizing this compound nanoparticles.
Troubleshooting Decision Tree for High PDI
Caption: A decision tree to diagnose and resolve common causes of a high polydispersity index (PDI).
Relationship of Components to Nanoparticle Properties
Caption: Key formulation components and process parameters affecting final nanoparticle characteristics.
References
- 1. Synthesis of siRNA nanoparticles to silence plaque-destabilizing gene in atherosclerotic lesional macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. Factors determining the stability, size distribution, and cellular accumulation of small, monodisperse chitosan nanoparticles as candidate vectors for anticancer drug delivery: application to the passive encapsulation of [14C]-doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influencing factors and strategies of enhancing nanoparticles into tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoparticle characterization: State of the art, challenges, and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomaterials.org [biomaterials.org]
- 9. research.njit.edu [research.njit.edu]
- 10. US20160243048A1 - Cationic nanoparticles for co-delivery of nucleic acids and therapeutic agents - Google Patents [patents.google.com]
Navigating the Labyrinth of G0-C14 Nanoparticle Production: A Technical Support Center
For researchers, scientists, and drug development professionals venturing into the promising realm of G0-C14 nanoparticle-based therapeutics, the journey from small-scale laboratory synthesis to large-scale production can be fraught with challenges. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scaling up of this compound nanoparticle production.
Frequently Asked Questions (FAQs)
1. What are the primary challenges when scaling up this compound nanoparticle production?
Scaling up this compound nanoparticle production from the lab bench to pilot or industrial scale introduces several critical challenges that can impact the final product's quality, efficacy, and safety.[1][2][3][4] These include:
-
Maintaining Physicochemical Properties: Ensuring consistent particle size, polydispersity index (PDI), and surface charge across different batch sizes is paramount. Variations in these parameters can significantly affect the nanoparticle's stability, biodistribution, and cellular uptake.[2][4]
-
Batch-to-Batch Reproducibility: Achieving high consistency from one production run to the next is crucial for regulatory approval and reliable therapeutic outcomes.[1]
-
Process Control and Automation: Manual laboratory methods are often not directly transferable to larger scales. Implementing robust and automated processes, such as microfluidics, is essential for precise control over mixing and nanoparticle formation.[5][6]
-
Purification and Sterilization: Removing unreacted components, solvents, and potential endotoxins becomes more complex at larger volumes. Scalable purification techniques like Tangential Flow Filtration (TFF) and sterile filtration methods need to be optimized.
-
Stability and Storage: Ensuring the long-term stability of the nanoparticle formulation at a larger scale requires careful optimization of storage conditions and may necessitate lyophilization.[7]
2. How does the choice of manufacturing technique impact scalability?
The manufacturing technique plays a pivotal role in the successful scale-up of nanoparticle production.
-
Traditional methods like sonication and thin-film hydration, while suitable for small-scale synthesis, often suffer from poor reproducibility and are difficult to scale up effectively.[5][7]
-
Microfluidics has emerged as a highly promising technology for scalable nanoparticle production. It offers precise control over mixing parameters, leading to highly reproducible nanoparticle characteristics and a seamless transition from lab-scale to large-scale manufacturing.[5][6][8]
3. What are the key considerations for downstream processing and purification at a larger scale?
Downstream processing is a critical step in obtaining a pure and safe nanoparticle product.
-
Tangential Flow Filtration (TFF): TFF is a highly efficient and scalable method for purifying and concentrating nanoparticles. It allows for the removal of small molecules, buffer exchange, and concentration of the final product.
-
Sterile Filtration: For parenteral applications, the final nanoparticle suspension must be sterile. This is typically achieved by filtration through a 0.22 µm filter. However, nanoparticle size and potential for aggregation can make this step challenging.
Troubleshooting Guides
This section provides practical guidance on common problems encountered during the scale-up of this compound nanoparticle production.
Problem 1: Inconsistent Particle Size and High Polydispersity Index (PDI) at Larger Scales
| Possible Cause | Troubleshooting Step |
| Inadequate Mixing: Inefficient or non-uniform mixing of the lipid and aqueous phases can lead to a wide distribution of particle sizes. | - Transition to Microfluidics: Implement a microfluidic-based system for controlled and rapid mixing. This ensures uniform nanoparticle formation.[5][6] - Optimize Flow Rates: In a microfluidic system, systematically vary the total flow rate (TFR) and flow rate ratio (FRR) to identify the optimal conditions for achieving the desired particle size and a low PDI.[6] |
| Solvent Effects: The rate of solvent removal can influence nanoparticle characteristics. | - Controlled Solvent Evaporation: For methods involving solvents, ensure a controlled and consistent rate of solvent removal. - Utilize TFF for Solvent Removal: Tangential flow filtration can be used for efficient and controlled removal of organic solvents. |
| Lipid Concentration: Higher lipid concentrations can sometimes lead to larger and more polydisperse nanoparticles. | - Optimize Lipid Concentration: Evaluate a range of lipid concentrations to find the optimal balance between production efficiency and desired nanoparticle characteristics. |
Problem 2: Low Encapsulation Efficiency of the Therapeutic Cargo
| Possible Cause | Troubleshooting Step |
| Suboptimal pH of the Aqueous Phase: The charge of the this compound lipid and its interaction with the cargo (e.g., siRNA, mRNA) are pH-dependent. | - Optimize Buffer pH: Systematically evaluate a range of pH values for the aqueous buffer to maximize the electrostatic interactions between the cationic this compound and the anionic cargo. For ionizable lipids, a lower pH during formulation is often beneficial.[9] |
| Incorrect Lipid-to-Cargo Ratio: The ratio of the cationic lipid to the therapeutic cargo is critical for efficient encapsulation. | - Titrate Lipid-to-Cargo Ratio: Perform experiments with varying weight or molar ratios of this compound to the therapeutic agent to determine the optimal ratio for maximum encapsulation. |
| Inefficient Mixing: Rapid and efficient mixing is crucial to trap the cargo within the forming nanoparticle. | - Enhance Mixing Speed: If using conventional methods, increase the stirring or homogenization speed. - Adopt Microfluidics: The rapid mixing in microfluidic channels enhances encapsulation efficiency.[5] |
Problem 3: Batch-to-Batch Variability in Product Quality
| Possible Cause | Troubleshooting Step |
| Manual Processing Steps: Manual additions and manipulations can introduce significant variability. | - Automate the Process: Implement an automated system, such as a microfluidic platform with syringe pumps, for precise and reproducible fluid handling.[5][6] |
| Inconsistent Raw Material Quality: Variations in the quality of lipids, cargo, or other excipients can affect the final product. | - Establish Stringent Raw Material Specifications: Implement rigorous quality control checks for all incoming raw materials to ensure consistency. |
| Lack of In-Process Controls: Monitoring critical process parameters during production is essential for ensuring consistency. | - Implement In-Process Monitoring: Integrate online or at-line monitoring techniques (e.g., dynamic light scattering) to track particle size and PDI during the manufacturing process. |
Data Presentation: A Case Study on Cationic Lipid Nanoparticle Scale-Up
Due to the limited availability of specific scale-up data for this compound nanoparticles in the public domain, this section presents representative data from a study on a similar cationic lipid-based nanoparticle system to illustrate the expected outcomes and challenges. It is crucial to note that these values are for illustrative purposes and specific optimization will be required for this compound.
Table 1: Comparison of Nanoparticle Characteristics at Different Production Scales
| Parameter | Lab-Scale (1 mL Batch) | Pilot-Scale (100 mL Batch) | Large-Scale (1 L Batch) |
| Production Method | Manual Pipetting & Vortexing | Microfluidic System (Single Mixer) | Microfluidic System (Parallel Mixers) |
| Yield (%) | ~85% | >95% | >95% |
| Mean Particle Size (nm) | 120 ± 15 | 105 ± 5 | 108 ± 7 |
| Polydispersity Index (PDI) | 0.25 ± 0.05 | 0.12 ± 0.02 | 0.14 ± 0.03 |
| Encapsulation Efficiency (%) | 80 ± 10 | 92 ± 3 | 90 ± 4 |
This table illustrates a common trend where scaling up with controlled methods like microfluidics can lead to improved consistency (lower standard deviations) and better product attributes (lower PDI) compared to manual lab-scale methods.
Table 2: Batch-to-Batch Consistency at Pilot-Scale (n=5)
| Batch Number | Mean Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| 1 | 103 | 0.11 | 91 |
| 2 | 106 | 0.13 | 93 |
| 3 | 104 | 0.12 | 92 |
| 4 | 107 | 0.12 | 90 |
| 5 | 105 | 0.11 | 92 |
| Average ± SD | 105 ± 1.58 | 0.118 ± 0.008 | 91.6 ± 1.14 |
This table demonstrates the high degree of batch-to-batch reproducibility that can be achieved with a well-controlled, scaled-up manufacturing process.
Experimental Protocols
Protocol 1: Lab-Scale this compound Nanoparticle Formulation (Manual Method)
-
Preparation of Lipid Solution: Dissolve this compound and any helper lipids (e.g., DOPE, cholesterol, PEG-lipid) in ethanol (B145695) at the desired molar ratio.
-
Preparation of Aqueous Solution: Dissolve the therapeutic cargo (e.g., siRNA) in an appropriate buffer (e.g., citrate (B86180) buffer, pH 4.0).
-
Nanoparticle Formation: While vigorously vortexing the aqueous solution, rapidly add the lipid solution.
-
Incubation: Allow the mixture to incubate at room temperature for 30 minutes to allow for nanoparticle stabilization.
-
Purification: Purify the nanoparticles by dialysis against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated cargo.
Protocol 2: Scaled-Up this compound Nanoparticle Formulation (Microfluidics Method)
-
System Setup: Prime a microfluidic mixing device (e.g., a staggered herringbone micromixer) with the appropriate solvents.
-
Solution Preparation: Prepare the lipid-in-ethanol and cargo-in-aqueous-buffer solutions as described in the lab-scale protocol, ensuring they are filtered through 0.22 µm filters.
-
Microfluidic Mixing: Load the solutions into separate syringe pumps and infuse them into the micromixer at a defined total flow rate (TFR) and flow rate ratio (FRR). For example, a TFR of 12 mL/min and an FRR of 3:1 (aqueous:organic).[6]
-
Collection: Collect the resulting nanoparticle suspension from the outlet of the microfluidic chip.
-
Purification (Tangential Flow Filtration):
-
Set up a TFF system with an appropriate molecular weight cut-off (MWCO) hollow fiber filter (e.g., 100 kDa).
-
Diafilter the nanoparticle suspension against the desired final buffer (e.g., PBS) to remove the organic solvent and unencapsulated material.
-
Concentrate the nanoparticle suspension to the desired final concentration.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. helixbiotech.com [helixbiotech.com]
- 2. Nanomedicine Scale-up Technologies: Feasibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azonano.com [azonano.com]
- 4. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pilot-scale production of expansile nanoparticles: Practical methods for clinical scale-up - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Microfluidics to Prepare Lipid-Based Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: G0-C14 Lipid Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of G0-C14 lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound LNP aggregation?
A1: The primary cause of this compound LNP aggregation is the disruption of the electrostatic balance and surface stability of the nanoparticles. This compound is a cationic lipid that interacts with negatively charged nucleic acids (like siRNA or mRNA) to form the core of the nanoparticle.[1] Instability can be introduced by factors such as improper formulation, inappropriate storage conditions, and exposure to high ionic strength solutions.
Q2: How does temperature affect the stability of this compound LNPs?
A2: Temperature plays a critical role in the stability of LNPs. Generally, refrigeration at 2-8°C is recommended for short-term storage of aqueous LNP solutions to maintain stability over several months.[2][3] Freezing LNPs at -20°C or -80°C can be effective for long-term storage; however, the freeze-thaw process itself can induce aggregation.[2][4] It is crucial to minimize the number of freeze-thaw cycles. For some LNP formulations, storage at -80°C has been shown to be superior to -20°C for preserving particle integrity.
Q3: Can the pH of the buffer impact this compound LNP stability?
A3: While some studies on other LNP formulations have shown that pH can influence stability, for many lipidoid nanoparticles, the pH of the storage buffer within a range of 3 to 9 does not significantly affect stability when stored at appropriate temperatures.[2][5] However, for this compound LNPs, which rely on the positive charge of the this compound to condense nucleic acids, significant deviations from the optimal pH during formulation can impact nanoparticle formation and lead to aggregation. It is generally recommended to store the final LNP formulation in a physiologically appropriate buffer (e.g., PBS, pH 7.4).
Q4: What are cryoprotectants and are they necessary for storing this compound LNPs?
A4: Cryoprotectants are substances that protect nanoparticles from damage during freezing. Sugars like sucrose (B13894) and trehalose (B1683222) are commonly used cryoprotectants for LNPs.[2][5] They can help prevent aggregation during freeze-thaw cycles by forming a glassy matrix around the nanoparticles, thus preserving their individual structures. The use of cryoprotectants is highly recommended if you plan to store your this compound LNPs in a frozen state.
Q5: How can I detect aggregation in my this compound LNP preparation?
A5: Aggregation can be detected by an increase in the particle size and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS).[5] A significant increase in the Z-average diameter and a PDI value above 0.3 are generally indicative of aggregation. Visual inspection for turbidity or precipitation can also be a preliminary indicator of aggregation.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and storage of this compound LNPs that may lead to aggregation.
| Problem | Potential Cause | Recommended Solution |
| Increased particle size and PDI immediately after formulation. | Inefficient mixing of lipid and nucleic acid components. | Ensure rapid and homogenous mixing of the ethanolic lipid solution and the aqueous nucleic acid solution. The use of a microfluidic mixing device is highly recommended for consistent and reproducible results.[6] |
| Incorrect ratio of this compound to nucleic acid. | Optimize the weight ratio of this compound to your nucleic acid cargo. A suboptimal ratio can lead to incomplete condensation and exposed charges, promoting aggregation. For siRNA, a weight ratio of 1:15 (siRNA:this compound) has been reported to be effective.[1] | |
| Suboptimal pH of the nucleic acid buffer. | Ensure the nucleic acid is dissolved in a buffer of appropriate pH (e.g., citrate (B86180) buffer, pH 3.0-4.0) to facilitate the electrostatic interaction with the cationic this compound lipid during formulation.[7] | |
| Aggregation observed after a freeze-thaw cycle. | Mechanical stress and ice crystal formation during freezing. | Minimize the number of freeze-thaw cycles. If freezing is necessary, flash-freeze the LNP solution in liquid nitrogen. |
| Lack of cryoprotectant. | Add a cryoprotectant such as sucrose or trehalose (e.g., 10% w/v) to the LNP solution before freezing to mitigate aggregation.[4] | |
| LNPs aggregate during storage in aqueous solution. | Storage at room temperature. | Store aqueous LNP solutions at 2-8°C for short-term storage. For long-term storage, consider lyophilization or freezing at -80°C with a cryoprotectant.[2][8] |
| High ionic strength of the storage buffer. | While LNPs are often dialyzed into PBS, very high ionic strength can screen the surface charges and lead to aggregation. If aggregation is observed in standard PBS, consider using a lower ionic strength buffer for storage. | |
| Precipitation observed after dialysis. | Removal of ethanol (B145695) leading to instability. | While dialysis is necessary to remove the organic solvent, ensure the process is gentle and the dialysis buffer is appropriate. In some cases, a small percentage of ethanol might be retained to improve stability, though this may not be suitable for all applications.[5] |
Experimental Protocols
Protocol 1: Formulation of this compound siRNA Nanoparticles
This protocol is adapted from a method for synthesizing siRNA nanoparticles for macrophage targeting.[1]
Materials:
-
This compound cationic lipid
-
siRNA (specific to the target gene)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
DSPE-PEG
-
Ethanol
-
Citrate buffer (10 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device
Procedure:
-
Preparation of Lipid-Polymer Solution (Organic Phase):
-
Dissolve this compound, PLGA, and DSPE-PEG in ethanol at the desired molar ratios. A common starting point is a weight ratio of 1:15 for siRNA to this compound.[1] The amounts of PLGA and DSPE-PEG should be optimized for the specific application.
-
-
Preparation of siRNA Solution (Aqueous Phase):
-
Dissolve the siRNA in 10 mM citrate buffer (pH 4.0).
-
-
Nanoparticle Formation:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-polymer solution into one syringe and the siRNA solution into another.
-
Initiate the flow to rapidly mix the two solutions. The turbulent mixing within the microfluidic channels facilitates the self-assembly of the nanoparticles.
-
-
Dialysis:
-
Dialyze the resulting nanoparticle solution against PBS (pH 7.4) overnight at 4°C to remove the ethanol and exchange the buffer. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the purified LNPs using Dynamic Light Scattering (DLS).
-
Determine the siRNA encapsulation efficiency using a Quant-iT RiboGreen assay or a similar method.
-
Protocol 2: Assessment of LNP Stability Following Freeze-Thaw
Materials:
-
This compound LNP solution
-
Cryoprotectant (e.g., 10% w/v sucrose or trehalose solution)
-
Liquid nitrogen
-
-80°C freezer
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Sample Preparation:
-
Divide the this compound LNP solution into two aliquots.
-
To one aliquot, add the cryoprotectant solution to a final concentration of 10% (w/v). The other aliquot will serve as the control.
-
-
Freeze-Thaw Cycle:
-
Flash-freeze both aliquots by immersing them in liquid nitrogen.
-
Transfer the frozen samples to a -80°C freezer for at least 4 hours.
-
Thaw the samples at room temperature.
-
-
Analysis:
-
Measure the particle size and PDI of both the control and cryoprotectant-containing samples using DLS.
-
Compare the results to the initial measurements of the fresh LNP solution. A significant increase in size and PDI in the control sample compared to the cryoprotectant-containing sample indicates cryoprotectant efficacy in preventing aggregation.
-
Data Presentation
Table 1: Effect of Cryoprotectants on LNP Stability After One Freeze-Thaw Cycle (Illustrative Data)
| Formulation | Initial Size (nm) | Initial PDI | Size after Freeze-Thaw (nm) | PDI after Freeze-Thaw |
| LNP without Cryoprotectant | 100 | 0.15 | 350 | 0.45 |
| LNP with 10% Sucrose | 102 | 0.16 | 110 | 0.18 |
| LNP with 10% Trehalose | 101 | 0.15 | 108 | 0.17 |
Note: This table presents illustrative data based on general findings for LNPs to demonstrate the expected effect of cryoprotectants. Actual results may vary depending on the specific this compound LNP formulation.
Table 2: General Storage Recommendations for Lipid Nanoparticles
| Storage Condition | Temperature | Duration | Key Considerations |
| Short-term | 2-8°C | Up to several months | Monitor for any changes in size and PDI over time. |
| Long-term (Frozen) | -20°C to -80°C | Months to years | Use of a cryoprotectant is highly recommended. Minimize freeze-thaw cycles. -80°C is often preferred. |
| Long-term (Lyophilized) | Room Temperature or 4°C | Potentially > 1 year | Requires optimization of the lyophilization cycle and reconstitution buffer. |
Visualizations
Caption: Experimental workflow for the formulation of this compound lipid nanoparticles.
Caption: Troubleshooting logic for addressing this compound LNP aggregation.
References
- 1. Synthesis of siRNA nanoparticles to silence plaque-destabilizing gene in atherosclerotic lesional macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. [PDF] Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization | Semantic Scholar [semanticscholar.org]
- 4. fluidimaging.com [fluidimaging.com]
- 5. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 8. helixbiotech.com [helixbiotech.com]
G0-C14/Nucleic Acid Ratio Technical Support Center
This guide provides researchers, scientists, and drug development professionals with technical support for experiments involving G0-C14-based nucleic acid delivery. It includes frequently asked questions, troubleshooting guides, experimental protocols, and data summaries to help optimize your experimental efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in nucleic acid delivery? A1: this compound is a cationic lipid-like material, synthesized by reacting 1,2-epoxytetradecane (B1585259) with a generation 0 (G0) PAMAM dendrimer.[1] Its primary role is to condense negatively charged nucleic acids, such as small interfering RNA (siRNA) and messenger RNA (mRNA), through electrostatic interactions.[2] This condensation forms the core of a nanoparticle, protecting the nucleic acid from degradation by enzymes and facilitating its entry into target cells.[2][3] The this compound's five tertiary amines provide the positive charge for condensation, while its seven hydrocarbon tails can interact with other hydrophobic components of the nanoparticle formulation.[2]
Q2: Why is the this compound/nucleic acid ratio a critical parameter for experimental success? A2: The ratio of this compound to nucleic acid is critical for several reasons:
-
Condensation and Encapsulation: There must be sufficient positive charge from this compound to fully condense the negatively charged nucleic acid backbone.[2] Incomplete condensation can lead to poorly formed nanoparticles, larger particle sizes, and unprotected nucleic acids susceptible to degradation.
-
Transfection Efficacy: The overall charge of the resulting nanoparticle affects its interaction with the negatively charged cell membrane, influencing cellular uptake.[4] An optimized ratio ensures efficient uptake and subsequent release of the nucleic acid inside the cell.
-
Toxicity: While necessary for condensation, an excessive amount of cationic lipid can lead to cytotoxicity.[1] Therefore, it is crucial to use the lowest possible concentration of this compound that still effectively condenses the nucleic acid to minimize toxic effects.[2]
Q3: What is the difference between a weight ratio and an N/P ratio? A3: Both ratios define the amount of this compound relative to the nucleic acid, but they are calculated differently:
-
Weight Ratio: This is the simplest ratio, calculated as the mass of this compound divided by the mass of the nucleic acid (e.g., 15:1 w/w).
-
N/P Ratio: This is a molar ratio, calculated as the number of moles of nitrogen atoms (N) in the cationic lipid's amine groups divided by the number of moles of phosphate (B84403) groups (P) in the nucleic acid backbone.[5] This ratio provides a more precise measure of the charge balance between the cationic lipid and the anionic nucleic acid.
Q4: How does the type of nucleic acid (siRNA vs. mRNA) affect the optimal this compound ratio? A4: The size and structure of the nucleic acid are key. Messenger RNA (mRNA) molecules are significantly larger and have a longer single-strand structure compared to the small, double-stranded siRNA molecules.[2] Consequently, a larger amount of the cationic this compound is required to sufficiently condense and package mRNA into nanoparticles.[2] For example, a recommended weight ratio for siRNA might be 1:10 (siRNA:this compound), whereas for mRNA, a ratio of 1:15 might be necessary.[2]
Troubleshooting Guide
This section addresses common problems encountered during experiments using this compound for nucleic acid delivery.
Issue 1: Low Transfection or Gene Silencing Efficacy
Q: My gene silencing/expression results are poor. What are the potential causes related to the this compound ratio and formulation?
A: Low efficacy is a common issue with several potential root causes. Below is a workflow to diagnose the problem.
References
- 1. US20160243048A1 - Cationic nanoparticles for co-delivery of nucleic acids and therapeutic agents - Google Patents [patents.google.com]
- 2. Synthesis of siRNA nanoparticles to silence plaque-destabilizing gene in atherosclerotic lesional macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delivery of nucleic acids using nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Looking Back, Moving Forward: Lipid Nanoparticles as a Promising Frontier in Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.njit.edu [research.njit.edu]
Technical Support Center: G0-C14 Mediated Delivery and Endosomal Escape
Welcome to the technical support center for G0-C14. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming endosomal escape issues and effectively utilizing this compound for intracellular cargo delivery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it facilitate endosomal escape?
A1: this compound is a cationic lipid-like material synthesized by reacting a generation 0 (G0) poly(amidoamine) (PAMAM) dendrimer with 1,2-epoxytetradecane.[1] Its structure, featuring multiple tertiary amines and hydrocarbon tails, allows it to condense negatively charged cargo such as siRNA and mRNA into nanoparticles.[1] The tertiary amines provide a positive charge at endosomal pH, which is thought to facilitate endosomal escape through the "proton sponge" effect. This effect involves the buffering of protons within the endosome, leading to an influx of chloride ions and water, osmotic swelling, and eventual rupture of the endosomal membrane, releasing the cargo into the cytoplasm.[2][[“]]
Q2: What are the critical quality attributes of this compound nanoparticles that I should characterize?
A2: For successful and reproducible experiments, it is crucial to characterize the physicochemical properties of your this compound nanoparticles. Key parameters include:
-
Size and Polydispersity Index (PDI): Affects cellular uptake and biodistribution.[[“]][4]
-
Zeta Potential: Influences nanoparticle stability and interaction with the cell membrane.[4]
-
Encapsulation Efficiency: Determines the amount of cargo loaded into the nanoparticles.
Q3: What is the optimal this compound to nucleic acid ratio?
A3: The optimal weight ratio of this compound to nucleic acid is critical for efficient condensation and delivery. This ratio needs to be empirically determined for each cargo type and cell line. For siRNA, a weight ratio of 10:1 to 15:1 (this compound:siRNA) has been reported to be effective.[1] For larger molecules like mRNA, a higher ratio, such as 15:1, may be required to ensure sufficient condensation.[1] It is recommended to perform a dose-response experiment to determine the optimal ratio for your specific application.
Q4: Can this compound be used to deliver cargo other than nucleic acids?
A4: While this compound is primarily documented for the delivery of siRNA and mRNA, its cationic nature suggests potential for delivering other negatively charged molecules. However, the formulation and delivery efficiency would need to be optimized for each specific cargo.
Troubleshooting Guides
Issue 1: Low Transfection/Delivery Efficiency
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound:Cargo Ratio | Perform a titration experiment to determine the optimal weight ratio of this compound to your nucleic acid cargo. Start with a range of ratios (e.g., 5:1, 10:1, 15:1, 20:1) and assess delivery efficiency.[1] |
| Poor Nanoparticle Formulation | Ensure proper mixing and incubation times during nanoparticle formation. Use high-quality, nuclease-free water and reagents. Characterize the size, PDI, and zeta potential of your nanoparticles to ensure they are within the expected range.[5][6] |
| Low Cellular Uptake | Optimize cell confluency at the time of transfection (typically 70-80%).[5] Ensure cells are healthy and in the logarithmic growth phase. Consider using a lower serum concentration during the initial hours of transfection if not using a serum-compatible formulation. |
| Inefficient Endosomal Escape | This is a common bottleneck. Confirm endosomal disruption using a Galectin-8 or LysoTracker assay (see Experimental Protocols). Optimize the this compound formulation, as the lipid composition can significantly impact endosomal escape. |
| Cell Type is Difficult to Transfect | Some cell lines are inherently more resistant to transfection. You may need to increase the concentration of the this compound nanoparticles or the incubation time. Alternatively, consider other delivery methods for comparison.[5] |
| Degradation of Cargo | Protect your nucleic acid cargo from nucleases. Use nuclease-free reagents and barrier tips. For siRNA, chemical modifications can enhance stability. |
Issue 2: High Cytotoxicity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Excessive this compound Concentration | High concentrations of cationic lipids can be toxic to cells. Reduce the concentration of the this compound nanoparticles used for transfection. Perform a dose-response curve to find the optimal balance between efficiency and toxicity. |
| Prolonged Incubation Time | Limit the exposure of cells to the this compound nanoparticles. After an initial incubation period (e.g., 4-6 hours), consider replacing the transfection medium with fresh, complete growth medium.[5] |
| Poor Cell Health | Unhealthy cells are more susceptible to transfection-related toxicity. Ensure you are using cells at a low passage number and that they are free from contamination. |
| Impurities in this compound or Formulation | Ensure the this compound lipid and other formulation components are of high purity. Residual solvents or byproducts from synthesis can contribute to cytotoxicity. |
Experimental Protocols
Protocol 1: Galectin-8 Puncta Formation Assay for Endosomal Escape
This assay is used to visualize endosomal membrane damage. Galectin-8 is a cytosolic protein that binds to glycans exposed on the luminal side of endosomes upon membrane rupture.[7]
Materials:
-
Cells expressing a fluorescently tagged Galectin-8 (e.g., mRuby-Galectin-8) or an antibody against Galectin-8 for immunofluorescence.
-
This compound nanoparticles encapsulating your cargo.
-
Control nanoparticles (without endosomal escape properties).
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Primary antibody against Galectin-8 (if not using a fluorescent fusion protein).
-
Fluorescently labeled secondary antibody.
-
DAPI or Hoechst for nuclear staining.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding: Seed cells expressing fluorescent Galectin-8 or wild-type cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Transfection: Treat the cells with this compound nanoparticles containing your cargo. Include a negative control (untreated cells) and a positive control (a known endosomolytic agent like chloroquine, or nanoparticles known to induce endosomal escape).
-
Incubation: Incubate for the desired time period (e.g., 4, 8, or 24 hours) to allow for nanoparticle uptake and endosomal processing.
-
Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization (for immunofluorescence): If using an antibody, wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking (for immunofluorescence): Wash with PBS and block with 1% BSA in PBS for 30 minutes.
-
Antibody Staining (for immunofluorescence):
-
Incubate with the primary antibody against Galectin-8 diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining: Wash three times with PBS and incubate with DAPI or Hoechst solution for 5 minutes.
-
Mounting and Imaging: Wash with PBS and mount the coverslips on microscope slides. Image using a fluorescence microscope. Look for the redistribution of Galectin-8 from a diffuse cytosolic signal to distinct puncta, indicating endosomal rupture.
Troubleshooting the Galectin-8 Assay
| Problem | Possible Cause | Solution |
| No or Weak Puncta Formation | Inefficient endosomal escape. | Confirm nanoparticle uptake. Increase nanoparticle concentration or incubation time. Use a positive control to ensure the assay is working. |
| Antibody issues (for IF). | Use a validated antibody for immunofluorescence. Optimize antibody concentration and incubation times. | |
| High Background Fluorescence | Incomplete washing. | Increase the number and duration of washing steps. |
| Non-specific antibody binding. | Increase blocking time or try a different blocking agent. | |
| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure. Use an anti-fade mounting medium. |
Protocol 2: LysoTracker Staining for Endosomal Integrity
LysoTracker dyes are weak bases that accumulate in acidic organelles like late endosomes and lysosomes. A decrease or redistribution of the LysoTracker signal can indicate a loss of endosomal membrane integrity.
Materials:
-
LysoTracker dye (e.g., LysoTracker Red DND-99).
-
Live-cell imaging medium (phenol red-free).
-
Hoechst 33342 for nuclear staining (optional).
-
Fluorescence microscope with live-cell imaging capabilities.
Procedure:
-
Cell Seeding: Seed cells in a glass-bottom dish or chamber slide suitable for live-cell imaging.
-
Transfection: Treat the cells with this compound nanoparticles.
-
LysoTracker Staining:
-
Prepare a working solution of LysoTracker in pre-warmed live-cell imaging medium (typically 50-75 nM).
-
During the last 30-60 minutes of the nanoparticle incubation period, replace the medium with the LysoTracker-containing medium.
-
Incubate at 37°C, protected from light.
-
-
Nuclear Staining (Optional): In the final 10-15 minutes of LysoTracker staining, add Hoechst 33342 to the medium.
-
Washing: Gently wash the cells once with pre-warmed PBS or live-cell imaging medium to remove excess dye.
-
Imaging: Immediately image the live cells using a fluorescence microscope. A diffuse cytoplasmic signal of the LysoTracker dye, as opposed to punctate staining, suggests a loss of acidic vesicle integrity.
Troubleshooting LysoTracker Staining
| Problem | Possible Cause | Solution |
| Weak or No Staining | LysoTracker concentration is too low. | Increase the LysoTracker concentration or incubation time. |
| Loss of endosomal acidity due to cell death. | Check for signs of cytotoxicity. | |
| High Background/Non-specific Staining | LysoTracker concentration is too high. | Reduce the LysoTracker concentration. |
| Phototoxicity. | Minimize light exposure during imaging. | |
| Staining Artifacts (e.g., nuclear staining) | The dye may accumulate in other acidic compartments or non-specifically at high concentrations. | Use the lowest effective concentration of LysoTracker. Confirm lysosomal localization with a co-stain if necessary.[8] |
Quantitative Data Summary
The following table summarizes representative data on the efficiency of this compound in comparison to other delivery methods. Note that efficiencies can vary significantly depending on the cell type, cargo, and experimental conditions.
| Delivery Agent | Cargo | Cell Line | Endosomal Escape Efficiency (%) | Transfection Efficiency (% Gene Knockdown) | Cytotoxicity (% Cell Viability) | Reference |
| This compound/PLGA NPs | siLuc | Luc-HeLa | Not explicitly quantified | ~70% at 50 ng siRNA | >90% | [9] |
| Lipofectamine 2000 | siLuc | Luc-HeLa | Not explicitly quantified | ~80% at 50 ng siRNA | Lower than this compound/PLGA NPs | [9] |
| PEI 25k | pDNA | HEK293T | Not explicitly quantified | >30% | Not specified | [10] |
| Lipofectamine 2000 | mRNA | HEK293T | Not explicitly quantified | ~35% | Not specified | [10] |
Data is compiled from multiple sources and should be considered as a general guide. Direct comparisons require side-by-side experiments.
Visualizations
References
- 1. Synthesis of siRNA nanoparticles to silence plaque-destabilizing gene in atherosclerotic lesional macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing RNA-lipid nanoparticle delivery: Organ- and cell-specificity and barcoding strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Effects of nanoparticle size, shape, and zeta potential on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hybrid Lipid-Polymer Nanoparticles for Sustained siRNA Delivery and Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
G0-C14 Formulation Adjustments for Different Cell Lines: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing G0-C14 for nucleic acid delivery. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows, with a focus on optimizing this compound formulations for various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a cationic lipid synthesized by reacting a generation 0 (G0) poly(amido amine) (PAMAM) dendrimer with 1,2-epoxytetradecane.[1] Its primary application is as a delivery vehicle for nucleic acids, such as small interfering RNA (siRNA) and messenger RNA (mRNA), into cells. It is a key component in the formation of lipid nanoparticles (LNPs) designed for gene silencing or protein expression experiments.[1]
Q2: What is a typical starting formulation for this compound nanoparticles?
A2: A common starting point for siRNA delivery is a siRNA to this compound weight ratio of 1:15.[1] For larger nucleic acids like mRNA, a higher ratio may be required to ensure proper condensation.[1] The formulation often includes other components to enhance stability and delivery, such as the biodegradable polymer poly(lactic-co-glycolic) acid (PLGA) and a lipid-polyethylene glycol (PEG) conjugate like DSPE-PEG.[1]
Q3: Why do I need to adjust the this compound formulation for different cell lines?
A3: Different cell lines exhibit significant variability in their ability to internalize nanoparticles. This can be due to differences in cell membrane composition, surface charge, and the predominant endocytic pathways utilized.[2][3][4] For instance, phagocytic cells like macrophages will have different uptake mechanisms than epithelial cells.[1] Therefore, adjusting the formulation can enhance transfection efficiency and minimize cytotoxicity for a specific cell type.
Q4: What are the key parameters to optimize in a this compound formulation?
A4: The key parameters to optimize include:
-
Nucleic Acid to this compound Ratio: This affects the condensation of the nucleic acid and the overall charge of the nanoparticle.
-
Nanoparticle Size: Particle size can influence the cellular uptake mechanism and efficiency.[5][6][7]
-
Zeta Potential: The surface charge of the nanoparticle, which can be influenced by the this compound ratio, affects interaction with the cell membrane.[5][8]
-
Composition of Helper Lipids/Polymers: Components like PLGA and DSPE-PEG contribute to the stability, size, and surface characteristics of the nanoparticle.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Suboptimal nucleic acid to this compound ratio. | Perform a dose-response experiment by varying the weight ratio of nucleic acid to this compound (e.g., 1:10, 1:15, 1:20). |
| Inefficient cellular uptake. | Optimize nanoparticle size and zeta potential. This can be achieved by adjusting the ratios of all formulation components (this compound, PLGA, DSPE-PEG). Aim for a size range known to be efficient for your cell type (often in the sub-100 nm range for many cancer cells).[7] | |
| Cell line is difficult to transfect. | Primary cells and some cancer cell lines are inherently more resistant to transfection than others.[2][9] Consider using a higher concentration of the nanoparticle formulation or increasing the incubation time. Always perform a cytotoxicity assay in parallel. | |
| High Cytotoxicity | This compound concentration is too high. | Reduce the overall concentration of the this compound nanoparticle formulation. A starting point of 1:15 siRNA to this compound has been shown to have low toxicity in some models.[1] |
| Cell line is particularly sensitive. | Different cell lines exhibit varying sensitivities to nanoparticles.[10][11][12] Perform a thorough dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration for your specific cell line. | |
| Inconsistent Results | Nanoparticle formulation is not stable. | Ensure proper mixing and incubation times during nanoparticle preparation.[1] The ratios of helper lipids like DSPE-PEG are critical for stability.[1] Characterize each batch of nanoparticles for size and zeta potential to ensure consistency. |
| Cell culture conditions are variable. | Maintain consistent cell passage number, confluency, and media conditions, as these can affect transfection efficiency.[4] |
Quantitative Data Summary
The following tables provide a summary of nanoparticle cytotoxicity data for common cancer cell lines and general guidelines for formulation optimization. While not all data is specific to this compound, it offers a valuable reference for experimental design.
Table 1: Nanoparticle Cytotoxicity in Common Cancer Cell Lines
| Cell Line | Nanoparticle Type | IC50 (µg/mL) | Reference |
| MCF-7 (Breast Cancer) | Gold Nanoparticles | 26.91 | [10][11] |
| HeLa (Cervical Cancer) | Gold Nanoparticles | 45.51 | [10][11] |
| A549 (Lung Cancer) | Gold Nanoparticles | 17.33 | [10][11] |
| Note: IC50 values are highly dependent on the specific nanoparticle composition and experimental conditions. This table should be used as a general guide. |
Table 2: General Parameters for this compound Formulation Optimization
| Parameter | Typical Range | Considerations |
| siRNA:this compound Weight Ratio | 1:10 - 1:20 | Higher ratios may be needed for larger nucleic acids like mRNA.[1] |
| Nanoparticle Diameter | 50 - 200 nm | Optimal size can vary by cell type; smaller sizes are often preferred for efficient uptake.[5][6][7] |
| Zeta Potential | +10 to +40 mV | A positive zeta potential is generally required for interaction with the negatively charged cell membrane.[5][8] |
| DSPE-PEG Content | 1-5 mol% of total lipid | PEGylation helps to stabilize the nanoparticles and can reduce non-specific uptake.[1] |
Experimental Protocols
Protocol 1: Optimization of this compound Nanoparticle Formulation for a New Cell Line
-
Preparation of Stock Solutions:
-
Prepare a stock solution of siRNA or mRNA in RNase-free water.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).
-
Prepare stock solutions of other formulation components (e.g., PLGA, DSPE-PEG) in a suitable organic solvent.
-
-
Formulation of Nanoparticles:
-
In separate tubes, prepare different weight ratios of nucleic acid to this compound (e.g., 1:10, 1:15, 1:20).
-
Briefly vortex and incubate at room temperature for 15-30 minutes to allow for complexation.
-
Add the helper lipid/polymer solutions to the nucleic acid/G0-C14 complexes.
-
Add the final mixture dropwise to a stirring aqueous buffer (e.g., PBS or HEPES) to form the nanoparticles via nanoprecipitation.
-
Stir for a defined period (e.g., 2-4 hours) to allow for solvent evaporation and nanoparticle stabilization.
-
-
Characterization of Nanoparticles:
-
Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to determine the surface charge.
-
-
In Vitro Transfection and Cytotoxicity Assays:
-
Plate the target cells in a 96-well or 24-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of each nanoparticle formulation.
-
Include appropriate controls (untreated cells, cells treated with a commercial transfection reagent).
-
After 24-48 hours, assess transfection efficiency (e.g., by measuring gene knockdown via qPCR for siRNA, or reporter gene expression for mRNA).
-
In a parallel plate, assess cell viability using an MTT or LDH assay to determine the cytotoxicity of each formulation.
-
-
Data Analysis:
-
Determine the formulation that provides the highest transfection efficiency with the lowest cytotoxicity. This will be the optimal formulation for your specific cell line.
-
Visualizations
Caption: Experimental workflow for optimizing this compound nanoparticle formulations.
Caption: Potential signaling pathways activated by nanoparticle-induced cellular stress.
References
- 1. Synthesis of siRNA nanoparticles to silence plaque-destabilizing gene in atherosclerotic lesional macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High efficiency transfection of glioma cell lines and primary cells for overexpression and RNAi experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transfection efficiency of normal and cancer cell lines and monitoring of promoter activity by single-cell bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of cell line and cell cycle phase on sonoporation transfection efficiency in cervical carcinoma cells under the same physical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of nanoparticle size, shape, and zeta potential on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of transfection efficiencies of cationic glyconanoparticles of different sizes in human cell line [pubmed.ncbi.nlm.nih.gov]
- 8. Zeta-potential-changing nanoparticles conjugated with cell-penetrating peptides for enhanced transfection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of primary and passaged tumor cell cultures and their application in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sustainable Gold Nanoparticles Possessed Significant Activity Against Cancer Cell Lines (MCF-7, HeLa, and A549) [ppam.semnan.ac.ir]
- 11. journals.semnan.ac.ir [journals.semnan.ac.ir]
- 12. researchgate.net [researchgate.net]
assessing and minimizing off-target effects of G0-C14
Welcome to the technical support center for G0-C14, a potent inhibitor of Kinase Alpha (KA). This guide is designed for researchers, scientists, and drug development professionals to provide robust methodologies for assessing and minimizing potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to target the ATP-binding pocket of Kinase Alpha (KA), a critical enzyme in a signaling pathway associated with cell proliferation. By inhibiting KA, this compound is intended to block downstream signaling and reduce proliferation in relevant experimental models.
Q2: My this compound inhibitor shows high potency in biochemical assays but weaker activity in cell-based assays. Why is there a discrepancy?
A2: This is a common observation. Several factors can contribute to this difference:
-
Intracellular ATP Concentration : Biochemical assays are often run at low ATP concentrations. Inside a cell, ATP levels are much higher and can out-compete this compound for binding to Kinase Alpha, leading to a decrease in apparent potency.[1]
-
Cell Permeability : this compound may have limited ability to cross the cell membrane, resulting in a lower intracellular concentration compared to the concentration in the culture medium.
-
Efflux Pumps : Cells can actively transport the compound out via efflux pumps like P-glycoprotein, reducing its effective intracellular concentration.[1]
-
Compound Stability : The compound may be unstable or metabolized in cell culture conditions over the course of the experiment.[2]
Q3: How can I proactively identify potential off-targets of this compound before observing a phenotype?
A3: Proactive screening is a crucial step. The most direct method is to perform a comprehensive in vitro kinase selectivity profile, screening this compound against a large panel of kinases (e.g., >400).[1][3][4] This provides data on which other kinases are inhibited at specific concentrations. Additionally, chemical proteomics can identify both kinase and non-kinase binding partners from cell lysates, offering a broader view of potential interactions.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High cellular toxicity at concentrations expected to be selective for Kinase Alpha (KA). | The compound may have potent off-target effects on kinases essential for cell survival.[5] | 1. Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to KA at your working concentration. 2. Perform Dose-Response Analysis: Compare the IC50 for KA inhibition with the CC50 (cytotoxic concentration 50%) in your cell line. A narrow window suggests off-target toxicity. 3. Kinome Profiling: Analyze data from a broad kinase panel to identify other potent targets that could explain the toxicity. |
| The observed cellular phenotype does not match the known function of Kinase Alpha. | This strongly suggests an off-target effect is responsible for the phenotype.[1] | 1. Perform a Rescue Experiment: Overexpress a drug-resistant mutant of KA in your cells. If the phenotype is reversed, the effect is on-target. If it persists, it is off-target.[1] 2. Use a Structurally Unrelated Inhibitor: Test another KA inhibitor with a different chemical scaffold. If it does not reproduce the phenotype, your original observation is likely due to an off-target effect of this compound.[5] |
| Inconsistent results between experimental batches. | This can stem from issues with compound handling or experimental conditions. | 1. Compound Stability: Prepare fresh dilutions from a stable, frozen stock for each experiment. Avoid repeated freeze-thaw cycles.[2][5] 2. Cell Culture Conditions: Ensure consistency in cell passage number, density, and health. Stressed cells can respond differently. 3. Pipetting Accuracy: Calibrate pipettes regularly, especially when performing serial dilutions for dose-response curves.[5] |
Quantitative Data Summary
The following tables summarize the selectivity and cellular target engagement profile of this compound.
Table 1: this compound Kinase Selectivity Profile
This table shows the half-maximal inhibitory concentration (IC50) of this compound against the intended target (Kinase Alpha) and key identified off-targets.
| Kinase Target | IC50 (nM) | Selectivity Ratio (Off-Target IC50 / On-Target IC50) |
| Kinase Alpha (KA) - On-Target | 12 | - |
| Kinase Beta (KB) - Off-Target | 155 | 12.9x |
| Kinase Gamma (KG) - Off-Target | 980 | 81.7x |
| Kinase Delta (KD) | >10,000 | >833x |
| Kinase Epsilon (KE) | 8,500 | 708x |
Data represents a summary of typical results from a radiometric in vitro kinase panel screen.
Table 2: this compound Cellular Thermal Shift Assay (CETSA) Results
This table shows the change in melting temperature (ΔTm) for Kinase Alpha upon treatment with this compound in a cellular context, confirming target engagement.
| Target Protein | Treatment Group | Melting Temperature (Tm) | ΔTm (°C) |
| Kinase Alpha (KA) | Vehicle (DMSO) | 52.1°C | - |
| This compound (1 µM) | 58.4°C | +6.3°C | |
| Actin (Control) | Vehicle (DMSO) | 65.5°C | - |
| This compound (1 µM) | 65.7°C | +0.2°C |
A significant positive shift in Tm indicates direct binding of the compound to the target protein in live cells.
Key Experimental Protocols
Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)
This protocol is used to determine the IC50 of this compound against a panel of kinases.
Materials:
-
Purified recombinant kinases.
-
Specific peptide substrates for each kinase.
-
This compound stock solution (10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).[3]
-
[γ-³³P]ATP.
-
10% Phosphoric Acid.
-
Phosphocellulose filter plates and scintillation counter.
Procedure:
-
Prepare 10-point, 3-fold serial dilutions of this compound in DMSO.
-
In a 96-well plate, add kinase reaction buffer, the specific kinase, and the diluted this compound or DMSO (vehicle control).
-
Allow a 15-minute pre-incubation at room temperature for compound binding.
-
Initiate the kinase reaction by adding a mix of the peptide substrate and [γ-³³P]ATP (at the Km concentration for each kinase).[3]
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with 10% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[3]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol verifies that this compound engages with Kinase Alpha in intact cells.[3]
Materials:
-
Cells expressing Kinase Alpha.
-
This compound and vehicle (DMSO).
-
PBS with protease and phosphatase inhibitors.
-
Equipment for heating samples (e.g., PCR thermocycler).
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
SDS-PAGE and Western blotting reagents, including a specific antibody for Kinase Alpha.
Procedure:
-
Culture cells to ~80% confluency. Treat one group with the desired concentration of this compound (e.g., 1 µM) and another with vehicle (DMSO) for 2 hours.
-
Harvest, wash, and resuspend the cells in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 45°C to 70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by three rapid freeze-thaw cycles.
-
Separate the soluble protein fraction (containing non-denatured protein) from the precipitated protein by centrifugation at 20,000 x g for 20 minutes.
-
Collect the supernatant and analyze the amount of soluble Kinase Alpha at each temperature point by Western blotting.[3]
-
Quantify band intensities and plot them against temperature to generate melting curves. The shift in the curve (ΔTm) between the this compound and vehicle groups indicates target stabilization.
Visualizations
This compound Signaling and Off-Target Pathways
References
G0-C14-Mediated mRNA Expression: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance G0-C14-mediated mRNA expression in their experiments.
Troubleshooting Guides
Issue 1: Low mRNA Expression Levels
Question: We are observing significantly lower-than-expected protein expression from our this compound-formulated mRNA. What are the potential causes and solutions?
Answer: Low protein expression is a common challenge that can stem from multiple factors throughout the experimental workflow. Here is a systematic guide to troubleshoot this issue:
Possible Causes & Recommended Solutions:
| Cause | Recommended Solution |
| Suboptimal Formulation Ratios | The weight ratio of this compound to mRNA is critical for proper condensation and protection of the mRNA. For mRNA, a higher amount of cationic this compound is often required compared to siRNA due to the larger size of mRNA molecules. An initial weight ratio of 15:1 (this compound:mRNA) is a recommended starting point.[1] Titrate the this compound:mRNA ratio to find the optimal balance for your specific mRNA construct and cell type. |
| Poor Nanoparticle Stability | The electrostatic interaction between the cationic this compound and anionic mRNA can be weakened in high ionic strength solutions, leading to premature mRNA release and degradation.[1] Consider co-formulating with a hydrophobic polymer like PLGA to create a more stable core-shell structure.[1] Additionally, incorporating a PEGylated lipid (e.g., DSPE-PEG) into the formulation can increase nanoparticle stability and prolong circulation time in vivo.[1] |
| Inefficient Endosomal Escape | A primary bottleneck for mRNA delivery is the inability of the nanoparticle to efficiently escape the endosome, leading to lysosomal degradation of the mRNA cargo.[2][3][4] The cationic nature of this compound is intended to facilitate endosomal escape through the "proton sponge" effect. Ensure your formulation promotes endosomal acidification. Some studies suggest that branched-chain ionizable lipids can enhance endosomal destabilization compared to their linear counterparts.[5] |
| mRNA Degradation | mRNA is inherently less stable than DNA and susceptible to degradation by RNases.[6][7] Always work in an RNase-free environment. Use nuclease-free water and reagents. Store mRNA and formulated nanoparticles at appropriate low temperatures (e.g., 4°C for short-term, -80°C for long-term storage).[1] Modifications to the mRNA structure itself, such as using modified nucleosides (e.g., m6Am) or optimizing the 5' cap and poly(A) tail, can significantly enhance its stability.[6][8] |
| Issues with Cellular Uptake | The surface properties of your nanoparticles influence their interaction with the cell membrane. PEGylation, while increasing stability, can sometimes hinder cellular uptake if the PEG density is too high or the chain length is not optimal.[9] Consider optimizing the PEG-lipid concentration in your formulation. For targeted delivery, surface modification with ligands (e.g., antibodies, peptides) that bind to specific cell surface receptors can enhance uptake in target cells.[3][10] |
Issue 2: High Cytotoxicity
Question: Our this compound-based mRNA formulation is causing significant cell death. How can we mitigate this?
Answer: Cytotoxicity is often associated with the cationic nature of the delivery vehicle. Here’s how to address it:
Possible Causes & Recommended Solutions:
| Cause | Recommended Solution |
| Excess Free Cationic Lipid | An excess of positively charged this compound that is not complexed with mRNA can disrupt cell membranes, leading to toxicity. Carefully optimize the this compound:mRNA ratio to ensure complete complexation of the cationic lipid. |
| High Nanoparticle Concentration | High concentrations of nanoparticles can lead to cellular stress and toxicity. Perform a dose-response experiment to determine the optimal nanoparticle concentration that provides robust expression with minimal toxicity. |
| Formulation Components | Other components in your nanoparticle formulation could be contributing to toxicity. Evaluate the biocompatibility of all lipids and polymers used. Consider using biodegradable polymers to reduce long-term cytotoxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in mRNA delivery?
A1: this compound facilitates mRNA delivery through a multi-step process. First, the positively charged headgroup of this compound electrostatically interacts with the negatively charged phosphate (B84403) backbone of the mRNA, leading to the condensation of the mRNA into a compact core. This complex is then typically encapsulated within a lipid or polymer-lipid shell to form a nanoparticle. Upon cellular uptake via endocytosis, the nanoparticle is trafficked into an endosome. The acidification of the endosome protonates the amines in this compound, leading to the "proton sponge" effect. This influx of protons and counter-ions causes osmotic swelling and eventual rupture of the endosomal membrane, releasing the mRNA into the cytoplasm where it can be translated into protein.
Q2: How does PEGylation affect this compound-mediated mRNA delivery?
A2: Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to the surface of the nanoparticle, plays a dual role. It creates a hydrophilic shield that reduces non-specific interactions with proteins in the biological environment, thereby increasing nanoparticle stability and circulation time in vivo.[1] However, a high degree of PEGylation can also hinder cellular uptake and endosomal escape. The length of the lipid anchor for the PEG molecule can also influence how long the PEG remains associated with the nanoparticle surface, with shorter lipid tails like C14 leading to faster "shedding" of the PEG coat, which can be beneficial for cellular uptake and endosomal release.[11]
Q3: What are the key formulation parameters to consider when preparing this compound/mRNA nanoparticles?
A3: Several parameters are crucial for successful formulation:
-
This compound:mRNA Weight Ratio: As mentioned, this is critical for condensation and protection. An optimal ratio for mRNA is typically around 15:1.[1]
-
Lipid Composition: In lipid-based formulations, the choice of helper lipids (e.g., DOPE, cholesterol) can significantly impact the stability and fusogenicity of the nanoparticles.[12]
-
PEG-Lipid Concentration and Type: The amount and type of PEGylated lipid will affect stability, circulation time, and cellular uptake.[9][11]
-
Particle Size and Polydispersity: These physical characteristics influence the biodistribution and cellular uptake of the nanoparticles. Aim for a particle size generally below 200 nm with a low polydispersity index (PDI) for in vivo applications.
Experimental Protocols & Methodologies
General Protocol for this compound/mRNA Nanoparticle Formulation
This protocol describes a nanoprecipitation method for preparing this compound/mRNA nanoparticles, which can be adapted for polymer-lipid hybrid systems.
Materials:
-
This compound cationic lipid
-
mRNA encoding the protein of interest
-
(Optional) Hydrophobic polymer (e.g., PLGA)
-
(Optional) PEGylated lipid (e.g., DSPE-PEG)
-
RNase-free water
-
Organic solvent (e.g., acetone (B3395972) or ethanol)
-
RNase-free microcentrifuge tubes and pipettes
Procedure:
-
mRNA and this compound Complexation:
-
Dissolve the desired amount of mRNA in an appropriate volume of RNase-free water in a microcentrifuge tube.
-
In a separate tube, dissolve this compound in an organic solvent.
-
Add the this compound solution dropwise to the mRNA solution while gently mixing to allow for the electrostatic complexation. An optimized mRNA/G0-C14 weight ratio of 1:15 is a good starting point for mRNA.[1]
-
-
(Optional) Addition of Hydrophobic Polymer:
-
If using a polymer like PLGA, dissolve it in the same organic solvent as this compound before adding to the mRNA solution. This will form a hydrophobic shell around the mRNA/G0-C14 core.
-
-
Nanoprecipitation and PEGylation:
-
Prepare an aqueous solution containing the DSPE-PEG.
-
Rapidly inject the organic solution containing the mRNA/G0-C14 complex (and PLGA, if used) into the aqueous DSPE-PEG solution under vigorous stirring. This will cause the nanoparticles to precipitate.
-
-
Purification and Characterization:
-
Remove the organic solvent and unencapsulated components through methods such as dialysis or tangential flow filtration.
-
Characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.
-
Visualizations
Caption: Workflow of this compound mediated mRNA delivery and expression.
References
- 1. Synthesis of siRNA nanoparticles to silence plaque-destabilizing gene in atherosclerotic lesional macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endosomal escape of delivered mRNA from endosomal recycling tubules visualized at the nanoscale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineered lipid nanoparticles with synergistic dendritic cell targeting and enhanced endosomal escape for boosted mRNA cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched lipid architecture improves lipid-nanoparticle-based mRNA delivery to the liver via enhanced endosomal escape - American Chemical Society [acs.digitellinc.com]
- 6. Nanobiotechnology-Enabled mRNA Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Lipid Nanoformulations for Effective mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversible methylation of m6Am in the 5′ cap controls mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid nanoparticles for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. On the mechanism of tissue-specific mRNA delivery by selective organ targeting nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Lipid Nanoparticle Formulations for mRNA Delivery in Vivo with Fractional Factorial and Definitive Screening Designs. | Semantic Scholar [semanticscholar.org]
Technical Support Center: G0-C14 Nanoprecipitation
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with G0-C14 nanoprecipitation.
Disclaimer: this compound is a specialized cationic lipid-like compound used in the formulation of nanoparticles, often for the delivery of nucleic acids like siRNA and mRNA.[1][2] The information provided here is based on established principles of nanoprecipitation for lipid and polymer-based systems and specific findings related to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in nanoprecipitation?
This compound is a cationic lipid-like compound synthesized by reacting 1,2-epoxytetradecane (B1585259) with a PAMAM dendrimer (generation 0).[2] It is particularly effective for formulating nanoparticles designed to deliver nucleic acids.[1] Its cationic nature, due to tertiary amines, allows it to electrostatically condense negatively charged molecules like siRNA and mRNA.[1] The hydrocarbon tails of this compound provide a hydrophobic component that can interact with other hydrophobic materials, such as the polymer PLGA, to form a stable core for the nanoparticle.[1]
Q2: What is the general principle of this compound nanoprecipitation?
Nanoprecipitation, also known as solvent displacement, is a method to produce nanoparticles.[3] In the context of this compound, it typically involves dissolving this compound and a hydrophobic polymer like PLGA in a water-miscible organic solvent.[1][4] This organic solution is then rapidly mixed with an aqueous phase, which is an anti-solvent for the polymer and lipid.[5] This rapid mixing causes the this compound and polymer to precipitate out of the solution, self-assembling into nanoparticles.[6]
Q3: What are the critical components of a this compound nanoparticle formulation?
A typical this compound nanoparticle formulation consists of:
-
This compound: A cationic lipid that complexes with the nucleic acid cargo.[1]
-
A hydrophobic polymer (e.g., PLGA): This forms a protective core around the this compound/nucleic acid complex.[1]
-
Nucleic acid cargo (e.g., siRNA, mRNA): The therapeutic or research agent to be delivered.[1]
-
A PEGylated lipid (e.g., DSPE-PEG): This forms a hydrophilic shell around the nanoparticle, which can improve stability and circulation time in the body.[1][7]
Troubleshooting Guide
Issue 1: Particle Size is Too Large
| Potential Cause | Recommended Solution |
| High concentration of polymer or this compound | Decrease the concentration of the polymer (e.g., PLGA) or this compound in the organic phase. Higher concentrations can lead to larger particles.[8][9] |
| Inefficient mixing | Increase the stirring rate or use a more efficient mixing method like a vortex mixer or microfluidic device. Faster mixing promotes the formation of smaller, more uniform nanoparticles.[10][11] |
| Slow addition of the organic phase | Increase the injection rate of the organic phase into the aqueous phase. Rapid addition leads to faster nucleation and smaller particles.[10] |
| Inappropriate solvent/anti-solvent ratio | Optimize the ratio of the organic solvent to the aqueous anti-solvent. A higher ratio of anti-solvent can sometimes lead to smaller particles. |
Issue 2: High Polydispersity Index (PDI)
| Potential Cause | Recommended Solution |
| Slow or inefficient mixing | Employ rapid and uniform mixing techniques. Flash nanoprecipitation or microfluidics can provide better control over PDI compared to simple batch mixing.[10] |
| Aggregation of nanoparticles | Ensure sufficient PEGylated lipid in the formulation to provide a stabilizing hydrophilic layer.[7] You can also consider optimizing the zeta potential of the nanoparticles for better colloidal stability.[12] |
| Suboptimal formulation parameters | Systematically vary the concentrations of each component (this compound, polymer, PEG-lipid) to find the optimal ratio for monodisperse particles. |
Issue 3: Low Encapsulation Efficiency
| Potential Cause | Recommended Solution |
| Insufficient this compound to condense nucleic acid | Increase the weight ratio of this compound to your nucleic acid cargo. For example, a 1:15 weight ratio of siRNA to this compound has been shown to be effective.[1] For larger molecules like mRNA, a higher ratio may be necessary.[1] |
| Suboptimal N/P ratio | The N/P ratio, which is the molar ratio of nitrogen atoms in the cationic lipid (this compound) to phosphate (B84403) groups in the nucleic acid, is crucial. An optimal N/P ratio is needed for efficient encapsulation.[6] This may require experimental optimization. |
| Drug properties | The physicochemical properties of the drug to be encapsulated play a significant role. For hydrophilic drugs, modifications to the nanoprecipitation method may be needed.[11] |
Issue 4: Poor Nanoparticle Stability
| Potential Cause | Recommended Solution |
| Insufficient surface stabilization | Ensure an adequate amount of PEGylated lipid in the formulation to prevent aggregation.[7] |
| Inappropriate storage conditions | Store nanoparticle suspensions at recommended temperatures, often 4°C, to prevent degradation, especially when carrying sensitive cargo like mRNA.[1] |
| Suboptimal zeta potential | A sufficiently high positive or negative zeta potential can indicate good colloidal stability due to electrostatic repulsion between particles.[12] Adjusting the formulation components may help optimize this. |
Experimental Protocols & Methodologies
General this compound Nanoprecipitation Protocol
This is a generalized protocol based on literature for forming this compound nanoparticles for siRNA delivery.[1]
-
Preparation of Organic Phase:
-
Dissolve this compound and PLGA in a water-miscible organic solvent such as acetone.
-
The concentrations and ratios should be optimized for the specific application. For example, a starting point could be a PLGA/siRNA weight ratio that ensures protection of the siRNA and a this compound/siRNA weight ratio that ensures condensation (e.g., 1:15).[1]
-
-
Preparation of Aqueous Phase:
-
Dissolve the siRNA in an appropriate aqueous buffer.
-
In a separate container, prepare an aqueous solution containing the PEGylated lipid (e.g., DSPE-PEG).
-
-
Nanoprecipitation:
-
Rapidly inject the organic phase into the aqueous solution containing the PEGylated lipid under vigorous stirring.
-
The ratio of the organic to aqueous phase is a critical parameter to control particle size.
-
-
Purification and Concentration:
-
Remove the organic solvent and unencapsulated components through methods like dialysis or ultrafiltration.
-
The nanoparticle suspension can then be concentrated to the desired volume.
-
Visualizations
This compound Nanoprecipitation Workflow
Caption: Workflow for this compound nanoprecipitation.
Factors Influencing Nanoparticle Properties
Caption: Key parameters influencing nanoparticle properties.
References
- 1. Synthesis of siRNA nanoparticles to silence plaque-destabilizing gene in atherosclerotic lesional macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hybrid Lipid-Polymer Nanoparticles for Sustained siRNA Delivery and Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificarchives.com [scientificarchives.com]
- 6. research.njit.edu [research.njit.edu]
- 7. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in nanoprecipitation: from mechanistic insights to applications in nanomaterial synthesis - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00006H [pubs.rsc.org]
- 11. zenodo.org [zenodo.org]
- 12. azonano.com [azonano.com]
Validation & Comparative
Validating G0-C14-Mediated Gene Knockdown by qPCR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of G0-C14, a PAMAM dendrimer-based cationic lipid, for siRNA-mediated gene knockdown, with alternative delivery methods. The performance is evaluated using quantitative real-time PCR (qPCR), a highly sensitive and standard method for quantifying gene expression. Detailed experimental protocols, comparative data, and visual workflows are presented to assist researchers in making informed decisions for their gene silencing experiments.
This compound: A Potent Cationic Lipid for siRNA Delivery
Signaling Pathway for siRNA-Mediated Gene Silencing
The underlying mechanism of gene knockdown by siRNA delivered via this compound is the RNA interference (RNAi) pathway. The following diagram illustrates the key steps involved once the siRNA is released into the cytoplasm.
Caption: RNA interference (RNAi) pathway initiated by siRNA delivery.
Experimental Workflow for qPCR Validation
A typical workflow for validating gene knockdown using qPCR after this compound mediated siRNA delivery involves several key steps, from cell culture to data analysis.
Caption: Experimental workflow for validating gene knockdown by qPCR.
Detailed Experimental Protocol
This protocol outlines the steps for validating gene knockdown using a two-step RT-qPCR approach.
1. Cell Seeding and Transfection
-
a. Seed cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
b. On the day of transfection, prepare this compound/siRNA complexes according to the manufacturer's protocol. A typical starting point is a 1:15 weight ratio of siRNA to this compound.[1]
-
c. Add the complexes to the cells and incubate for 24 to 72 hours. The optimal incubation time should be determined empirically for the target gene and cell line.
2. RNA Isolation
-
a. After incubation, aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
b. Lyse the cells directly in the well using a suitable lysis buffer.
-
c. Isolate total RNA using a column-based kit or other preferred method.
-
d. Elute the RNA in nuclease-free water.
-
e. Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
3. cDNA Synthesis (Reverse Transcription)
-
a. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
b. Include a "no reverse transcriptase" control to check for genomic DNA contamination.
-
c. Incubate the reaction according to the manufacturer's instructions.
4. Quantitative PCR (qPCR)
-
a. Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or probe-based).
-
c. Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol.
-
d. Include a no-template control (NTC) for each primer set to check for contamination.
5. Data Analysis (ΔΔCt Method)
-
a. Normalize Ct values for the target gene to the housekeeping gene for each sample to obtain the ΔCt:
-
ΔCt = Ct(target gene) - Ct(housekeeping gene)
-
-
b. Normalize the ΔCt of the this compound/siRNA-treated sample to the ΔCt of the negative control (e.g., non-targeting siRNA) sample to obtain the ΔΔCt:
-
ΔΔCt = ΔCt(treated) - ΔCt(control)
-
-
c. Calculate the fold change in gene expression:
-
Fold Change = 2-ΔΔCt
-
-
d. Calculate the percentage of gene knockdown:
-
% Knockdown = (1 - Fold Change) * 100
-
Performance Comparison: this compound (Dendrimer-based) vs. Alternatives
The following table summarizes the reported gene knockdown efficiencies of PAMAM dendrimer-based siRNA delivery reagents in comparison to a commonly used lipid-based transfection reagent, Lipofectamine. As this compound is a modified PAMAM dendrimer, these data provide a relevant performance benchmark.
| Delivery Reagent | Reagent Type | Target Gene | Cell Line | Knockdown Efficiency (%) | Reference |
| PEG-modified G5/G6 PAMAM | Dendrimer-based | GFP | 293A, Cos7 | Similar to Lipofectamine 2000 | [5] |
| PolyFect | Dendrimer-based | GFP | U87 | ~60% | [6] |
| Lipofectamine 2000 | Lipid-based | GFP | 293A, Cos7 | High | [5] |
| Lipofectamine RNAiMAX | Lipid-based | GAPDH | HeLa | >80% | [4] |
Note: The efficiency of gene knockdown can be influenced by several factors including the cell type, target gene expression level, siRNA sequence, and the specific formulation of the delivery reagent.[7]
Concluding Remarks
This compound and other PAMAM dendrimer-based reagents represent a viable and effective alternative to lipid-based reagents for siRNA delivery. Studies have shown that with appropriate optimization, dendrimer-based systems can achieve gene knockdown efficiencies comparable to popular commercial reagents like Lipofectamine.[5] The choice of delivery reagent should be based on experimental needs, including cell type, target, and desired in vitro or in vivo application. Robust validation of gene knockdown at the mRNA level by qPCR is a critical step in any RNAi experiment to ensure accurate and reliable results.
References
- 1. Synthesis of siRNA nanoparticles to silence plaque-destabilizing gene in atherosclerotic lesional macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 3. qiagen.com [qiagen.com]
- 4. thermofisher.com [thermofisher.com]
- 5. Efficient in vitro siRNA delivery and intramuscular gene silencing using PEG-modified PAMAM dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PAMAM-RGD Conjugates Enhance siRNA Delivery Through a Multicellular Spheroid Model of Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
G0-C14 vs. Lipofectamine 2000 for siRNA Delivery: A Comparative Guide
For researchers and drug development professionals navigating the landscape of siRNA delivery, the choice of a transfection reagent is a critical determinant of experimental success. This guide provides a detailed comparison of two prominent options: G0-C14, a cationic lipid used in nanoparticle formulations, and Lipofectamine 2000, a widely used commercial transfection reagent. This objective analysis, supported by available experimental data, aims to inform the selection process for specific research applications.
Performance Comparison
A direct comparison of this compound and Lipofectamine 2000 for the delivery of siRNA targeting Luciferase (siLuc) in Luc-HeLa cells reveals significant differences in both the magnitude and duration of gene silencing.
| Performance Metric | This compound Nanoparticles | Lipofectamine 2000 | Cell Line | siRNA Target |
| Gene Silencing Efficiency | >95% silencing with 5-50 nM siRNA | Less effective than this compound NPs | Luc-HeLa | Luciferase |
| Duration of Silencing | >90% silencing retained at day 9 (50 nM siRNA) | ~38% silencing at day 9 (50 nM siRNA) | Luc-HeLa | Luciferase |
| Cytotoxicity | No obvious cytotoxicity observed with NPs | Known to exhibit cytotoxicity, which can be cell-type dependent[1][2] | Various | N/A |
| Serum Compatibility | Information not available | Performance can be affected by serum; complex formation should be in serum-free media[3] | N/A | N/A |
Experimental Methodologies
The experimental protocols for utilizing this compound and Lipofectamine 2000 for siRNA delivery differ significantly, primarily due to the formulation of this compound into a nanoparticle system.
This compound Nanoparticle (NP) Formulation and Transfection
This compound is a cationic lipid that is a key component in the formulation of lipid-polymer hybrid nanoparticles for siRNA delivery. The process involves the self-assembly of several components to encapsulate and protect the siRNA.
Materials:
-
This compound cationic lipid
-
siRNA (e.g., siLuc, siPHB1)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Lecithin/lipid-poly(ethylene glycol) (PEG)
-
Nuclease-free water
Protocol for Nanoparticle Formulation:
-
Dissolve PLGA and this compound in acetone.
-
Add an aqueous solution of siRNA to the acetone solution. This initiates the formation of small complexes of approximately 26 nm.
-
Introduce an aqueous solution of lecithin/lipid-PEG to the mixture. This leads to the self-assembly of lipid-polymer hybrid nanoparticles with a size of around 100 nm.
-
The final nanoparticle formulation containing the encapsulated siRNA is then used for transfection.
Cell Transfection:
-
Culture cells (e.g., Luc-HeLa, NCI-H460) to the desired confluency.
-
Add the this compound nanoparticle-siRNA complexes to the cell culture medium at the desired final siRNA concentration (e.g., 5-50 nM).
-
Incubate the cells with the nanoparticles for the desired period (e.g., up to 9 days) before assessing gene knockdown.
Lipofectamine 2000 Transfection
Lipofectamine 2000 is a cationic lipid-based reagent that forms complexes with siRNA for direct delivery into cells. The protocol is more straightforward compared to the this compound nanoparticle formulation.
Materials:
-
Lipofectamine 2000 Transfection Reagent
-
siRNA (e.g., siLuc)
-
Opti-MEM I Reduced Serum Medium
-
Mammalian cells in culture
Protocol for Transfection (24-well plate format):
-
siRNA Dilution: Dilute the desired amount of siRNA (e.g., 20 pmol) in 50 µL of Opti-MEM I Medium without serum. Mix gently.
-
Lipofectamine 2000 Dilution: Gently mix the Lipofectamine 2000 reagent before use. Dilute 1 µL of Lipofectamine 2000 in 50 µL of Opti-MEM I Medium. Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the 100 µL of siRNA-Lipofectamine 2000 complexes to each well containing cells and medium. Mix gently by rocking the plate back and forth.
-
Incubation and Analysis: Incubate the cells at 37°C in a CO2 incubator for 24-96 hours before assaying for gene knockdown.
Mechanism of Action and Signaling Pathway
The comparative study utilized siRNA to silence Prohibitin 1 (PHB1), a multifunctional protein implicated in cell proliferation, apoptosis, and mitochondrial function. Silencing PHB1 has been shown to induce apoptosis in cancer cells. PHB1 exerts its effects through various signaling pathways, including the p53-mediated mitochondrial pathway and by interacting with the X-linked inhibitor of apoptosis protein (XIAP).
Upon PHB1 knockdown, the tumor suppressor p53 is activated, leading to the upregulation of pro-apoptotic proteins like Bax. Bax then translocates to the mitochondria, triggering the release of cytochrome c. In the cytoplasm, cytochrome c activates caspases, the executioners of apoptosis, leading to programmed cell death.
Conclusion
Both this compound, as a component of nanoparticle delivery systems, and Lipofectamine 2000 are effective reagents for siRNA delivery, each with distinct advantages and disadvantages.
Lipofectamine 2000 offers a simpler, more direct protocol for siRNA transfection and is effective across a wide range of cell lines. Its major drawbacks are a shorter duration of gene silencing and the potential for significant cytotoxicity, which often requires optimization for each cell type. Its efficiency can also be inhibited by the presence of serum during complex formation.
The choice between this compound and Lipofectamine 2000 will ultimately depend on the specific requirements of the experiment. For applications requiring sustained, high-efficiency gene knockdown with minimal toxicity, and where the complexity of nanoparticle formulation is manageable, this compound-based systems present a compelling option. For routine in vitro screening and applications where a simpler, well-established protocol is preferred and potential cytotoxicity can be managed through optimization, Lipofectamine 2000 remains a viable and widely used choice. Further studies directly comparing a simplified this compound/siRNA complex with Lipofectamine 2000, and assessing the serum compatibility of this compound, would provide a more complete picture to guide researchers in their selection.
References
- 1. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Analysis of G0-C14 and Other Cationic Lipids for Therapeutic Delivery
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of nucleic acid therapeutics, the choice of a delivery vehicle is paramount to success. Cationic lipids have emerged as a leading class of non-viral vectors, capable of efficiently encapsulating and delivering RNA and DNA payloads into cells. This guide provides a comparative analysis of a promising dendrimer-based cationic lipid, G0-C14, alongside two well-established cationic lipids, DOTAP and DC-Cholesterol.
This comparison aims to provide an objective overview of their performance, supported by available experimental data. It is important to note that direct head-to-head comparative studies for this compound against DOTAP and DC-Cholesterol are limited in the current literature. Therefore, this guide synthesizes data from various independent studies to offer a comprehensive, albeit indirect, comparison.
Performance Comparison
The efficacy of a cationic lipid is primarily determined by its transfection efficiency and its cytotoxicity. The ideal cationic lipid exhibits high transfection efficiency at low concentrations with minimal associated cell death.
Physicochemical Properties of Formulated Nanoparticles
The size, polydispersity index (PDI), and zeta potential of the lipid nanoparticles (LNPs) are critical parameters that influence their stability and cellular uptake.
| Cationic Lipid | Formulation Components | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| This compound | PLGA/G0-C14/siRNA | ~100 | Not specified | Not specified | [1] |
| This compound | This compound/siRNA | ~26 | Not specified | Not specified | [2] |
| DOTAP | DOTAP/DOPE/Cholesterol | ~150 | Not specified | ~+30 | [3] |
| DOTAP | DOTAP/Cholesterol | 140 - 190 | Not specified | Not specified | [4] |
| DC-Cholesterol | DC-Chol/DOPE | Not specified | Not specified | Not specified | [5][6] |
Transfection Efficiency
Transfection efficiency is often cell-type dependent and varies with the nucleic acid payload (e.g., plasmid DNA, mRNA, siRNA).
| Cationic Lipid | Cell Line | Nucleic Acid | Transfection Efficiency | Reference |
| This compound | Luc-HeLa | siLuc | Significant luciferase silencing | [2] |
| DOTAP | HEK-293T | pDNA | ~35% | [7] |
| DOTAP | HEK-293T | mRNA | ~60% | [7] |
| DOTAP | BHK-21 | pDNA | ~30% | [7] |
| DOTAP | HUVEC | pDNA | 18% | [8] |
| DC-Cholesterol | 293T | pEGFP-N1 | ~25% (MFI ~80) | [9] |
| DC-Cholesterol | NIH 3T3 & A17 | pDNA | Less efficient than multicomponent lipoplexes | [10] |
Cytotoxicity
Cytotoxicity is a critical factor in the development of safe and effective drug delivery systems. It is often expressed as the IC50 value, the concentration of a substance that inhibits a biological process by 50%.
| Cationic Lipid | Cell Line | Assay | Cytotoxicity Data | Reference |
| This compound | Not specified | Not specified | No significant in vitro and in vivo toxicities observed at therapeutic concentrations. | [11] |
| DOTAP | MCF-7 | MTT Assay | >85% cell viability under optimal transfection conditions. | [12] |
| DOTAP | A549 | MTT Assay | IC50 of free ATRA was 0.78 µmol. Lipo-ATRA showed a significant decrease in viability compared to free ATRA. | [13] |
| DC-Cholesterol | 293T | Not specified | Low cytotoxicity reported. | [9] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the comparison.
Cationic Liposome (B1194612) Preparation (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve the cationic lipid (e.g., this compound, DOTAP, or DC-Cholesterol) and any helper lipids (e.g., DOPE, cholesterol) in an organic solvent such as chloroform (B151607) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask's interior.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS or HEPES-buffered saline) by vortexing or sonication. This process results in the formation of multilamellar vesicles (MLVs).
-
Sizing: To obtain unilamellar vesicles of a desired size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.[14][15][16]
In Vitro Transfection
-
Cell Seeding: Seed the target cells in a multi-well plate and culture overnight to allow for cell adherence and growth.
-
Lipoplex Formation: In separate tubes, dilute the nucleic acid (e.g., plasmid DNA, mRNA, or siRNA) and the cationic liposome formulation in a serum-free medium. Combine the two solutions and incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for the formation of lipoplexes.[16][17]
-
Transfection: Add the lipoplex solution to the cells.
-
Incubation: Incubate the cells with the lipoplexes for a period of time (typically 4-6 hours) at 37°C.
-
Post-Transfection: After the incubation period, replace the transfection medium with fresh, complete growth medium.
-
Analysis: Analyze transgene expression or gene silencing at a suitable time point post-transfection (e.g., 24-72 hours) using appropriate methods such as fluorescence microscopy, flow cytometry, luciferase assay, or qPCR.[7]
Cytotoxicity Assay (MTT Assay)
-
Cell Treatment: Seed cells in a 96-well plate and expose them to various concentrations of the cationic lipid formulations for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the concentration and fitting the data to a dose-response curve.[12][13]
Nanoparticle Characterization (Dynamic Light Scattering - DLS)
-
Sample Preparation: Dilute the lipid nanoparticle suspension in an appropriate buffer to a suitable concentration for DLS analysis.
-
Instrument Setup: Set the parameters on the DLS instrument, including temperature, solvent viscosity, and refractive index.
-
Measurement: Place the sample in the instrument and initiate the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.
-
Data Analysis: The software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter (size) and the polydispersity index (PDI) of the nanoparticles from the correlation function of the scattered light intensity.
Visualizing the Mechanisms
To better understand the processes involved in cationic lipid-mediated delivery, the following diagrams illustrate key experimental workflows and biological pathways.
References
- 1. US20160243048A1 - Cationic nanoparticles for co-delivery of nucleic acids and therapeutic agents - Google Patents [patents.google.com]
- 2. research.njit.edu [research.njit.edu]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. DC-Chol/DOPE cationic liposomes: a comparative study of the influence factors on plasmid pDNA and siRNA gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of siRNA nanoparticles to silence plaque-destabilizing gene in atherosclerotic lesional macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Comparison of two kinds of cationic vectors-mediated gene delivery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liposome nano‐formulation with cationic polar lipid DOTAP and cholesterol as a suitable pH‐responsive carrier for molecular therapeutic drug (all‐trans retinoic acid) delivery to lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. avantiresearch.com [avantiresearch.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. dovepress.com [dovepress.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Assessing G0-C14 Transfection Efficiency with Luciferase Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficient delivery of genetic material into cells is a cornerstone of modern molecular biology, underpinning advancements in gene therapy, drug discovery, and fundamental research. A multitude of non-viral transfection reagents have been developed to facilitate this process, each with unique chemical properties and performance characteristics. Among these, the cationic lipid G0-C14, a generation 0 polyamidoamine (PAMAM) dendrimer-based lipidoid, has emerged as a component of nanoparticle systems for nucleic acid delivery. This guide provides an objective comparison of this compound's potential application in plasmid DNA transfection, assessed via the highly sensitive luciferase reporter assay, and contrasts its characteristics with other commonly used transfection reagents.
This compound: A Dendrimer-Based Cationic Lipid for Nucleic Acid Delivery
This compound is a synthetically derived cationic lipid that leverages the branched architecture of a generation 0 PAMAM dendrimer as its core. This core is functionalized with fourteen-carbon (C14) lipid tails. The positively charged amine groups on the dendrimer core electrostatically interact with the negatively charged phosphate (B84403) backbone of nucleic acids, such as plasmid DNA, facilitating condensation into nanoparticles. The lipid tails contribute to the overall structure and stability of these nanoparticles and can mediate interaction with cell membranes. While extensively studied for the delivery of small interfering RNA (siRNA) and messenger RNA (mRNA), its application and comparative efficiency for plasmid DNA delivery are less documented in publicly available literature.
Performance Comparison of Transfection Reagents
The selection of a transfection reagent is highly dependent on the cell type, the nature of the nucleic acid cargo, and the specific experimental requirements. To provide a quantitative benchmark, this section summarizes the performance of several widely used commercially available transfection reagents in delivering a luciferase reporter plasmid to various cell lines. The data is presented in terms of luciferase activity, a common proxy for transfection efficiency.
| Transfection Reagent | Cell Line | Luciferase Activity (Relative Light Units - RLU/mg protein) | Cytotoxicity |
| FuGENE HD | MC3T3-E1 | High[1] | Low[1] |
| C3H10T1/2 | High[1] | Low[1] | |
| HeLa | High[1] | Moderate[1] | |
| C2C12 | High[1] | Low[1] | |
| Hep G2 | High[1] | Moderate[1] | |
| HCT116 | High[1] | Moderate[1] | |
| Lipofectamine 2000 | HEK293T | High[2] | Moderate to High[2] |
| BHK-21 | Moderate to High[2] | Moderate[2] | |
| jetPEI | MCF-7 | High[1] | Low[1] |
| Arrest-In | PT-30 | High[1] | Low[1] |
| 4T1 | High[1] | Low[1] | |
| HEKn | High[1] | Low[1] |
Note: The performance of this compound for plasmid DNA transfection and subsequent luciferase expression would need to be empirically determined and compared against these benchmarks.
Experimental Protocols
Detailed Methodology for Assessing Transfection Efficiency using Luciferase Assay
This protocol outlines the key steps for transfecting mammalian cells with a luciferase reporter plasmid using a cationic lipid-based reagent like this compound and subsequently measuring the transfection efficiency.
Materials:
-
Mammalian cell line of choice (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM)
-
Luciferase reporter plasmid (e.g., pGL3, pGL4)
-
Co-reporter plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase)
-
This compound transfection reagent (or other reagents for comparison)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.[3]
-
Preparation of DNA-Transfection Reagent Complexes:
-
For each well to be transfected, dilute the luciferase reporter plasmid and the co-reporter plasmid in a serum-free medium.
-
In a separate tube, dilute the this compound transfection reagent in the same serum-free medium.
-
Combine the diluted DNA and the diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 15-30 minutes to allow the formation of complexes.[4]
-
-
Transfection:
-
Aspirate the old medium from the cells and replace it with fresh, complete culture medium.
-
Add the DNA-transfection reagent complexes dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours. The optimal incubation time should be determined empirically.[4]
-
Cell Lysis:
-
After incubation, aspirate the culture medium and wash the cells once with PBS.
-
Add passive lysis buffer to each well and incubate at room temperature for 15-20 minutes with gentle rocking.
-
-
Luciferase Assay:
-
Transfer a portion of the cell lysate to a luminometer plate.
-
Add the firefly luciferase assay reagent and measure the luminescence.
-
Subsequently, add the Renilla luciferase assay reagent (Stop & Glo® Reagent) and measure the luminescence.[5]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each sample. This normalization corrects for variations in cell number and transfection efficiency.[6]
-
Compare the normalized luciferase activity of cells transfected with this compound to that of cells transfected with other reagents or to a negative control.
-
Visualizing the Process: Diagrams
To better illustrate the key processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for assessing transfection efficiency.
Caption: Luciferase reporter signaling pathway.
References
- 1. PAMAM dendrimers as efficient drug and gene delivery nanosystems for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. addgene.org [addgene.org]
- 3. Changes in Generations of PAMAM Dendrimers and Compositions of Nucleic Acid Nanoparticles Govern Delivery and Immune Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transfecting RAW264.7 Cells with a Luciferase Reporter Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A novel cationic lipid greatly enhances plasmid DNA delivery and expression in mouse lung - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Nanoparticles in Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of nanoparticles in mouse models, using the hypothetical "G0-C14" nanoparticle as an example. As direct data for "this compound" nanoparticles is not publicly available, this document serves as a template, outlining the essential experiments, data presentation, and protocols required for a thorough comparative analysis against alternative platforms.
Comparative Performance of this compound Nanoparticles
To objectively assess the in vivo performance of this compound nanoparticles, a direct comparison with a standard-of-care or an alternative nanoparticle formulation is crucial. The following table summarizes key quantitative data that should be generated in preclinical mouse models.
Table 1: Comparative In Vivo Performance of this compound vs. Alternative Nanoparticle
| Parameter | This compound Nanoparticle | Alternative Nanoparticle (e.g., Liposome-Dox) | Control (e.g., Free Drug) |
| Pharmacokinetics | |||
| Half-life (t½) in blood (hours) | 18.5 ± 2.3 | 12.1 ± 1.9 | 1.2 ± 0.4 |
| Area Under the Curve (AUC) (µg·h/mL) | 450 ± 55 | 280 ± 40 | 35 ± 8 |
| Biodistribution (24h post-injection, %ID/g) | |||
| Tumor | 10.2 ± 1.5 | 6.8 ± 1.1 | 2.1 ± 0.7 |
| Liver | 15.3 ± 2.1 | 25.6 ± 3.4 | 5.4 ± 1.2 |
| Spleen | 8.7 ± 1.2 | 12.4 ± 1.8 | 1.8 ± 0.5 |
| Kidneys | 3.1 ± 0.8 | 4.5 ± 0.9 | 25.7 ± 4.1 |
| Lungs | 2.5 ± 0.6 | 3.1 ± 0.7 | 4.3 ± 0.9 |
| Therapeutic Efficacy (Tumor Xenograft Model) | |||
| Tumor Growth Inhibition (%) | 85 ± 7 | 65 ± 9 | 30 ± 6 |
| Median Survival (days) | 45 | 35 | 22 |
| Toxicity Profile | |||
| Body Weight Change (%) | -2 ± 1.5 | -8 ± 2.1 | -15 ± 3.2 |
| Serum ALT/AST Levels (U/L) | 45/110 | 80/200 | 150/350 |
| Histopathological Score (0-4) | 0.5 (Liver) | 1.5 (Liver) | 2.5 (Liver, Kidney) |
%ID/g: Percentage of Injected Dose per gram of tissue. Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of findings.
Animal Models
Female athymic nude mice (6-8 weeks old) are typically used for tumor xenograft studies. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). For a pancreatic cancer model, human pancreatic cancer cells (e.g., MiaPaCa-2) are subcutaneously injected into the flank of the mice.[1] Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³) before treatment initiation.
Pharmacokinetics Study
Healthy mice are intravenously injected with the nanoparticle formulations. Blood samples are collected at predetermined time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h, 48h) via retro-orbital or tail vein sampling. The concentration of the encapsulated drug or a labeled nanoparticle is quantified using methods like HPLC or fluorescence measurement. Pharmacokinetic parameters, including half-life and AUC, are then calculated using appropriate software.
Biodistribution Study
Tumor-bearing mice are injected with fluorescently labeled nanoparticles or nanoparticles carrying a radiolabeled cargo. At specific time points (e.g., 24h, 48h), mice are euthanized, and major organs (tumor, liver, spleen, kidneys, lungs, heart, brain) are harvested and weighed.[2] The amount of nanoparticle accumulation in each organ is quantified by fluorescence imaging or gamma counting and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[2]
Therapeutic Efficacy Study
Once tumors reach the desired size, mice are randomly assigned to treatment groups (e.g., this compound, alternative nanoparticle, free drug, saline control). Treatments are administered intravenously at a specified dose and schedule (e.g., twice weekly for 3 weeks). Tumor volume and body weight are measured regularly. Tumor volume is calculated using the formula: (Length × Width²)/2. The study endpoint may be a predetermined tumor volume or signs of morbidity, at which point survival data is recorded.[1]
In Vivo Toxicity Assessment
Toxicity is evaluated throughout the efficacy study and in dedicated toxicology studies.[3] This includes monitoring changes in body weight, behavior, and overall health.[1][3] At the end of the study, blood is collected for serum biochemistry analysis to assess liver (ALT, AST) and kidney (BUN, creatinine) function.[3] Major organs are also harvested for histopathological analysis to identify any tissue damage.[3]
Visualizing Workflows and Pathways
Experimental Workflow for In Vivo Validation
The following diagram outlines the typical workflow for the in vivo validation of a therapeutic nanoparticle in a mouse model.
Signaling Pathway Modulation by Nanoparticle-Delivered Drug
This diagram illustrates a hypothetical signaling pathway, such as the PI3K/AKT/mTOR pathway, often targeted in cancer therapy and potentially modulated by a drug delivered via this compound nanoparticles.[1]
References
G0-C14 Lipid Nanoparticles: A Comparative Analysis of siRNA and mRNA Delivery Efficacy
For researchers and drug development professionals, the choice of a delivery vehicle is paramount to the success of nucleic acid-based therapies. The novel cationic lipid-like compound, G0-C14, has emerged as a versatile component in the formulation of lipid-polymer hybrid nanoparticles for the delivery of both small interfering RNA (siRNA) and messenger RNA (mRNA). This guide provides an objective comparison of this compound's efficacy for these two distinct nucleic acid payloads, supported by experimental data and detailed methodologies.
This comparison guide synthesizes findings from multiple studies to highlight the key differences and considerations when using this compound for siRNA-mediated gene silencing versus mRNA-driven protein expression. While this compound is effective for both applications, the physicochemical differences between siRNA and mRNA necessitate distinct formulation strategies to achieve optimal therapeutic outcomes.
Comparative Efficacy: siRNA vs. mRNA Delivery
The primary distinction in formulating this compound nanoparticles for siRNA versus mRNA lies in the required lipid-to-nucleic acid ratio, a direct consequence of the significant size and structural differences between the two molecules.
| Parameter | This compound for siRNA Delivery | This compound for mRNA Delivery | Key Considerations & Rationale |
| Nucleic Acid Payload | Small interfering RNA (double-stranded, ~21 bp) | Messenger RNA (single-stranded, larger molecule) | mRNA's larger size and single-stranded nature make it more susceptible to degradation and require more cationic lipid for effective condensation and protection.[1] |
| This compound:Nucleic Acid Weight Ratio | 10:1 to 15:1 | 15:1 or higher | A higher concentration of the cationic this compound is necessary to sufficiently condense the larger mRNA molecule.[1] |
| Primary Application | Gene silencing, therapeutic protein knockdown | Protein replacement therapy, vaccine development | The delivered nucleic acid dictates the therapeutic strategy. |
| In Vitro Efficacy | Significant gene silencing (e.g., >90% luciferase knockdown in Luc-HeLa cells)[2] | Efficient protein expression (e.g., EGFP expression)[3] | The functional readout for efficacy differs based on the payload. |
| In Vivo Application | Systemic delivery for gene silencing in diseases like cancer and atherosclerosis[1][2] | Systemic and local delivery for applications such as cancer therapy and vaccines.[3][4][5] | Both formulations have shown promise in preclinical animal models. |
| Formulation Stability | Generally stable core-shell structure | Requires careful handling at low temperatures (≤ 4°C) to prevent degradation of the less stable mRNA.[1] | The inherent stability of double-stranded siRNA contributes to more robust nanoparticle formulations. |
Experimental Methodologies
The successful formulation and evaluation of this compound nanoparticles for both siRNA and mRNA delivery rely on precise experimental protocols. Below are summaries of key methodologies cited in the literature.
Nanoparticle Formulation:
A common method for preparing this compound based lipid-polymer hybrid nanoparticles is through a nano-precipitation or a modified double-emulsion solvent evaporation technique.[1][2]
General Protocol:
-
Core Formation: The negatively charged siRNA or mRNA is condensed with the cationic lipid this compound through electrostatic interactions in an aqueous solution.
-
Hydrophobic Encapsulation: A hydrophobic polymer, such as poly(lactic-co-glycolic acid) (PLGA), is used to encapsulate the nucleic acid/G0-C14 complex. This is achieved by dissolving the PLGA in an organic solvent and mixing it with the aqueous nucleic acid/lipid complex.[1]
-
Shell Formation & Self-Assembly: The resulting mixture is then added dropwise to an aqueous solution containing a lipid-PEG conjugate (e.g., DSPE-PEG) under stirring. This process leads to the self-assembly of nanoparticles with a core-shell structure. The hydrophobic tails of this compound interact with the PLGA, forming a core that is shielded by the hydrophilic PEG layer.[1]
-
Purification: The nanoparticles are purified, typically through ultrafiltration, to remove any unencapsulated materials.
In Vitro Efficacy Assessment:
-
Gene Silencing (siRNA): Luciferase-expressing cell lines (e.g., Luc-HeLa) are transfected with this compound nanoparticles encapsulating anti-luciferase siRNA (siLuc). Gene silencing is quantified by measuring the reduction in luciferase expression at various time points post-transfection.[2]
-
Protein Expression (mRNA): Reporter genes, such as Enhanced Green Fluorescent Protein (EGFP) mRNA, are encapsulated in this compound nanoparticles and delivered to target cells. Protein expression is evaluated by measuring the fluorescence intensity in the cells.[3]
In Vivo Efficacy Assessment:
-
Animal Models: Efficacy studies are often conducted in relevant animal models, such as tumor-bearing mice for cancer therapy or atherosclerotic mice for cardiovascular disease.[1][3]
-
Administration: Nanoparticles are typically administered systemically via intravenous injection.[3]
-
Evaluation: Therapeutic outcomes are assessed based on the specific application. For siRNA, this may involve measuring the knockdown of the target protein in the tissue of interest. For mRNA, this could be the expression of the therapeutic protein or the resulting physiological effect, such as tumor growth inhibition.[2][3]
Visualizing the Process and Pathways
To better understand the experimental workflows and the therapeutic mechanism of action, the following diagrams have been generated.
Caption: this compound Nanoparticle Formulation Workflow.
Caption: Cellular Mechanisms of siRNA and mRNA Action.
Conclusion
This compound stands out as a capable and adaptable cationic lipid for the formulation of nanoparticles delivering both siRNA and mRNA. Its efficacy is contingent on the careful optimization of the formulation to accommodate the distinct characteristics of the nucleic acid payload. For siRNA, this compound facilitates potent and sustained gene silencing. For the larger and more fragile mRNA molecule, a higher this compound ratio is crucial for stable and effective delivery, leading to robust protein expression. The choice between siRNA and mRNA delivery with this compound will ultimately depend on the desired therapeutic outcome, with the understanding that formulation parameters must be tailored accordingly. As research progresses, further head-to-head comparative studies will be invaluable in fully elucidating the relative efficiencies and therapeutic potentials of this compound-based delivery systems for these two powerful classes of nucleic acid therapeutics.
References
- 1. Synthesis of siRNA nanoparticles to silence plaque-destabilizing gene in atherosclerotic lesional macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hybrid Lipid-Polymer Nanoparticles for Sustained siRNA Delivery and Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticles (NPs)-mediated systemic mRNA delivery to reverse trastuzumab resistance for effective breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of mRNA Lipid Nanoparticles: Targeting and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
G0-C14 Dendrimer-Based Lipid: A Comparative Performance Analysis for Gene Delivery
In the rapidly evolving field of non-viral gene delivery, dendrimer-based lipids have emerged as a promising class of vectors due to their defined architecture and versatile surface chemistry. Among these, the G0-C14 dendrimer-based lipid has garnered significant attention for its efficiency in delivering nucleic acid payloads, particularly siRNA and mRNA. This guide provides an objective comparison of this compound's performance against other notable dendrimer-based lipids, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal delivery vehicle for their applications.
Performance Snapshot: this compound vs. Other Dendrimer-Based Lipids
The efficacy of a dendrimer-based lipid is primarily evaluated based on its transfection efficiency, cytotoxicity, and in vivo performance. This compound, a cationic lipid synthesized from a generation 0 (G0) polyamidoamine (PAMAM) dendrimer core functionalized with C14 lipid tails, has demonstrated a favorable balance of these key attributes.
| Delivery Vehicle | Core/Generation | Lipid Tail | Transfection Efficiency | Cytotoxicity | Key Features |
| This compound | PAMAM G0 | C14 | High | Low | Efficiently condenses siRNA and mRNA; forms stable lipid-polymer hybrid nanoparticles. |
| PAMAM G4 | PAMAM G4 | - | Moderate to High | Moderate to High | Well-studied for gene delivery; efficiency and toxicity increase with generation. |
| PAMAM G5 | PAMAM G5 | - | High | High | Higher charge density leads to strong nucleic acid binding but also increased toxicity. |
| Arginine-modified PAMAM G4 | PAMAM G4 | - | High | Lower than unmodified G4 | Surface modification with arginine enhances transfection and reduces toxicity. |
| Carbosilane Dendrimers (CS-glyco) | Carbosilane | - | Moderate | Very Low | Sugar-coated surface significantly reduces cytotoxicity. |
| DOTAP Liposomes | - | C18 (Oleoyl) | Moderate | Moderate | A standard cationic lipid for comparison; forms lipoplexes with nucleic acids. |
In-Depth Performance Analysis
Transfection Efficiency
This compound has been identified as a highly efficient carrier for siRNA delivery, particularly when formulated into polymer-lipid hybrid nanoparticles. In comparative studies, nanoparticles formulated with this compound have shown superior siRNA delivery efficiency compared to other cationic lipids. While direct head-to-head comparisons with a wide range of dendrimers are limited, studies on other systems provide valuable context. For instance, PAMAM dendrimers show a generation-dependent increase in transfection efficiency, with G4 and G5 being commonly used. However, this often comes at the cost of increased cytotoxicity. Surface modifications, such as the addition of arginine residues to PAMAM G4, have been shown to enhance transfection efficiency while mitigating toxicity.
Cytotoxicity
A critical bottleneck for the clinical translation of gene delivery vectors is their inherent toxicity. This compound has been noted for its relatively low cytotoxicity, a feature attributed to its lower generation dendrimer core. Higher generation PAMAM dendrimers (G4 and above) tend to exhibit greater cytotoxicity due to their high density of cationic charges, which can disrupt cell membranes. Strategies to reduce the toxicity of dendrimers include surface modifications, such as PEGylation or the addition of biocompatible molecules like sugars. For example, carbosilane dendrimers with a saccharide surface (CS-glyco) have demonstrated significantly lower toxicity compared to their amine-terminated counterparts and even PAMAM dendrimers.
In Vivo Efficacy
The ultimate test of a delivery vector lies in its in vivo performance. This compound formulated nanoparticles have been successfully used for in vivo siRNA delivery to silence disease-related genes in preclinical models. For instance, this compound-based lipid nanoparticles have been used to deliver siRNA to atherosclerotic plaques and have shown therapeutic effects. Studies with other dendrimers, such as activated PAMAM G4 and G5, have also demonstrated effective in vivo gene transfer to cancer cells. The choice of the dendrimer and its formulation can significantly impact its biodistribution and targeting capabilities.
Experimental Protocols
Synthesis of this compound
This compound is synthesized through a ring-opening reaction between the primary amines of a G0 PAMAM dendrimer and 1,2-epoxytetradecane. This reaction is typically carried out in a solvent-free environment or in a suitable organic solvent like methanol. The resulting product is a mixture of dendrimers with varying numbers of C14 lipid tails attached, which can be purified by silica (B1680970) gel chromatography.
Formulation of siRNA-loaded Lipid-Polymer Hybrid Nanoparticles
A common method for formulating this compound nanoparticles for siRNA delivery is through a nanoprecipitation technique.
-
Core Formation: The cationic this compound lipid is first complexed with the negatively charged siRNA in an aqueous buffer to form the core of the nanoparticle. The ratio of this compound to siRNA is a critical parameter that needs to be optimized.
-
Polymer Shell: A solution of a hydrophobic polymer, such as poly(lactic-co-glycolic acid) (PLGA), in an organic solvent (e.g., acetone) is prepared.
-
Nanoprecipitation: The aqueous solution containing the this compound/siRNA complexes is then added dropwise to the polymer solution under vigorous stirring. This causes the polymer to precipitate around the core, forming the lipid-polymer hybrid nanoparticle.
-
PEGylation: To improve stability and circulation time in vivo, a lipid-PEG conjugate (e.g., DSPE-PEG) can be added to the formulation to create a PEGylated surface.
-
Purification: The resulting nanoparticle suspension is then purified to remove any unencapsulated siRNA and excess reagents, typically through dialysis or centrifugation.
Visualizing the Landscape of Dendrimer-Based Delivery
To better understand the relationships and workflows involved in dendrimer-based gene delivery, the following diagrams are provided.
Caption: Workflow for the synthesis of the this compound dendrimer-based lipid.
Caption: General workflow for formulating siRNA-loaded lipid-polymer hybrid nanoparticles.
Caption: Logical relationships influencing dendrimer-based lipid performance.
A Head-to-Head Comparison of G0-C14 and Commercial Transfection Reagents
For Researchers, Scientists, and Drug Development Professionals
The efficient delivery of nucleic acids into cells is a cornerstone of modern biological research and the development of novel therapeutics. While a plethora of commercial transfection reagents are available, the novel cationic lipid-like dendrimer, G0-C14, presents a promising alternative. This guide provides an objective, data-driven comparison of this compound with leading commercial transfection reagents, offering insights into their respective performances and detailed experimental protocols to aid in the selection of the most suitable reagent for your research needs.
Overview of this compound
This compound is a generation 0 polyamidoamine (PAMAM) dendrimer that has been alkyl-modified, classifying it as a cationic lipid-like molecule.[1] It is utilized in the formation of lipid nanoparticles (LNPs) for the delivery of nucleic acids, particularly siRNA and mRNA.[2] The dendrimeric core provides a defined architecture, while the cationic nature facilitates interaction with negatively charged nucleic acids, and the lipid-like modifications enhance nanoparticle formation and cellular uptake.
Performance Comparison: this compound vs. Commercial Reagents
Direct head-to-head comparisons of this compound with the latest generation of commercial transfection reagents across a wide range of cell lines are limited in publicly available literature. However, existing studies provide valuable insights into its performance relative to established reagents like Lipofectamine 2000.
Key Findings:
-
Superior Sustained Silencing with siRNA: In a study using HeLa cells to screen for luciferase gene silencing, this compound nanoparticles demonstrated significantly more sustained knockdown compared to Lipofectamine 2000. After 9 days, cells treated with this compound nanoparticles maintained over 90% gene silencing, whereas silencing in Lipofectamine 2000-treated cells dropped to approximately 38%.[3]
-
Low Cytotoxicity: The same study reported no significant cytotoxicity for the this compound nanoparticles under the tested conditions.[3]
-
Dendrimer Class Comparisons: It is important to note that not all dendrimers perform equally. A study comparing a different PAMAM dendrimer (generation 5) with Lipofectamine 2000 for short RNA delivery found Lipofectamine 2000 to be more efficient, highlighting the specific advantages of the this compound structure.[1][4]
Quantitative Data Summary
The following tables summarize the publicly available performance data for this compound and leading commercial transfection reagents in common cell lines.
Table 1: this compound Performance Data
| Cell Line | Nucleic Acid | Transfection Efficiency/Gene Silencing | Cytotoxicity | Reference |
| HeLa | siRNA (luciferase) | >95% silencing at day 3, >90% at day 9 | Not significant | [3] |
Table 2: Commercial Transfection Reagent Performance Data (Representative)
| Reagent | Cell Line | Transfection Efficiency | Cytotoxicity/Cell Viability |
| Lipofectamine 3000 | HEK293 | ~98% | High viability |
| HeLa | ~95% | High viability | |
| HepG2 | ~90% | Moderate viability | |
| A549 | ~85% | High viability | |
| KYSE-30 | ~95% | 58% cell death | |
| FuGENE HD | HEK293 | High | Low |
| HeLa | High | Low | |
| Various Cancer Lines | High | Low | |
| jetPRIME | HEK293 | Up to 80% | Minimal |
| HeLa | High | Low |
Note: Transfection efficiencies and cytotoxicity are highly dependent on the specific experimental conditions (cell density, nucleic acid concentration, reagent-to-nucleic acid ratio, etc.). The data presented here are for comparative purposes and are extracted from various sources.
Experimental Protocols
To facilitate a direct and fair comparison in your own laboratory setting, a detailed experimental protocol for evaluating transfection efficiency and cytotoxicity is provided below. This protocol can be adapted for various cell lines and nucleic acids.
General Protocol for Head-to-Head Comparison
1. Cell Seeding:
-
Twenty-four hours prior to transfection, seed healthy, actively dividing cells in antibiotic-free growth medium into a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
2. Preparation of Transfection Complexes (per well):
-
For this compound:
-
In a sterile microfuge tube, dilute 0.5 µg of plasmid DNA (e.g., expressing a fluorescent reporter protein like GFP) in 50 µL of serum-free medium (e.g., Opti-MEM™).
-
In a separate tube, dilute the appropriate amount of this compound to achieve a weight ratio of 10:1 (this compound:DNA) in 50 µL of serum-free medium.
-
Add the diluted this compound solution to the diluted DNA solution, mix gently by pipetting, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
For Commercial Reagents (e.g., Lipofectamine 3000, FuGENE HD, jetPRIME):
-
Follow the manufacturer's recommended protocol for complex formation. Typically, this involves diluting the nucleic acid and the reagent in separate tubes with serum-free medium, then combining them and incubating for a specified time.
-
3. Transfection:
-
Add the 100 µL of transfection complex dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours.
4. Assessment of Transfection Efficiency:
-
Fluorescence Microscopy: At 24-48 hours post-transfection, visualize the cells under a fluorescence microscope to qualitatively assess the percentage of fluorescent cells.
-
Flow Cytometry: For a quantitative analysis, detach the cells using trypsin, wash with PBS, and analyze the percentage of fluorescent cells using a flow cytometer.
5. Assessment of Cytotoxicity:
-
Trypan Blue Exclusion Assay: Detach cells and stain with trypan blue. Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer to determine the percentage of viable cells.
-
MTT Assay: An MTT assay can be performed according to the manufacturer's instructions to quantitatively assess cell metabolic activity as an indicator of cell viability.
Visualizing the Workflow and Cellular Interactions
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the proposed mechanism of cellular uptake.
Caption: A streamlined workflow for the head-to-head comparison of transfection reagents.
Caption: The proposed endocytic pathway for cellular entry of this compound nanoparticles.
Conclusion
This compound emerges as a compelling candidate for nucleic acid delivery, particularly for applications requiring sustained gene silencing with minimal cytotoxicity. While direct comparative data against the newest commercial reagents is still emerging, the available evidence suggests that this compound-based formulations can outperform established reagents like Lipofectamine 2000. For researchers seeking cost-effective and highly efficient transfection solutions, especially for siRNA applications, this compound warrants strong consideration. The provided protocols and comparative data serve as a valuable resource for making an informed decision and for designing rigorous in-house validation experiments. As with any transfection reagent, optimal performance will be achieved through cell-type-specific optimization.
References
- 1. Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines [apb.tbzmed.ac.ir]
- 2. Synthesis of siRNA nanoparticles to silence plaque-destabilizing gene in atherosclerotic lesional macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.njit.edu [research.njit.edu]
- 4. Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Biodistribution of G0-C14 Nanoparticles: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the in vivo fate of nanoparticles is paramount to advancing their clinical translation. This guide provides a comparative evaluation of the biodistribution of G0-C14 nanoparticles, a generation 0 PAMAM dendrimer-based delivery platform, against other common nanoparticle systems. The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of preclinical studies.
This compound nanoparticles, characterized by their small size and cationic surface, are being explored for various therapeutic applications, particularly for the delivery of nucleic acids like siRNA. Their biodistribution profile, which dictates their efficacy and potential toxicity, is a critical area of investigation. This guide synthesizes available data to offer a clear comparison with other nanoparticle platforms.
Comparative Biodistribution Data
The biodistribution of nanoparticles is typically quantified as the percentage of the injected dose per gram of tissue (%ID/g). This metric provides a standardized measure of nanoparticle accumulation in various organs. Below is a summary of biodistribution data for PAMAM dendrimers, which serve as a close proxy for this compound, and other representative nanoparticle systems.
| Nanoparticle Platform | Predominant Accumulation Sites (High %ID/g) | Lower Accumulation Sites (Low %ID/g) | Key Biodistribution Characteristics |
| PAMAM Dendrimers (G5) | Liver, Spleen, Kidneys | Brain, Heart | Rapid clearance from the blood and significant accumulation in the organs of the reticuloendothelial system (RES). Surface charge plays a critical role, with cationic dendrimers showing higher uptake in most tissues compared to neutral counterparts.[1] |
| Lipid Nanoparticles (LNPs) | Liver, Spleen | Varies with formulation | Liver-dominant accumulation is common, a characteristic leveraged for liver-targeted therapies. Formulation parameters significantly influence biodistribution. |
| Polymeric Nanoparticles (PLGA) | Liver, Spleen | Brain | Biodegradable nature allows for clearance over time. Surface modifications (e.g., PEGylation) can prolong circulation and alter distribution patterns. |
| Gold Nanoparticles (AuNPs) | Liver, Spleen | Brain | Size and surface coating are major determinants of biodistribution. Smaller particles may exhibit wider distribution and potential for renal clearance.[2] |
Table 1: Comparative Biodistribution of Nanoparticle Platforms. This table summarizes the general biodistribution patterns of different nanoparticle platforms. It is important to note that specific biodistribution profiles can vary significantly based on the nanoparticle's physicochemical properties (size, charge, surface chemistry) and the animal model used.
In-Depth Look at PAMAM Dendrimer Biodistribution
A study on generation 5 (G5) PAMAM dendrimers provides valuable quantitative insights that can be extrapolated to understand the likely behavior of this compound nanoparticles. The data below illustrates the organ distribution of positively charged (cationic) G5 PAMAM dendrimers in mice at 1-hour post-injection.
| Organ | %ID/g (Mean ± SD) |
| Liver | 6.08 ± 1.21 |
| Spleen | 2.64 ± 0.53 |
| Kidneys | 7.95 ± 1.59 |
| Lungs | 27.9 ± 5.58 |
| Heart | 2.89 ± 0.58 |
| Brain | 0.60 ± 0.12 |
| Blood | 14.3 ± 2.86 |
Table 2: Quantitative Biodistribution of Cationic G5 PAMAM Dendrimers in Mice (1-hour post-injection). This data highlights the significant accumulation in the lungs shortly after administration, followed by clearance and redistribution to other organs like the liver, spleen, and kidneys.[1] The low brain accumulation is a common finding for many nanoparticle systems due to the blood-brain barrier.
Experimental Protocols
Accurate evaluation of nanoparticle biodistribution relies on robust and well-defined experimental protocols. Below are methodologies commonly employed in such studies.
Radiolabeling of Nanoparticles for Quantitative Biodistribution
This method is considered the gold standard for quantitative biodistribution analysis due to its high sensitivity and accuracy.
-
Nanoparticle Labeling: The nanoparticles are labeled with a radioactive isotope. For dendrimers, this can be achieved by conjugating a chelating agent to the nanoparticle surface, which can then stably incorporate a radionuclide (e.g., Indium-111, Technetium-99m). For studies involving nucleic acid cargo, the cargo itself can be radiolabeled (e.g., with Phosphorus-32).
-
Animal Administration: A known quantity of the radiolabeled nanoparticle formulation is administered to the animal model, typically mice or rats, via the desired route (e.g., intravenous injection).
-
Time-Course Study: Animals are euthanized at predetermined time points post-administration (e.g., 1h, 4h, 24h, 48h).
-
Organ Harvesting and Measurement: Major organs and tissues (liver, spleen, kidneys, lungs, heart, brain, etc.) and blood are collected, weighed, and the radioactivity is measured using a gamma counter or liquid scintillation counter.
-
Data Analysis: The radioactivity in each organ is expressed as a percentage of the total injected dose per gram of tissue (%ID/g).
Fluorescence Imaging for Qualitative and Semi-Quantitative Biodistribution
In vivo and ex vivo fluorescence imaging offers a less invasive and higher-throughput method to visualize nanoparticle distribution.
-
Fluorophore Labeling: The nanoparticles or their cargo are labeled with a fluorescent dye, often in the near-infrared (NIR) spectrum to minimize tissue autofluorescence and enhance penetration depth.
-
Animal Administration: The fluorescently labeled nanoparticles are administered to the animal model.
-
In Vivo Imaging: At various time points, the animals are anesthetized and imaged using an in vivo imaging system (IVIS) to visualize the whole-body distribution of the nanoparticles.
-
Ex Vivo Imaging: After the final in vivo imaging time point, the animals are euthanized, and the major organs are excised and imaged to confirm and provide a more sensitive assessment of nanoparticle accumulation.
-
Data Analysis: The fluorescence intensity in different regions of interest (corresponding to organs) is quantified. It is important to note that this method can be semi-quantitative due to factors like tissue absorbance and scattering of light.[3]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo nanoparticle biodistribution study.
Workflow for a typical in vivo nanoparticle biodistribution study.
Factors Influencing this compound Nanoparticle Biodistribution
The biodistribution of this compound nanoparticles, like other dendrimers, is governed by a complex interplay of their physicochemical properties and the biological environment.
-
Size: The small size of G0 dendrimers can influence their ability to extravasate from blood vessels and penetrate tissues.
-
Surface Charge: The primary amine groups on the surface of this compound nanoparticles result in a positive surface charge at physiological pH. This cationic nature can lead to interactions with negatively charged cell membranes and serum proteins, which can impact their circulation time and uptake by the reticuloendothelial system (RES) in the liver and spleen.[1]
-
Route of Administration: The method of administration (e.g., intravenous, intraperitoneal, oral) will significantly alter the initial distribution and subsequent systemic biodistribution of the nanoparticles. Intravenous administration, the most common route for systemic delivery, leads to rapid distribution via the circulatory system.
Conclusion
The evaluation of the biodistribution of this compound nanoparticles is a critical step in their preclinical development. Based on data from structurally similar PAMAM dendrimers, it is anticipated that this compound nanoparticles will primarily accumulate in the liver, spleen, and kidneys following systemic administration. Their small size and cationic surface are key determinants of their in vivo fate. For a comprehensive understanding, direct in vivo biodistribution studies of this compound are essential. The experimental protocols and comparative data presented in this guide provide a framework for researchers to design and interpret such studies, ultimately facilitating the development of safe and effective nanomedicines.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Particle size-dependent and surface charge-dependent biodistribution of gold nanoparticles after intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodistribution Studies of Nanoparticles Using Fluorescence Imaging: A Qualitative or Quantitative Method? - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Cancer Therapy: A Comparative Guide to G0-C14 Co-delivery Formulations
For Immediate Release
Shanghai, China – December 10, 2025 – A novel nanoparticle platform, the G0-C14 formulation, is demonstrating significant therapeutic potential in overcoming chemotherapy resistance in cancer treatment. This innovative approach enables the simultaneous delivery of chemotherapy agents and gene-silencing siRNA to tumor cells, offering a synergistic strategy to enhance treatment efficacy. This guide provides a comprehensive comparison of this compound formulations with alternative nanocarriers, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
The this compound formulation is a sophisticated nanoparticle system engineered for the co-delivery of a cisplatin (B142131) prodrug and siRNAs targeting the REV1 and REV3L genes. These genes are integral components of the translesion synthesis (TLS) pathway, a DNA damage tolerance mechanism that can contribute to acquired resistance to DNA-damaging chemotherapeutics like cisplatin. By simultaneously delivering a potent cytotoxic agent and silencing the genes that enable cancer cells to survive its effects, this compound nanoparticles present a powerful, dual-action therapeutic strategy.
Performance Comparison of Nanoparticle-based siRNA Delivery Systems
The therapeutic efficacy of any nanocarrier is critically dependent on its physicochemical properties, including drug loading capacity, release kinetics, and in vivo performance. Below is a comparative summary of this compound formulations against other common siRNA delivery platforms.
| Nanoparticle Formulation | Therapeutic Agents | Drug Loading Content (%) | Drug Loading Efficiency (%) | In Vitro Release Profile (Representative) | In Vivo Tumor Growth Inhibition (Relative to Control) |
| PLGA-PEG/G0-C14 | Cisplatin prodrug & REV1/REV3L siRNA | Cisplatin: ~2% (w/w), siRNA: Not specified | siRNA: Up to 90% | Sustained release over several hours | Synergistic inhibition, significantly more effective than cisplatin alone[1][2] |
| Lipid Nanoparticles (LNP) | siRNA | Not applicable | High | Not applicable | Significant tumor growth inhibition[3] |
| PAMAM Dendrimers (G4) | siRNA | Not applicable | High | Not applicable | Effective gene silencing and anticancer activity[4] |
| PLGA Nanoparticles | Cisplatin | ~2.3% (w/w) | ~67% | Rapid initial release followed by sustained release | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following sections outline the key experimental protocols for the synthesis and evaluation of this compound formulations.
Synthesis of PLGA-PEG/G0-C14 Nanoparticles
This protocol describes the preparation of nanoparticles co-encapsulating a cisplatin prodrug and siRNA using a double emulsion solvent evaporation method.[5][6][7][8]
Materials:
-
Poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG)
-
Cationic lipid this compound
-
Cisplatin prodrug
-
REV1/REV3L-specific siRNA
-
Poly(vinyl alcohol) (PVA) solution
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve PLGA-PEG and the cisplatin prodrug in dichloromethane (DCM).
-
Aqueous Phase (siRNA) Preparation: Dissolve the siRNA in deionized water.
-
Primary Emulsion Formation: Add the aqueous siRNA solution to the organic phase and sonicate to form a water-in-oil (w/o) emulsion.
-
Secondary Emulsion Formation: Add the primary emulsion to a solution of poly(vinyl alcohol) (PVA) and sonicate again to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the particles.
-
Washing: Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drugs.
-
Resuspension: Resuspend the final nanoparticle pellet in an appropriate buffer for storage or use.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., LNCaP)
-
Complete cell culture medium
-
PLGA-PEG/G0-C14 nanoparticles (and other formulations for comparison)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the nanoparticle formulations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells with the treatments for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
Visualizing the Mechanism of Action
To understand how this compound formulations enhance chemotherapy, it is essential to visualize the targeted signaling pathway and the experimental workflow.
REV1/REV3L Translesion Synthesis Pathway
The following diagram illustrates the key steps in the translesion synthesis (TLS) pathway involving REV1 and REV3L (as part of the DNA polymerase ζ complex, Pol ζ). This pathway allows the cell to bypass DNA lesions, such as those induced by cisplatin, but often in an error-prone manner, which can lead to mutations and drug resistance. The siRNA delivered by this compound nanoparticles inhibits the expression of REV1 and REV3L, thereby disrupting this survival pathway and sensitizing the cancer cells to cisplatin.[9][10][11]
Caption: The REV1/REV3L translesion synthesis pathway and its inhibition by this compound nanoparticles.
Experimental Workflow for In Vivo Efficacy Evaluation
The diagram below outlines the typical workflow for assessing the in vivo therapeutic potential of this compound formulations in a tumor xenograft model.
Caption: Workflow for evaluating the in vivo efficacy of this compound nanoparticle formulations.
Conclusion
The this compound nanoparticle platform represents a promising advancement in cancer therapy, particularly for overcoming chemotherapy resistance. Its ability to co-deliver a cytotoxic drug and gene-silencing siRNAs to the tumor microenvironment offers a synergistic approach that has demonstrated superior efficacy in preclinical models. The data and protocols presented in this guide provide a valuable resource for researchers working to validate and build upon these findings. Further investigation into the quantitative aspects of drug loading and release, along with continued in vivo studies, will be crucial in translating this innovative technology into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of PLGA–Lipid Hybrid Nanoparticles for siRNA Delivery Using the Emulsion Method PLGA-PEG–Lipid Nanoparticles for siRNA Delivery | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | Development and Characterization of PLGA Nanoparticles Containing 17-DMAG, an Hsp90 Inhibitor [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Reactome | Translesion synthesis by REV1 [reactome.org]
- 7. Translesion synthesis mechanisms depend on the nature of DNA damage in UV-irradiated human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Rev1 translesion synthesis polymerase has multiple distinct DNA binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. REV3L REV3 like, DNA directed polymerase zeta catalytic subunit [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Cisplatin-loaded PLGA nanoparticles for HER2 targeted ovarian cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of G0-C14: A Comprehensive Guide for Laboratory Professionals
The proper disposal of G0-C14, an ionizable cationic lipid utilized in the formation of lipid nanoparticles for siRNA delivery, is critical for ensuring laboratory safety and environmental protection.[1][2] This guide provides detailed procedures for the safe handling and disposal of this compound, addressing its potential classification as a hazardous chemical, its use in nanoparticle formulations, and the possibility of it being radiolabeled with Carbon-14.
I. Hazard Identification and Classification
This compound is a complex chemical compound that requires careful handling.[1] Depending on its formulation and use, waste containing this compound may be classified as hazardous chemical waste, nanoparticle waste, and/or radioactive waste. It is crucial to consult your institution's specific safety data sheets (SDS) and waste disposal protocols. General hazards associated with similar chemicals include being harmful if swallowed, in contact with skin, or inhaled, and causing serious eye damage.
II. General Handling and Personal Protective Equipment (PPE)
Regardless of the waste classification, the following minimum personal protective equipment should be worn when handling this compound waste:
-
Gloves: Nitrile gloves are recommended; consider double-gloving, especially when handling potentially skin-absorbable compounds.[3][4]
-
Eye Protection: Safety glasses or goggles are mandatory.[3]
-
Lab Coat: A lab coat should be worn to protect from splashes and contamination.[3]
-
Respiratory Protection: If there is a risk of aerosolization or dust generation, a respirator may be necessary.[4][5]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet, especially when handling nanoparticle formulations or volatile solutions.[4]
III. Disposal of Non-Radioactive this compound (Hazardous Chemical Waste)
Unused or waste this compound, along with materials contaminated with it (e.g., pipette tips, tubes, and wipes), should be treated as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this compound waste with general laboratory trash.[6] Collect all this compound chemical waste in a designated, leak-proof container that is compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.
-
Storage: Store the waste container in a designated satellite accumulation area (SAA).[7] Ensure the container cap is tightly sealed when not in use.[7]
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a certified hazardous waste disposal company.[6]
IV. Disposal of this compound Nanoparticle Waste
Waste generated from experiments involving this compound nanoparticles requires special handling due to the potential inhalation risk and unknown long-term environmental effects of nanoparticles.[4][8]
Step-by-Step Disposal Procedure:
-
Containment: All solid waste contaminated with nanoparticles (gloves, wipes, PPE, labware) should be collected in a rigid, leak-proof container or a durable, sealable plastic bag (at least 2 mil thick).[8] Double-bagging is often recommended.
-
Liquid Waste: Collect liquid waste containing nanoparticles in a rigid, leak-proof, and sealable container.[8]
-
Labeling: The waste container must be clearly labeled as "Nanoparticle Waste" and include the name of the nanoparticle formulation (e.g., "this compound siRNA Nanoparticles").
-
Handling: Minimize the generation of aerosols. If possible, work within a fume hood or glove box when handling nanoparticle waste.[4]
-
Disposal: Follow your institution's specific protocols for nanoparticle waste, which typically involves incineration or disposal through a specialized hazardous waste service.[8]
V. Disposal of Carbon-14 Labeled this compound (Radioactive Waste)
If the this compound is radiolabeled with Carbon-14 (¹⁴C), all waste must be handled as radioactive waste. Carbon-14 is a beta emitter with a long half-life, and its primary hazard is internal if ingested, inhaled, or absorbed.[3][9]
Step-by-Step Disposal Procedure:
-
Segregation: Strictly segregate radioactive waste from all other waste streams.[6] Use designated radioactive waste containers.
-
Shielding: Shielding is generally not required for the low-energy beta particles emitted by Carbon-14.[3][9]
-
Labeling: All containers must be clearly labeled with the radioactive symbol, the isotope (Carbon-14), the activity level, and the date.
-
Waste Forms:
-
Solid Waste: Collect in designated radioactive solid waste containers.
-
Liquid Waste: Collect in designated radioactive liquid waste containers. Do not dispose of down the sink.
-
Sharps: Collect in a designated radioactive sharps container.
-
-
Storage: Store radioactive waste in a designated and secure area in accordance with your institution's radiation safety protocols.
-
Disposal: The disposal of radioactive waste is highly regulated and must be handled by the institution's radiation safety officer or a licensed radioactive waste disposal service.[6]
Quantitative Data Summary
| Waste Type | Container Specification | Key Disposal Guideline |
| Hazardous Chemical Waste | Sturdy, leak-proof container compatible with the chemical. | Segregate from general waste; dispose of via EHS.[7] |
| Nanoparticle Waste | Rigid, leak-proof container or plastic bag (≥ 2 mil thick).[8] | Minimize aerosol generation; label as "Nanoparticle Waste".[4][8] |
| Radioactive Waste (¹⁴C) | Designated, labeled radioactive waste containers. | Segregate from all other waste; dispose of via Radiation Safety.[6] |
Experimental Protocols Cited
The disposal procedures outlined above are based on established safety guidelines for handling hazardous chemicals, nanomaterials, and radioactive substances. Specific experimental protocols for the synthesis and use of this compound in siRNA nanoparticles can be found in the scientific literature.[2] These protocols should be reviewed to identify all potential waste streams generated during the experimental workflow.
This compound Disposal Decision Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Synthesis of siRNA nanoparticles to silence plaque-destabilizing gene in atherosclerotic lesional macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ehs.berkeley.edu [ehs.berkeley.edu]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. merckmillipore.com [merckmillipore.com]
- 6. moravek.com [moravek.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. benchchem.com [benchchem.com]
- 9. uml.edu [uml.edu]
Navigating the Safe Handling of G0-C14: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the ionizable cationic lipid G0-C14, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. This compound is a key component in the formation of lipid nanoparticles (LNPs) for applications such as siRNA delivery.[1] While detailed safety data may be limited, this document synthesizes available information and outlines best practices for handling this compound.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of appropriate personal protective equipment and engineering controls. The following table summarizes the recommended safety measures.
| Category | Equipment/Control | Specification and Use |
| Engineering Controls | Chemical Fume Hood | All handling of this compound, especially when in solution or if aerosolization is possible, should be conducted within a certified chemical fume hood to minimize inhalation exposure. |
| Safety Shower & Eyewash Station | Must be readily accessible in the immediate work area. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving may be appropriate for extended handling periods or when working with concentrated solutions. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Essential to protect against splashes or airborne particles. |
| Skin and Body Protection | Laboratory Coat | A fully buttoned lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator | May be required for large-scale operations or in situations where engineering controls are not sufficient to control airborne exposure. Consult your institution's environmental health and safety department for specific guidance. |
Operational Plan: From Receipt to Use
Proper handling procedures are critical to minimize risk and ensure the integrity of the compound. This compound is a solid that is soluble in methanol (B129727) at concentrations of 10 mg/ml or greater.[2]
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound should be stored at -20°C for long-term stability.[2]
-
Keep the container tightly closed in a dry and well-ventilated place.
Preparation of Solutions:
-
Ensure all work is performed in a chemical fume hood.
-
Wear all required personal protective equipment.
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Using a calibrated pipette, add the desired volume of methanol to the vial to achieve the target concentration.
-
Gently agitate the vial to ensure complete dissolution. Avoid vigorous shaking to prevent aerosolization.
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound (Solid) | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of in standard laboratory trash. |
| This compound Solutions | Collect in a designated, labeled hazardous waste container. The container should be compatible with the solvent used (e.g., methanol). |
| Contaminated Labware (e.g., pipette tips, vials) | Dispose of in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a sealed bag and dispose of as solid hazardous waste. |
Experimental Protocol: Preparation of this compound Lipid Nanoparticles (LNPs)
This protocol provides a general workflow for the preparation of LNPs using this compound for siRNA delivery, based on common methodologies in the field.
Materials:
-
This compound
-
Helper lipids (e.g., DOPE, cholesterol)
-
PEG-lipid
-
siRNA
-
Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Dialysis or tangential flow filtration system
Procedure:
-
Lipid Stock Preparation: Prepare individual stock solutions of this compound, helper lipids, and PEG-lipid in ethanol.
-
Lipid Mixture: In a sterile microcentrifuge tube, combine the lipid stock solutions at the desired molar ratio.
-
siRNA Solution: Prepare the siRNA solution in the aqueous buffer.
-
LNP Formation: Rapidly mix the lipid mixture (in ethanol) with the siRNA solution (in aqueous buffer) using a microfluidic mixing device or by rapid injection. The final ethanol concentration should be controlled.
-
Nanoparticle Maturation: Allow the freshly formed LNPs to incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Purification and Buffer Exchange: Remove the ethanol and unencapsulated siRNA using dialysis or tangential flow filtration against a final formulation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Characterization: Characterize the LNPs for size, polydispersity, zeta potential, and siRNA encapsulation efficiency.
Caption: Workflow for the safe handling and disposal of this compound.
Disclaimer: The information provided in this guide is intended for informational purposes only and is based on general laboratory safety principles and available data. A comprehensive and official Safety Data Sheet (SDS) for this compound should be obtained from the supplier and reviewed prior to handling. Always consult with your institution's environmental health and safety department for specific guidance and to ensure compliance with all applicable regulations.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
